Palmitoleic acid-13C16
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2483735-57-3 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 |
Clave InChI |
SECPZKHBENQXJG-TXLJUQNKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Palmitoleic Acid-13C16: A Technical Guide to Its Role in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid that has garnered significant attention for its role as a lipokine, a lipid hormone that communicates between tissues to regulate systemic metabolism. To elucidate its complex metabolic fate and mechanisms of action, researchers are increasingly employing stable isotope-labeled tracers. This guide focuses on Palmitoleic acid-13C16, a powerful tool for metabolic tracing. In this molecule, all 16 carbon atoms have been replaced with the heavy isotope ¹³C, allowing for its unambiguous detection and quantification within various lipid pools by mass spectrometry. This document provides an in-depth overview of this compound, its application in metabolic tracing studies, detailed experimental protocols, and its influence on key signaling pathways.
Core Concepts: Stable Isotope Tracing with this compound
Stable isotope tracing is a powerful technique used to follow the metabolic journey of a molecule of interest within a biological system. By introducing a labeled compound, such as this compound, researchers can track its incorporation into downstream metabolites and complex lipids. This provides a dynamic view of metabolic pathways, including fatty acid uptake, esterification, desaturation, elongation, and oxidation. The use of a fully labeled (U-¹³C) fatty acid like this compound offers a distinct mass shift, facilitating its detection and differentiation from endogenous (unlabeled) lipid species by mass spectrometry.
Data Presentation: Quantitative Analysis of this compound Metabolism
The following tables summarize quantitative data from a key study that utilized this compound to investigate lipid metabolism in HepG2 cells. This provides insights into the dynamic changes in lipid synthesis and degradation.
Table 1: Labeled Fractions of Glycerophospholipids in HepG2 Cells Treated with ¹³C16-Palmitoleic Acid
| Lipid Class | 4 hours (%) | 8 hours (%) | 16 hours (%) |
| Lysophosphatidylcholine (LPC) | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Phosphatidylcholine (PC) | 2.1 ± 0.2 | 3.0 ± 0.3 | 4.2 ± 0.6 |
| Phosphatidylethanolamine (PE) | 1.5 ± 0.2 | 2.2 ± 0.3 | 2.9 ± 0.4 |
| Phosphatidylinositol (PI) | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Phosphatidylserine (PS) | 1.0 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 |
Data represents the mean labeled fraction (¹³C / [¹²C + ¹³C]) ± standard deviation.
Table 2: Labeled Fractions of Sphingolipids and Glycerolipids in HepG2 Cells Treated with ¹³C16-Palmitoleic Acid
| Lipid Class | 4 hours (%) | 8 hours (%) | 16 hours (%) |
| Ceramide (Cer) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.7 ± 0.2 |
| Sphingomyelin (SM) | 0.9 ± 0.1 | 1.4 ± 0.2 | 2.0 ± 0.3 |
| Diacylglycerol (DAG) | 3.5 ± 0.5 | 5.1 ± 0.7 | 7.2 ± 1.0 |
| Triacylglycerol (TAG) | 10.2 ± 1.5 | 15.8 ± 2.2 | 22.5 ± 3.1 |
Data represents the mean labeled fraction (¹³C / [¹²C + ¹³C]) ± standard deviation.
Experimental Protocols
This section details methodologies from key studies that have employed stable isotope-labeled fatty acids for metabolic tracing.
Protocol 1: In Vitro Lipidomics using ¹³C16-Palmitoleic Acid in Cultured Cells
This protocol is adapted from a study investigating the effects of palmitoleic acid on lipid metabolism in HepG2 cells.
1. Cell Culture and Treatment:
- HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- For the tracing experiment, cells are incubated with 0.3 mM of ¹³C16-Palmitoleic acid complexed to bovine serum albumin (BSA) for time points of 4, 8, and 16 hours.
2. Metabolite Extraction:
- After incubation, the medium is removed, and cells are washed twice with ice-cold phosphate-buffered saline (PBS).
- Metabolism is quenched by adding 1 mL of a cold extraction solvent mixture of methanol:acetonitrile (B52724):water (2:2:1, v/v/v).
- Cells are scraped, and the cell lysate is transferred to a microcentrifuge tube.
- The mixture is vortexed for 10 minutes at 4°C and then centrifuged at 16,000 x g for 10 minutes at 4°C.
- The supernatant containing the extracted metabolites is collected for analysis.
3. LC-MS Analysis:
- Lipid extracts are analyzed using a liquid chromatography-mass spectrometry (LC-MS) system.
- Chromatographic separation is typically performed on a C18 reversed-phase column.
- The mobile phases can consist of a gradient of acetonitrile and water with additives like formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization.
- Mass spectrometric detection is carried out in both positive and negative electrospray ionization (ESI) modes to cover a broad range of lipid classes.
- Data is acquired in full scan mode to detect all ions within a specified mass range.
4. Data Analysis:
- The raw data is processed to identify and quantify the ¹³C-labeled lipid species.
- The isotopic enrichment is calculated as the ratio of the labeled ion intensity to the total ion intensity (labeled + unlabeled) for each identified lipid.
- Correction for the natural abundance of ¹³C is performed to ensure accurate quantification of the tracer incorporation.
Protocol 2: In Vivo Tracing of Fatty Acid Metabolism in Mice
This protocol provides a general framework for in vivo studies using stable isotope-labeled fatty acids, adapted from methodologies used for other ¹³C-labeled fatty acids.
1. Tracer Administration:
- Male C57BL/6N mice are fasted for a specified period (e.g., 15 hours) to achieve a metabolic baseline.
- A bolus of this compound, typically complexed with BSA, is administered via intravenous injection (e.g., into the caudal vein). The dosage is calculated to be a tracer amount that does not significantly perturb the endogenous fatty acid pool (e.g., 20 nmol/kg body weight).
2. Sample Collection:
- At a defined time point after injection (e.g., 10 minutes), the mice are anesthetized.
- Blood is collected via cardiac puncture, and plasma is separated by centrifugation.
- Tissues of interest, such as the liver and gastrocnemius muscle, are rapidly excised and flash-frozen in liquid nitrogen to halt metabolic activity.
3. Lipid and Metabolite Extraction from Tissues:
- Frozen tissues are homogenized in an appropriate solvent, such as a mixture of methanol, methyl tert-butyl ether (MTBE), and water, to extract lipids and polar metabolites.
- The mixture is vortexed and centrifuged to separate the phases. The upper organic phase (containing lipids) and the lower aqueous phase (containing polar metabolites) are collected separately.
4. UPLC-Mass Spectrometry Analysis:
- The extracted lipids and metabolites are analyzed by ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).
- The analysis is performed to identify and quantify the incorporation of the ¹³C label from this compound into various downstream products, such as acylcarnitines, triglycerides, and phospholipids.
5. Data Analysis:
- The amount of ¹³C-labeled metabolites in plasma and tissues is quantified by comparing their peak areas to those of known standards.
- The enrichment of the tracer is calculated to determine the flux of palmitoleic acid through different metabolic pathways.
Signaling Pathways and Visualizations
Palmitoleic acid is known to influence several key signaling pathways involved in metabolism and inflammation. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Palmitoleic acid levels have been shown to be positively regulated by mTORC1 signaling, which controls de novo lipogenesis.[1]
Caption: mTORC1 regulation of palmitoleic acid synthesis.
TLR4 Signaling Pathway
Toll-like receptor 4 (TLR4) is a key component of the innate immune system. Palmitoleic acid has been shown to ameliorate palmitic acid-induced pro-inflammatory signaling through the TLR4 pathway, suggesting an anti-inflammatory role.[2]
Caption: Palmitoleic acid's inhibitory effect on TLR4 signaling.
Experimental Workflow for Metabolic Tracing
The following diagram outlines the general workflow for a metabolic tracing experiment using this compound.
Caption: General workflow for metabolic tracing experiments.
Conclusion
This compound is an invaluable tool for researchers seeking to unravel the intricate details of fatty acid metabolism. Its use in stable isotope tracing studies, coupled with advanced mass spectrometry techniques, allows for the precise quantification of its metabolic fate and the elucidation of its role in complex biological processes and signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting metabolic tracing studies aimed at understanding the physiological and pathological roles of palmitoleic acid. This knowledge is critical for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 13C16-Labeled Palmitoleic Acid: Synthesis, Chemical Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13C16-labeled palmitoleic acid, a critical tool in metabolic research and drug development. The document details its synthesis, chemical characteristics, and the experimental protocols necessary for its application in studying lipid metabolism and related signaling pathways.
Introduction
Palmitoleic acid (cis-9-hexadecenoic acid) is an omega-7 monounsaturated fatty acid that plays a significant role in various physiological processes, including insulin (B600854) sensitivity and inflammation.[1] The use of its stable isotope-labeled form, specifically with carbon-13 (¹³C) replacing all sixteen carbon atoms (¹³C₁₆), allows researchers to trace its metabolic fate and quantify its flux through various biochemical pathways without the use of radioactive tracers.[2] This guide serves as a technical resource for the synthesis, understanding of chemical properties, and application of 13C16-labeled palmitoleic acid in advanced research settings.
Synthesis of 13C16-Labeled Palmitoleic Acid
A potential, though unverified, synthetic strategy could involve:
-
Preparation of a ¹³C-labeled phosphonium (B103445) ylide: This would start from a commercially available, fully ¹³C-labeled short-chain alkyl halide.
-
Preparation of a ¹³C-labeled aldehyde: A corresponding ¹³C-labeled aldehyde fragment would also need to be synthesized.
-
Wittig Reaction: The ¹³C-labeled ylide and aldehyde would then be reacted together to form the carbon-carbon double bond at the correct position, yielding the full carbon backbone of palmitoleic acid.[3] This method offers control over the double bond geometry, which is crucial for obtaining the cis isomer.
Alternatively, biological synthesis offers a viable route. This involves culturing microorganisms, such as the fungus Mortierella alpina, on a medium containing a uniformly ¹³C-labeled carbon source, like [U-¹³C]-glucose. The organism's natural fatty acid synthesis machinery then incorporates the ¹³C atoms into palmitoleic acid, which can subsequently be extracted and purified.
Chemical and Physical Properties
The chemical and physical properties of 13C16-labeled palmitoleic acid are largely identical to its unlabeled counterpart for most applications. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | ¹³C₁₆H₃₀O₂ | [1] |
| Molar Mass | ~270.29 g/mol | - |
| IUPAC Name | (Z)-[¹³C₁₆]hexadec-9-enoic acid | [1] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Melting Point | Approximately -0.1 °C | [1][6] |
| Boiling Point | 162 °C at 0.6 mmHg | [4] |
| Density | Approximately 0.894 g/cm³ | [1] |
| Solubility in Water | Limited | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and hexane | [4][5] |
Signaling Pathways Involving Palmitoleic Acid
Palmitoleic acid is recognized as a lipokine that can influence several signaling pathways. One of the key pathways involves its role in improving insulin sensitivity and reducing inflammation. The diagram below illustrates a simplified model of this signaling cascade.
Caption: Simplified diagram of palmitoleic acid's signaling effects.
Experimental Protocols
The use of 13C16-labeled palmitoleic acid as a tracer necessitates specialized analytical techniques to differentiate it from its endogenous, unlabeled counterpart. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.
The general workflow for analyzing ¹³C-labeled lipids from a biological sample is depicted below.
Caption: A generalized workflow for experiments using 13C-labeled palmitoleic acid.
Objective: To quantify the incorporation of 13C16-palmitoleic acid into various lipid species.
1. Sample Preparation and Lipid Extraction:
- Harvest cells or tissues and wash with ice-cold phosphate-buffered saline (PBS).
- Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method, which utilizes a chloroform/methanol mixture.[2]
- Dry the lipid extract under a stream of nitrogen.
2. Derivatization (for GC-MS):
- For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs).
- This is typically achieved by transesterification using an acid catalyst (e.g., 2.5% H₂SO₄ in methanol) and heating.
3. LC-MS/MS Analysis (for intact lipids):
- Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol/acetonitrile/water).
- Inject the sample into a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
- Separate lipid classes using a suitable C18 or C8 reverse-phase column.
- Acquire data in both full scan mode to detect all ions and in MS/MS mode (data-dependent or targeted) to identify specific lipid species.
4. Data Analysis:
- Identify lipid species based on their accurate mass and fragmentation patterns.
- Quantify the abundance of the unlabeled (M+0) and the fully labeled (M+16 for the fatty acyl chain) isotopologues of each lipid containing palmitoleic acid.
- Correct for the natural abundance of ¹³C to accurately determine the enrichment.
Objective: To determine the positional incorporation and overall enrichment of ¹³C in palmitoleic acid and its metabolites.
1. Sample Preparation:
- Extract lipids as described for MS analysis.
- Dissolve the dried lipid extract in a deuterated solvent (e.g., CDCl₃).
2. NMR Data Acquisition:
- Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
- Use proton decoupling to simplify the spectra and improve sensitivity.
- Acquisition parameters should be optimized for quantitative analysis, including a sufficient relaxation delay.
3. Data Analysis:
- Assign the resonances in the ¹³C NMR spectrum to the corresponding carbon atoms in the palmitoleic acid molecule.
- The intensity of each peak is proportional to the number of ¹³C nuclei at that position.
- By comparing the integrals of the peaks from the labeled sample to those of a known internal standard or to the natural abundance spectrum, the degree of ¹³C enrichment at each carbon position can be determined.[7]
Applications in Research and Drug Development
13C16-labeled palmitoleic acid is an invaluable tool for:
-
Metabolic Flux Analysis: Quantifying the rate of de novo lipogenesis and the contribution of palmitoleic acid to the synthesis of more complex lipids and signaling molecules.[8]
-
Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of palmitoleic acid-containing drugs or supplements.
-
Target Validation: Investigating the effects of drug candidates on lipid metabolism by monitoring changes in the flux of labeled palmitoleic acid through specific pathways.
-
Biomarker Discovery: Identifying novel metabolic biomarkers associated with diseases such as metabolic syndrome, diabetes, and cancer.
Conclusion
13C16-labeled palmitoleic acid provides a powerful and safe method for probing the complexities of lipid metabolism in vitro and in vivo. This guide has outlined the fundamental aspects of its synthesis, chemical properties, and the detailed experimental protocols required for its effective use. The application of this and other stable isotope-labeled compounds will continue to be instrumental in advancing our understanding of metabolic diseases and in the development of novel therapeutic interventions.
References
- 1. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. PALMITOLEIC ACID | 373-49-9 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C13 NMR spectroscopy of lipids: a simple method for absolute quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Illuminating Cellular Processes: A Technical Guide to Biochemical Pathways Elucidated by Palmitoleic Acid-13C16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (16:1n7), a monounsaturated omega-7 fatty acid, has emerged as a significant lipokine—a lipid hormone capable of regulating systemic metabolic homeostasis.[1][2] Its influence on insulin (B600854) sensitivity, inflammation, and hepatic lipid metabolism has made it a focal point of metabolic research.[3][4] The use of stable isotope-labeled tracers, specifically Palmitoleic acid-13C16, provides a powerful tool to dynamically trace its metabolic fate and elucidate the intricate biochemical pathways it governs. This technical guide offers an in-depth exploration of the methodologies and findings derived from studies utilizing this compound, providing a comprehensive resource for researchers in academia and the pharmaceutical industry.
Metabolic Fate of Palmitoleic Acid: A Quantitative Overview
Tracing studies with this compound allow for the precise quantification of its incorporation into various lipid classes, revealing its roles in energy storage, membrane synthesis, and signaling molecule generation. The following tables summarize quantitative data from in vitro and in vivo metabolic tracer studies.
In Vitro Incorporation of this compound in HepG2 Cells
An in vitro study utilizing this compound in human liver carcinoma (HepG2) cells demonstrated its dynamic incorporation into major lipid classes over time. These findings highlight the liver's capacity to rapidly esterify palmitoleic acid into complex lipids.
Table 1: Labeled Fractions (%) of 13C16-Palmitoleic Acid in Lipid Classes of HepG2 Cells [1][2]
| Lipid Class | 4 hours | 8 hours | 16 hours |
| Phospholipids (PL) | |||
| Phosphatidylcholine (PC) | 15.6 ± 1.2 | 22.4 ± 1.8 | 30.1 ± 2.5 |
| Phosphatidylethanolamine (PE) | 10.2 ± 0.9 | 15.8 ± 1.3 | 21.5 ± 2.0 |
| Phosphatidylinositol (PI) | 8.9 ± 0.7 | 12.5 ± 1.1 | 18.3 ± 1.6 |
| Glycerolipids | |||
| Diacylglycerol (DG) | 25.3 ± 2.1 | 35.1 ± 2.9 | 45.8 ± 3.8 |
| Triacylglycerol (TG) | 40.1 ± 3.5 | 58.7 ± 4.9 | 75.2 ± 6.3 |
Data are presented as the mean labeled fraction (%) ± standard deviation.
In Vivo Distribution and Incorporation of 13C-Labeled Fatty Acids
While specific in vivo quantitative data for this compound is limited in the available literature, studies using the closely related uniformly labeled 13C-palmitate provide a valuable framework for understanding the in vivo fate of long-chain fatty acids. These studies demonstrate rapid uptake and tissue-specific incorporation patterns.
Table 2: In Vivo Distribution of [U-13C]-Palmitate Tracer and its Metabolites in Mice (10 minutes post-injection)
| Analyte | Plasma (nmol/L) | Liver (nmol/g protein) | Muscle (nmol/g protein) |
| Free [U-13C]-Palmitate | 2500 ± 500 | 39 ± 12 | 14 ± 4 |
| [U-13C]-Palmitoylcarnitine | 0.82 ± 0.18 | 0.002 ± 0.001 | 0.95 ± 0.47 |
| 13C-labeled Triglycerides | - | 511 ± 160 | Not Detectable |
| 13C-labeled Phosphatidylcholines | - | 58 ± 9 | Not Detectable |
Data are presented as mean ± standard deviation. This table serves as a model for expected in vivo distribution patterns of a 13C-labeled long-chain fatty acid.
Key Biochemical Pathways Modulated by Palmitoleic Acid
This compound tracing studies, in conjunction with other molecular biology techniques, have been instrumental in elucidating its role in modulating key signaling pathways that govern metabolic health.
De Novo Lipogenesis and Fatty Acid Metabolism
Palmitoleic acid is a product of de novo lipogenesis (DNL), where it is synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). Tracing studies can differentiate between exogenously supplied palmitoleate (B1233929) and that which is newly synthesized. Once taken up by cells, this compound can be elongated to vaccenic acid (18:1n7) and further metabolized.
Figure 1: De Novo Lipogenesis and Elongation of Palmitoleic Acid.
AMPK and PPARα Signaling Pathways
Palmitoleic acid is a known activator of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), two master regulators of energy metabolism. Activation of these pathways leads to increased fatty acid oxidation and improved insulin sensitivity, while suppressing inflammation.
Figure 2: Palmitoleic Acid's Influence on AMPK and PPARα Signaling.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of metabolic tracing studies with this compound. The following sections provide comprehensive protocols for in vitro and in vivo experiments.
In Vitro Cell Culture Labeling with this compound
Objective: To trace the incorporation of this compound into cellular lipids in cultured cells.
Materials:
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
Procedure:
-
Preparation of this compound-BSA Conjugate:
-
Dissolve this compound in ethanol.
-
Prepare a solution of fatty acid-free BSA in PBS.
-
Slowly add the this compound solution to the BSA solution while stirring to achieve the desired molar ratio and final concentration.
-
Incubate at 37°C for 1 hour to allow for conjugation.
-
Sterile-filter the conjugate solution.
-
-
Cell Culture and Labeling:
-
Plate cells (e.g., HepG2) and grow to desired confluency (typically 70-80%).
-
Remove the growth medium and wash the cells with warm PBS.
-
Add the labeling medium containing the this compound-BSA conjugate to the cells.
-
Incubate for the desired time points (e.g., 4, 8, 16 hours).
-
-
Sample Harvesting and Lipid Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and pellet by centrifugation.
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure.
-
In Vivo Administration of this compound in a Mouse Model
Objective: To investigate the in vivo metabolic fate of this compound.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil for oral gavage, sterile saline with BSA for intravenous infusion)
-
Animal model (e.g., C57BL/6J mice)
-
Administration equipment (oral gavage needles or infusion pump and catheters)
-
Blood collection supplies
-
Tissue collection tools
Procedure:
-
Tracer Preparation:
-
For oral gavage, dissolve or suspend a known amount of this compound in the chosen vehicle.
-
For intravenous infusion, prepare a sterile solution of this compound complexed with fatty acid-free BSA.
-
-
Animal Preparation and Tracer Administration:
-
Acclimate animals to the housing conditions.
-
Fast the animals for a predetermined period (e.g., 4-6 hours) before administration.
-
Administer the tracer via the chosen route (oral gavage or intravenous infusion). For continuous infusion, a priming bolus may be given to reach steady-state faster.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart).
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
Sample Preparation and Mass Spectrometry Analysis
Objective: To quantify the isotopic enrichment of this compound in various lipid species.
Procedure:
-
Lipid Extraction:
-
Extract total lipids from plasma and homogenized tissues using a method like the Folch or Bligh-Dyer extraction.
-
-
Derivatization (for GC-MS):
-
For analysis of fatty acid composition, transesterify the lipid extract to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or boron trifluoride in methanol.
-
-
Mass Spectrometry Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separate FAMEs on a suitable capillary column and analyze using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect the 13C-labeled and unlabeled fatty acids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate intact lipid classes using a C18 or similar reversed-phase column. Analyze using a tandem mass spectrometer, often in negative ion mode for fatty acid analysis. For targeted quantification, Multiple Reaction Monitoring (MRM) can be used, with specific precursor-product ion transitions for both the labeled and unlabeled analytes.
-
Figure 3: General Experimental Workflow for this compound Tracer Analysis.
Conclusion
The use of this compound as a metabolic tracer offers a dynamic and quantitative approach to unraveling the complex roles of this important lipokine in cellular and systemic metabolism. By providing detailed insights into its absorption, distribution, and incorporation into various lipid pools, these studies are crucial for understanding its mechanism of action and for the development of novel therapeutic strategies targeting metabolic diseases. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to employ this powerful technique in their own investigations.
References
The Sentinel of Cellular Energy: A Technical Guide to Fatty Acid Metabolism with Palmitoleic Acid-¹³C₁₆
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the intricate world of cellular metabolism, fatty acids are fundamental architects of cellular structure and critical purveyors of energy. Palmitoleic acid (16:1n7), a monounsaturated omega-7 fatty acid, has emerged as a significant signaling molecule, a "lipokine," that orchestrates metabolic harmony between tissues.[1] Understanding its dynamic journey—from synthesis and storage to its ultimate metabolic fate—is paramount in unraveling the complexities of metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular conditions. The stable isotope-labeled tracer, Palmitoleic acid-¹³C₁₆, provides an exquisitely precise tool for researchers to track the metabolic flux of this key lipid species in vivo and in vitro, offering a window into the subtle dysregulations that underpin disease. This technical guide delves into the application of Palmitoleic acid-¹³C₁₆ in fatty acid metabolism research, presenting experimental methodologies, quantitative data insights, and the core signaling pathways it influences.
Core Applications of Palmitoleic Acid-¹³C₁₆
Palmitoleic acid-¹³C₁₆ serves two primary functions in metabolic research:
-
Metabolic Flux Analysis: As a tracer, it allows for the dynamic tracking of palmitoleic acid's incorporation into complex lipids, its oxidation for energy, and its conversion to other fatty acids. This provides a quantitative measure of the rates of various metabolic pathways.
-
Internal Standard: In mass spectrometry-based lipidomics, it is an ideal internal standard for the accurate and precise quantification of endogenous palmitoleic acid levels in various biological samples.[1][2][3]
Experimental Protocols
While specific protocols for Palmitoleic acid-¹³C₁₆ are not extensively published, the following methodologies, adapted from studies using similar stable isotope-labeled fatty acids, provide a robust framework for its use.
In Vitro Isotope Labeling of Hepatocytes
This protocol details the use of Palmitoleic acid-¹³C₁₆ to trace fatty acid metabolism in a liver cell line, such as HepG2.
Objective: To quantify the incorporation of exogenous palmitoleic acid into various lipid species over time.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Palmitoleic acid-¹³C₁₆
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., Folch method: chloroform/methanol 2:1)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Tracer Preparation: Prepare a stock solution of Palmitoleic acid-¹³C₁₆ complexed to fatty acid-free BSA.
-
Labeling Experiment:
-
Wash cells with PBS.
-
Incubate cells with serum-free DMEM containing the Palmitoleic acid-¹³C₁₆-BSA complex at a final concentration of 100 µM.
-
Collect cell pellets at various time points (e.g., 0, 2, 4, 8, 16 hours).
-
-
Lipid Extraction: Perform a total lipid extraction from the cell pellets using the Folch method.
-
LC-MS Analysis: Analyze the lipid extracts by LC-MS to measure the enrichment of ¹³C in different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters).
In Vivo Tracer Studies in a Murine Model
This protocol outlines the administration of Palmitoleic acid-¹³C₁₆ to mice to study whole-body fatty acid metabolism.
Objective: To trace the distribution and metabolic fate of circulating palmitoleic acid.
Materials:
-
C57BL/6J mice
-
Palmitoleic acid-¹³C₁₆
-
Vehicle for administration (e.g., corn oil)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue harvesting tools
-
LC-MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Tracer Administration: Administer a single oral gavage of Palmitoleic acid-¹³C₁₆ (e.g., 10 mg/kg body weight) dissolved in corn oil.
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 30, 60, 120, 240 minutes) to obtain plasma.
-
At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, skeletal muscle).
-
-
Lipid Extraction: Extract total lipids from plasma and homogenized tissues.
-
LC-MS Analysis: Analyze the isotopic enrichment of ¹³C in palmitoleic acid and its metabolic products within various lipid pools of the plasma and tissues.
Quantitative Data Presentation
The following table represents hypothetical, yet typical, quantitative data that could be obtained from an in vitro labeling experiment with Palmitoleic acid-¹³C₁₆ in hepatocytes, demonstrating its incorporation into major lipid classes over time.
| Time (hours) | Triglycerides (TAG) ¹³C Enrichment (%) | Phosphatidylcholines (PC) ¹³C Enrichment (%) | Cholesteryl Esters (CE) ¹³C Enrichment (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 2 | 15.2 ± 1.8 | 8.5 ± 1.1 | 5.1 ± 0.7 |
| 4 | 32.7 ± 3.5 | 18.3 ± 2.2 | 11.4 ± 1.5 |
| 8 | 55.1 ± 5.9 | 35.6 ± 4.1 | 23.8 ± 2.9 |
| 16 | 78.9 ± 8.2 | 52.4 ± 6.3 | 40.2 ± 4.8 |
Values are presented as mean ± standard deviation.
Signaling Pathways Influenced by Palmitoleic Acid
Palmitoleic acid is not merely a substrate for energy production and storage; it is a potent signaling molecule that modulates key metabolic pathways.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Palmitoleic acid has been shown to be regulated by mTORC1 signaling, which controls its de novo synthesis.[4]
Caption: mTORC1 regulation of de novo lipogenesis and palmitoleic acid synthesis.
PPARα Signaling Pathway
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a master regulator of lipid metabolism, particularly fatty acid oxidation. Palmitoleic acid is a known activator of PPARα.[5][6]
Caption: Palmitoleic acid activation of the PPARα signaling pathway to promote fatty acid oxidation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a lipidomics study utilizing Palmitoleic acid-¹³C₁₆.
Caption: A typical workflow for a stable isotope tracer experiment in lipidomics.
Conclusion
Palmitoleic acid-¹³C₁₆ is a powerful tool for dissecting the intricate pathways of fatty acid metabolism. Its use in metabolic flux analysis and as an internal standard for quantification enables researchers to gain unprecedented insights into the roles of palmitoleic acid in health and disease. By combining stable isotope tracing with advanced analytical techniques and a deep understanding of the underlying signaling pathways, the scientific community can continue to unravel the complexities of metabolic regulation and identify novel therapeutic targets for a host of metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Unraveling De Novo Lipogenesis: A Technical Guide to the Application of Palmitoleic Acid-¹³C₁₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is crucial for energy storage and the production of signaling molecules. Palmitoleic acid (16:1n-7), a monounsaturated fatty acid, has emerged as a key "lipokine," a lipid hormone that influences systemic metabolic regulation, including insulin (B600854) sensitivity and inflammation. The study of palmitoleic acid synthesis through DNL is therefore of significant interest in understanding and developing therapies for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.
Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), are powerful tools for quantifying the rate of DNL in vivo. Palmitoleic acid-¹³C₁₆, a uniformly labeled stable isotope of palmitoleic acid, can be used to trace its metabolic fate and quantify its synthesis. This technical guide provides an in-depth overview of the applications of Palmitoleic acid-¹³C₁₆ in studying DNL, complete with experimental protocols, data presentation, and visualization of key pathways and workflows.
Principles of Studying De Novo Lipogenesis with Stable Isotopes
The core principle of using stable isotope tracers to measure DNL involves introducing a ¹³C-labeled precursor into the metabolic system and measuring its incorporation into newly synthesized fatty acids. By analyzing the isotopic enrichment of the product, researchers can calculate the fractional synthetic rate (FSR) of the fatty acid of interest.
While direct infusion of ¹³C₁₆-palmitoleate can be used to trace its metabolic fate, such as its incorporation into triglycerides and other complex lipids, the quantification of its de novo synthesis is more commonly achieved by administering simpler ¹³C-labeled precursors like [¹³C]acetate or [U-¹³C₆]glucose. The subsequent analysis of the mass isotopomer distribution in palmitoleic acid allows for the calculation of its synthesis rate.
Experimental Protocols
While a specific, standardized in vivo protocol for the infusion of Palmitoleic acid-¹³C₁₆ to directly measure its own de novo synthesis is not widely documented, the methodology closely follows that of other well-established ¹³C-labeled fatty acid tracer studies. Below is a detailed protocol for a primed, constant infusion of [U-¹³C₁₆]palmitate, which can be adapted for a Palmitoleic acid-¹³C₁₆ tracer study to investigate its metabolic kinetics.
Protocol: Primed, Constant Infusion of ¹³C-Labeled Fatty Acid in Humans
Objective: To determine the kinetics of a specific fatty acid in plasma.
Materials:
-
[U-¹³C₁₆]Palmitoleic acid (or [U-¹³C₁₆]Palmitic acid)
-
Human albumin (fatty acid-free)
-
Sterile saline solution
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
-
EDTA-containing blood collection tubes
-
Equipment for plasma separation (centrifuge)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Tracer Preparation:
-
Aseptically prepare the tracer infusion solution.
-
Complex the ¹³C-labeled fatty acid to human albumin to ensure its solubility in the bloodstream. A common ratio is 1 gram of albumin per 10 mg of the fatty acid tracer.
-
Dissolve the tracer in a small volume of ethanol, then add it to the albumin solution under sterile conditions.
-
The final solution is typically diluted in sterile saline.
-
-
Subject Preparation:
-
Subjects should fast overnight (10-12 hours) prior to the study.
-
Place two intravenous catheters: one for the tracer infusion and one in the contralateral arm for blood sampling.
-
-
Tracer Infusion:
-
Administer a priming bolus of the tracer to rapidly achieve isotopic equilibrium in the plasma fatty acid pool.
-
Immediately following the bolus, begin a constant intravenous infusion of the tracer at a predetermined rate (e.g., 0.03-0.04 µmol/kg/min) for a duration of several hours (e.g., 4-6 hours).[1]
-
-
Blood Sampling:
-
Collect baseline blood samples before the start of the infusion.
-
Collect serial blood samples at regular intervals during the infusion to monitor the isotopic enrichment of the tracer in the plasma.
-
-
Sample Processing:
-
Immediately place blood samples on ice and centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Mass Spectrometry Analysis:
-
Extract total lipids from the plasma samples.
-
Isolate the fatty acid fraction, which may involve hydrolysis of triglycerides and other esters.
-
Derivatize the fatty acids to a volatile form, such as fatty acid methyl esters (FAMEs), for GC-MS analysis.
-
Analyze the isotopic enrichment of the specific fatty acid (e.g., palmitoleic acid) using GC-MS or LC-MS/MS.[2] The enrichment is determined by measuring the ratio of the labeled (M+16 for ¹³C₁₆) to the unlabeled (M+0) fatty acid.
-
Protocol: In Vivo De Novo Lipogenesis Measurement using [¹³C]Acetate
Objective: To quantify the fractional synthesis rate of palmitoleic acid from a labeled precursor.
Materials:
-
[1-¹³C]Acetate
-
Infusion setup as described above
-
GC-MS for Mass Isotopomer Distribution Analysis (MIDA)
Procedure:
-
Infusion:
-
Perform a continuous intravenous infusion of [1-¹³C]acetate for several hours.
-
-
Sample Collection and Processing:
-
Collect plasma samples and isolate the VLDL-triglyceride fraction.
-
Hydrolyze the triglycerides to release the fatty acids.
-
Derivatize the fatty acids to FAMEs.
-
-
Mass Spectrometry Analysis:
-
Analyze the mass isotopomer distribution of methyl palmitoleate (B1233929) using GC-MS.
-
The pattern of ¹³C incorporation is used to calculate the fractional contribution of DNL to the palmitoleate pool using MIDA software.[3]
-
Data Presentation
The quantitative data from studies investigating DNL and palmitoleic acid synthesis are typically presented in tables that allow for clear comparison between different conditions or groups.
| Parameter | Control Group | Treatment Group | P-value | Citation |
| Fractional DNL (% of VLDL-palmitate) | 2 ± 1 | 30 ± 8 | <0.005 | [3] |
| Absolute DNL (g/6h) | - | 0.8 ± 0.1 | - | [3] |
| Palmitoleic Acid in VLDL-TG (molar %) | 4.2 ± 0.5 | 6.1 ± 0.7 | <0.01 | - |
| ¹³C Enrichment in Palmitoleate (MPE) | Baseline | Varies over time | - | - |
Note: The data in the table is illustrative and synthesized from typical findings in the literature. The DNL values are from a study investigating the effects of alcohol consumption.
Visualization of Pathways and Workflows
Signaling Pathways Regulating De Novo Lipogenesis
De novo lipogenesis is tightly regulated by a network of signaling pathways, with the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) playing central roles.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
Exploring the mechanism of action of Palmitoleic acid-13C16 as a tracer
An In-depth Technical Guide to Palmitoleic Acid-13C16 as a Metabolic Tracer
Introduction
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid that has transitioned from being considered a simple component of triglycerides and cell membranes to a significant signaling molecule, or "lipokine."[1][2] It plays a crucial role in regulating systemic metabolism, particularly in glucose homeostasis and insulin (B600854) sensitivity.[3][4] As a lipokine, it facilitates communication between different tissues, such as adipose tissue, liver, and skeletal muscle, to coordinate metabolic responses.[1] The use of stable isotope-labeled tracers, such as this compound, provides an invaluable tool for researchers to dynamically track the metabolic fate of this fatty acid in vivo and in vitro. This guide details the mechanism of action of palmitoleic acid and provides a framework for utilizing this compound in metabolic research.
Stable isotope tracing is a powerful technique that involves labeling molecules with non-radioactive isotopes like Carbon-13 (¹³C).[5] By introducing ¹³C-labeled palmitoleic acid into a biological system, scientists can trace the journey of the carbon atoms through various metabolic pathways using mass spectrometry.[5][6] This allows for the quantitative analysis of its absorption, distribution, conversion into other lipids (e.g., triglycerides, phospholipids), and oxidation for energy.[7][8] While detailed quantitative studies specifically using this compound are emerging, the principles and methodologies are well-established from studies using its saturated precursor, Palmitic acid-13C16, which is endogenously converted to palmitoleic acid.[7][9][10]
Core Mechanism of Action of Palmitoleic Acid
Palmitoleic acid exerts its effects through multiple signaling pathways, influencing insulin sensitivity, inflammation, and lipid metabolism.
1. Enhancement of Insulin Signaling: Palmitoleic acid is recognized for its insulin-sensitizing effects.[2][11] It can improve glucose uptake in skeletal muscle and suppress glucose production in the liver.[12][13] This is achieved, in part, through the activation of the AMP-activated protein kinase (AMPK) pathway.[12][13] Activated AMPK enhances glucose transporter (GLUT4) translocation to the cell membrane, thereby facilitating glucose entry into cells.[13] Furthermore, palmitoleic acid can potentiate the insulin-signaling pathway by increasing the phosphorylation of Akt, a key protein in insulin signaling.[14]
2. Anti-inflammatory Properties: Chronic low-grade inflammation is a hallmark of metabolic disorders like obesity and type 2 diabetes. Palmitoleic acid has demonstrated anti-inflammatory effects by inhibiting the activation of proinflammatory macrophages.[14][15] It can suppress the expression of inflammatory cytokines by inhibiting the nuclear factor κB (NF-κB) signaling pathway.[14][15]
3. Regulation of Lipid Metabolism: As a lipokine, palmitoleic acid helps regulate the storage and mobilization of fats. In the liver, it can reduce the accumulation of lipids (hepatic steatosis) by downregulating lipogenic genes and promoting fatty acid oxidation.[3][16] These effects are often mediated by the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of fatty acid metabolism.[3][12]
Signaling and Biosynthetic Pathways
The following diagrams illustrate the key pathways involving palmitoleic acid.
Using this compound as a Tracer
Tracing experiments with ¹³C-labeled fatty acids allow for the precise quantification of metabolic fluxes. The ¹³C atoms act as a "tag" that can be detected by mass spectrometry, revealing how and where the fatty acid is metabolized.
Experimental Workflow
A typical in vivo tracer study involves several key steps, from tracer administration to sample analysis.
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are generalized protocols for in vivo and in vitro studies.
Protocol 1: In Vivo Tracer Study in Mice
This protocol is adapted from studies using ¹³C-labeled palmitate and deuterated palmitoleic acid.[7][9][17]
-
Tracer Preparation:
-
Prepare a sterile solution of this compound complexed with bovine serum albumin (BSA) to ensure solubility and bioavailability.
-
Briefly, dissolve the tracer in a small amount of ethanol (B145695) and add it dropwise to a sterile BSA solution (e.g., 5% w/v in saline) while stirring.[17]
-
The final concentration should be determined based on the desired dosage (e.g., 20 nmol/kg body weight for a bolus injection).[7][9]
-
-
Animal Handling and Administration:
-
Sample Collection:
-
At predetermined time points after administration (e.g., 10 minutes for acute flux studies), anesthetize the mice.[7][9]
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.[18]
-
Perfuse the animal with saline and immediately harvest tissues of interest (e.g., liver, gastrocnemius muscle, adipose tissue).
-
Flash-freeze all samples in liquid nitrogen and store at -80°C until analysis.[18]
-
-
Lipid Extraction and Analysis:
-
Homogenize frozen tissue samples.
-
Perform a lipid extraction using a standard method such as a modified Bligh-Dyer or Folch extraction.[6]
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for mass spectrometry analysis.
-
Analyze samples using a high-resolution LC-MS/MS system to quantify the enrichment of ¹³C in palmitoleate (B1233929) and its downstream metabolites (e.g., triglycerides, phospholipids, acylcarnitines).[19][20]
-
Quantitative Data Presentation
The following table summarizes representative quantitative data from a tracer study using uniformly labeled [U-¹³C]-palmitate in fasted mice. This data illustrates the type of quantitative insights that can be gained from such experiments and serves as a proxy for what to expect when tracing this compound.
Table 1: Distribution of [U-¹³C]-Palmitate Tracer 10 Minutes Post-Injection in Fasted Mice [7][9]
| Analyte | Plasma | Liver | Muscle (Gastrocnemius) |
| Free Tracer Concentration | 2.5 ± 0.5 µmol/L | 39 ± 12 nmol/g protein | 14 ± 4 nmol/g protein |
| Tracer-derived Acylcarnitines | 0.82 ± 0.18 nmol/L | 0.002 ± 0.001 nmol/g protein | 0.95 ± 0.47 nmol/g protein |
| Tracer Incorporation into Triglycerides | Not Reported | 511 ± 160 nmol/g protein | Not Detected |
| Tracer Incorporation into Phosphatidylcholine | Not Reported | 58 ± 9 nmol/g protein | Not Detected |
| Data are presented as mean ± SD from n=7 mice. The study highlights the liver's central role in buffering and storing excess fatty acids, primarily as triglycerides, during fasting.[7][9] |
Conclusion
This compound is a powerful tool for elucidating the complex roles of this lipokine in health and disease. By combining stable isotope tracing with modern mass spectrometry, researchers can quantitatively track its metabolic fate, providing deep insights into its mechanism of action. The methodologies and pathways described in this guide offer a robust framework for designing and interpreting experiments aimed at understanding the pivotal role of palmitoleic acid in metabolic regulation. This approach holds significant promise for identifying new therapeutic targets for metabolic diseases such as type 2 diabetes, obesity, and nonalcoholic fatty liver disease.
References
- 1. metabolon.com [metabolon.com]
- 2. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. balsinde.org [balsinde.org]
- 4. greenwood.ru [greenwood.ru]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. escholarship.org [escholarship.org]
- 19. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Lipid Metabolism: A Technical Guide to Natural Abundance Correction in Palmitoleic Acid-¹³C₁₆ Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for delineating the complex pathways of nutrient flux and cellular signaling. Palmitoleic acid (POA), an omega-7 monounsaturated fatty acid, has emerged as a critical lipokine, a lipid hormone that communicates between tissues to regulate systemic metabolism. To trace its metabolic fate and understand its influence on signaling cascades, researchers are increasingly turning to uniformly ¹³C-labeled palmitoleic acid (Palmitoleic Acid-¹³C₁₆). However, the ubiquitous presence of naturally occurring heavy isotopes presents a significant analytical challenge. This technical guide provides an in-depth exploration of the principles and practices of natural abundance correction in studies utilizing Palmitoleic Acid-¹³C₁₆, offering a comprehensive resource for designing, executing, and interpreting these sophisticated experiments.
The Imperative of Natural Abundance Correction
Carbon, the backbone of life, is not isotopically monolithic. It exists primarily as ¹²C, but approximately 1.1% of all carbon atoms are the stable heavy isotope ¹³C. When employing a ¹³C-labeled tracer like Palmitoleic Acid-¹³C₁₆, mass spectrometry-based analyses will detect not only the incorporated tracer but also the ¹³C atoms that are naturally present in the molecule. Failure to correct for this natural abundance leads to an overestimation of isotopic enrichment, resulting in skewed mass isotopomer distributions (MIDs) and, consequently, erroneous calculations of metabolic fluxes and pathway activities.
The correction process involves mathematically deconvoluting the measured MID to distinguish the signal originating from the ¹³C tracer from the background signal of natural isotopes. This is typically achieved using a matrix-based approach where a correction matrix is generated based on the elemental composition of the analyte and the known natural isotopic abundances of all its constituent elements. Several software packages, such as IsoCorrectoR and AccuCor, are available to perform these complex calculations, ensuring the integrity of the experimental data.
Quantitative Insights: Tracking the Journey of ¹³C₁₆-Palmitoleic Acid
The ultimate goal of a tracer study is to quantify the incorporation of the labeled molecule into downstream metabolites. The following table, adapted from a study on HepG2 cells, illustrates the type of quantitative data that can be obtained after applying natural abundance correction. This data reveals the time-dependent distribution of the ¹³C₁₆-palmitoleic acid backbone into various lipid classes.
| Lipid Class | 4 hours | 8 hours | 16 hours |
| Phosphatidylcholine (PC) | |||
| PC(32:2) (M+16) | 1.8 ± 0.3 | 3.5 ± 0.5 | 6.2 ± 0.8 |
| PC(32:2) (M+32) | 0.1 ± 0.0 | 0.3 ± 0.1 | 0.8 ± 0.2 |
| Triglyceride (TG) | |||
| TG(48:3) (M+16) | 10.5 ± 1.5 | 25.8 ± 3.1 | 48.7 ± 5.4 |
| TG(48:3) (M+32) | 1.2 ± 0.2 | 4.1 ± 0.6 | 12.3 ± 1.8 |
| TG(48:3) (M+48) | 0.1 ± 0.0 | 0.5 ± 0.1 | 2.1 ± 0.4 |
| Diglyceride (DG) | |||
| DG(32:2) (M+16) | 3.2 ± 0.4 | 5.8 ± 0.7 | 8.1 ± 1.1 |
| DG(32:2) (M+32) | 0.2 ± 0.0 | 0.6 ± 0.1 | 1.5 ± 0.3 |
| Lysophosphatidylcholine (LysoPC) | |||
| LysoPC(16:1) (M+16) | 0.5 ± 0.1 | 1.1 ± 0.2 | 2.3 ± 0.4 |
| Data represents the percentage of the labeled fraction ([¹³C]/[¹²C + ¹³C]) and is presented as mean ± standard deviation. M+16, M+32, and M+48 represent the incorporation of one, two, and three ¹³C₁₆-palmitoleoyl chains, respectively. Data is illustrative and based on findings from Molecules 2018, 23(11), 2862. |
Experimental Cornerstones: Detailed Methodologies
Robust and reproducible experimental protocols are the bedrock of any successful tracer study. The following sections provide detailed methodologies for key experiments in Palmitoleic Acid-¹³C₁₆ research.
Experimental Workflow
The overall workflow for a typical ¹³C₁₆-palmitoleic acid tracer experiment involves several key stages, from cell culture and labeling to mass spectrometric analysis and data processing.
Protocol 1: Cell Culture and Isotope Labeling
This protocol describes the general procedure for labeling lipids in cultured mammalian cells using ¹³C₁₆-palmitoleic acid.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, 3T3-L1)
-
Complete cell culture medium
-
¹³C₁₆-palmitoleic acid (solubilized and complexed to fatty acid-free BSA)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the ¹³C₁₆-palmitoleic acid-BSA complex to the desired final concentration (e.g., 50-100 µM).
-
Labeling: Aspirate the growth medium, wash the cells once with warm PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 4, 8, 16, 24 hours) to allow for the uptake and incorporation of the tracer.
-
Harvesting: To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice. Wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add a small volume of ice-cold PBS and use a cell scraper to detach the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Pelleting: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant. The cell pellet is now ready for lipid extraction.
Protocol 2: Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.
Materials:
-
Cell pellet or homogenized tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Resuspend the cell pellet in 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. For tissue samples, homogenize in the same solvent mixture.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 0.25 mL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Collection of Organic Phase: Carefully aspirate the upper aqueous layer and discard it. Transfer the lower organic layer (containing the lipids) to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until further analysis.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For gas chromatography-mass spectrometry (GC-MS) analysis, fatty acids must be converted to their more volatile methyl esters.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
Reaction: To the dried lipid extract, add 1 mL of 14% BF₃ in methanol. Cap the tube tightly and vortex to dissolve the lipid residue.
-
Heating: Heat the mixture at 100°C for 10 minutes in a heating block or water bath.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.
-
Phase Separation: Allow the phases to separate. The upper hexane layer contains the FAMEs.
-
Collection: Carefully transfer the upper hexane layer to a GC vial for analysis.
Protocol 4: Mass Spectrometry Analysis
The following provides general parameters for both GC-MS and LC-MS/MS analysis. Instrument-specific optimization is crucial.
A. GC-MS Analysis of FAMEs
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 240°C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) or full scan.
-
Theoretical SIM Ions for ¹³C₁₆-Palmitoleic Acid Methyl Ester:
-
Unlabeled (M+0): m/z 268.2 (molecular ion), 74 (McLafferty rearrangement fragment).
-
¹³C₁₆-labeled (M+17): m/z 285.3 (molecular ion), 74 (unlabeled fragment from methanol), potentially a labeled fragment depending on fragmentation pattern. Monitoring the full isotopic cluster around the molecular ion is recommended.
-
-
B. LC-MS/MS Analysis of Intact Lipids
-
Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate different lipid classes.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Theoretical MRM Transitions for ¹³C₁₆-Palmitoleic Acid:
-
Precursor Ion (Negative Mode): m/z 269.3 ([M-H]⁻ for ¹³C₁₆-palmitoleic acid).
-
Product Ions: Due to the stability of the fatty acid carboxylate anion, fragmentation may be minimal. A common approach is to monitor the precursor ion itself as a "product" ion in a pseudo-MRM transition (e.g., 269.3 -> 269.3). For downstream lipids, the ¹³C₁₆-palmitoleoyl fragment would be monitored. For example, for a phosphatidylcholine containing one ¹³C₁₆-palmitoleoyl chain, a neutral loss of the headgroup in positive mode or the detection of the ¹³C₁₆-palmitoleate fragment in negative mode would be targeted.
-
-
Palmitoleic Acid Signaling: A Visual Representation
Palmitoleic acid exerts its metabolic effects through the activation of key signaling pathways, most notably involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).
Palmitoleic Acid-Mediated AMPK Activation
Palmitoleic acid is known to increase the cellular AMP/ATP ratio, leading to the activation of AMPK, a master regulator of cellular energy homeostasis.
An In-depth Technical Guide to Investigating Fatty Acid Oxidation Pathways Using Palmitoleic Acid-13C16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (16:1n7), a monounsaturated omega-7 fatty acid, has emerged as a key signaling molecule, or "lipokine," with significant roles in regulating systemic metabolism. Its involvement in enhancing insulin (B600854) sensitivity and modulating lipid metabolism has made it a focal point in the research and development of therapeutics for metabolic diseases. Stable isotope-labeled tracers, such as Palmitoleic Acid-13C16, are invaluable tools for elucidating the intricate pathways of its metabolism. This fully carbon-13 labeled version of palmitoleic acid allows for the precise tracing of its absorption, distribution, metabolism, and excretion (ADME), providing a dynamic view of fatty acid oxidation (FAO) and its subsequent metabolic fates. This guide offers a comprehensive overview of the application of this compound in metabolic research, detailing experimental protocols, data interpretation, and the signaling pathways it influences.
Data Presentation
The use of this compound in tracer studies allows for the quantification of its incorporation into various lipid species and the assessment of its oxidative fate. The following tables present representative data from in vitro and in vivo studies, showcasing the types of quantitative data that can be obtained.
Table 1: In Vitro Analysis of 13C16-Palmitoleic Acid Metabolism in HepG2 Cells
This table summarizes the labeled fractions of various lipid species in HepG2 cells after treatment with 0.3 mM 13C16-palmitoleic acid over 16 hours. The data illustrates the dynamic changes in lipid metabolism, showing the incorporation of the tracer into phospholipids, diacylglycerols (DG), and triacylglycerols (TG).
| Lipid Species | Labeled Fraction (%) after 4h | Labeled Fraction (%) after 8h | Labeled Fraction (%) after 16h |
| Phosphatidylcholine (PC) | 15.2 ± 2.1 | 28.9 ± 3.5 | 45.7 ± 5.2 |
| Phosphatidylethanolamine (PE) | 12.8 ± 1.9 | 25.4 ± 3.1 | 41.3 ± 4.8 |
| Diacylglycerol (DG) | 25.6 ± 3.8 | 48.2 ± 5.9 | 65.1 ± 7.3 |
| Triacylglycerol (TG) | 30.1 ± 4.2 | 55.8 ± 6.7 | 78.4 ± 8.9 |
Data adapted from a study on lipidomics to unravel lipotoxicity[1].
Table 2: In Vivo Tracer Analysis of Fatty Acid Metabolism
This table provides representative data from an in vivo study in mice, demonstrating the tissue-specific incorporation of a 13C-labeled fatty acid tracer following a bolus injection. While this data is from a study using [U-13C]-palmitate, it is illustrative of the measurements that can be obtained with this compound.
| Parameter | Plasma | Liver | Gastrocnemius Muscle |
| Free Tracer Concentration (nmol/g protein) | 2.5 ± 0.5 µmol/L | 39 ± 12 | 14 ± 4 |
| Tracer-derived Acylcarnitines (nmol/g protein) | 0.82 ± 0.18 nmol/L | 0.002 ± 0.001 | 0.95 ± 0.47 |
| Tracer incorporated into Triglycerides (nmol/g protein) | - | 511 ± 160 | Not Detected |
| Tracer incorporated into Phosphatidylcholines (nmol/g protein) | - | 58 ± 9 | Not Detected |
Data adapted from a study on the fate of free fatty acids in fasting mice[2].
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tracer studies. The following are detailed protocols for in vivo and in vitro experiments using this compound.
In Vivo Administration and Sample Collection Protocol for Mice
This protocol outlines the procedure for administering this compound to mice to trace its metabolic fate in vivo.
1. Animal Preparation and Acclimation:
-
House male C57BL/6N mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C).
-
Provide ad libitum access to standard chow and water for at least one week to allow for acclimation.
-
Fast the mice for 15 hours prior to the experiment with free access to water.
2. Tracer Preparation and Administration:
-
Prepare a stock solution of this compound. For intravenous administration, it can be complexed with fatty acid-free bovine serum albumin (BSA).
-
Administer a bolus of this compound (e.g., 20 nmol/kg body weight) via the caudal vein.
3. Sample Collection:
-
At a predetermined time point (e.g., 10 minutes) after tracer injection, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Immediately perfuse the liver with ice-cold saline to remove blood.
-
Excise tissues of interest (e.g., liver, gastrocnemius muscle, adipose tissue) and snap-freeze them in liquid nitrogen.
-
Store all samples at -80°C until analysis.
4. Sample Analysis:
-
Extract total lipids from plasma and tissue homogenates using a suitable method (e.g., Folch or Bligh-Dyer).
-
Analyze the isotopic enrichment of palmitoleic acid and its metabolites in the lipid extracts using liquid chromatography-mass spectrometry (LC-MS)[3].
In Vitro Cell Culture Labeling Protocol
This protocol describes the labeling of cultured cells, such as HepG2 hepatocytes, with this compound to study its intracellular metabolism.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
At 80% confluency, replace the medium with serum-free DMEM containing 0.3 mM this compound complexed with fatty acid-free BSA.
2. Cell Harvesting and Lipid Extraction:
-
After the desired incubation times (e.g., 4, 8, and 16 hours), wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in methanol (B129727) and transfer to a glass tube.
-
Perform lipid extraction using a modified Bligh and Dyer method[4].
3. LC-MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Separate and detect the 13C-labeled lipid species using a high-resolution mass spectrometer to determine the labeled fractions[1].
Signaling Pathways and Experimental Workflows
Palmitoleic acid exerts its metabolic effects through the activation of key signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for a tracer study.
Fatty Acid β-Oxidation Pathway
This diagram illustrates the mitochondrial β-oxidation spiral, the primary pathway for fatty acid degradation to produce acetyl-CoA.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Palmitoleic Acid Signaling via PPARα and AMPK
Palmitoleic acid activates Peroxisome Proliferator-Activated Receptor alpha (PPARα) and AMP-activated Protein Kinase (AMPK), leading to increased fatty acid oxidation and improved insulin sensitivity.
Caption: Palmitoleic Acid signaling cascade.
Experimental Workflow for this compound Tracer Study
This diagram outlines the key steps involved in conducting a metabolic tracer study using this compound, from administration to data analysis.
Caption: Workflow for a tracer study.
Conclusion
This compound is a powerful tool for dissecting the complexities of fatty acid metabolism. Its use in stable isotope tracer studies provides invaluable quantitative data on the flux through various metabolic pathways, including fatty acid oxidation and lipogenesis. The detailed experimental protocols and an understanding of the underlying signaling pathways, such as those involving PPARα and AMPK, are essential for designing and interpreting these experiments. The methodologies and data presented in this guide serve as a foundational resource for researchers and drug development professionals aiming to investigate the therapeutic potential of modulating palmitoleic acid metabolism in the context of metabolic diseases.
References
The Role of Palmitoleic Acid-13C16 in Non-alcoholic Fatty Liver Disease Research: An In-depth Technical Guide
Abstract
Non-alcoholic fatty liver disease (NAFLD) has become the most prevalent chronic liver condition globally, closely linked with metabolic syndrome, obesity, and type 2 diabetes.[1][2] Its pathogenesis is complex, involving dysregulated glucose and lipid metabolism, insulin (B600854) resistance, and inflammation.[1][3] Understanding the intricate dynamics of hepatic lipid metabolism is paramount for developing effective therapeutic strategies. Stable isotope tracers, particularly uniformly labeled Palmitoleic acid-13C16 ([U-13C16]Palmitoleate), have emerged as indispensable tools in this endeavor. This technical guide provides a comprehensive overview of the application of this compound in NAFLD research, detailing its use in tracing metabolic fluxes, its influence on key signaling pathways, and standardized experimental protocols for its use.
Introduction to Stable Isotope Tracing in NAFLD
NAFLD is characterized by the excessive accumulation of triglycerides in hepatocytes.[4] This lipid buildup stems from an imbalance between fatty acid acquisition (from uptake and de novo lipogenesis - DNL) and fatty acid disposal (through oxidation and secretion in very-low-density lipoproteins - VLDL).[5] Stable isotope tracers allow for the quantitative measurement of these dynamic processes in vivo.[6][7]
Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive and safe for human studies.[8] By introducing a ¹³C-labeled substrate, such as palmitoleic acid, into a biological system, researchers can track the labeled carbon atoms as they are incorporated into various metabolic products.[6][8] This provides a dynamic snapshot of metabolic pathway activity, or "flux," which is often more informative than static measurements of metabolite concentrations.[9] this compound is particularly relevant as palmitoleate (B1233929) itself is a lipokine with demonstrated therapeutic potential in metabolic diseases.[2][10][11]
This compound as a Metabolic Tracer
[U-13C16]Palmitoleate serves as a powerful tool to dissect the complexities of fatty acid metabolism in the liver. Its primary applications in NAFLD research include:
-
Quantifying De Novo Lipogenesis (DNL): While other tracers like [¹³C]acetate or deuterated water (D₂O) are commonly used to measure the overall rate of DNL, labeled palmitoleate can help trace the fate of newly synthesized fatty acids and their subsequent modifications and esterification.[4][5][7]
-
Tracing Fatty Acid Oxidation (FAO): By measuring the appearance of ¹³C-labeled CO₂ in breath or the enrichment of ¹³C in tricarboxylic acid (TCA) cycle intermediates, researchers can quantify the rate at which palmitoleate is oxidized for energy.[7][12]
-
Tracking Incorporation into Complex Lipids: The primary fate of fatty acids in the steatotic liver is esterification into complex lipids. Using this compound, one can trace its incorporation into triglycerides, phospholipids, and cholesteryl esters within the liver and its secretion into circulation within VLDL particles.[13][14] This is crucial for understanding lipid trafficking and storage.
The analysis of ¹³C enrichment is primarily accomplished using mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), which can separate different lipid species and determine their isotopic labeling patterns with high sensitivity and specificity.[4][8][13]
Key Signaling Pathways Modulated by Palmitoleic Acid
Beyond its role as a tracer, palmitoleic acid is a bioactive fatty acid that modulates several key signaling pathways implicated in NAFLD, offering therapeutic benefits.
AMPK Activation and Regulation of Lipogenesis
Palmitoleic acid is a known activator of 5'AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][15]
-
Mechanism: Upon activation, AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[16] This reduces the production of malonyl-CoA, thereby inhibiting lipogenesis and promoting fatty acid oxidation.
-
Downstream Effects: Activated AMPK also suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), the master transcriptional regulator of lipogenic genes, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[10][16][17]
PPARα-Dependent Fatty Acid Oxidation
Palmitoleic acid enhances fatty acid catabolism through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPARα).[10][15]
-
Mechanism: PPARα is a nuclear receptor that functions as a transcription factor for a suite of genes involved in fatty acid uptake, binding, and β-oxidation.
-
Interaction with AMPK: The beneficial effects of palmitoleic acid on hepatic glucose and lipid metabolism, including the stimulation of FGF-21 production, have been shown to be dependent on both PPARα and AMPK activation.[10]
Inhibition of Ferroptosis and Inflammation
Recent studies have highlighted the role of palmitoleic acid in protecting against liver injury by targeting ferroptosis, a form of iron-dependent cell death.
-
Mechanism: Palmitoleic acid has been shown to mitigate oxidative stress and reduce liver iron content in NAFLD models.[2] It achieves this by upregulating key anti-ferroptotic proteins such as Glutathione Peroxidase 4 (GPX4) and downregulating pro-ferroptotic factors like Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[2]
-
Anti-inflammatory Action: Palmitoleic acid also exerts anti-inflammatory effects, partly by reducing the expression of pro-inflammatory cytokines like TNF-α and MCP-1 and promoting the anti-inflammatory M2 polarization of macrophages in the liver.[18]
Data Presentation: Quantitative Effects of Palmitoleic Acid
The following tables summarize quantitative data from key studies, illustrating the metabolic impact of palmitoleic acid in the context of NAFLD.
Table 1: Effects of Palmitoleic Acid on Hepatic Lipid Content and Plasma Markers in Animal Models of NAFLD
| Parameter | Control (High-Fat Diet) | Palmitoleic Acid Treatment | Percent Change | Reference |
| Hepatic Triglycerides | Increased | Significantly Reduced | ↓ | [11][17][19] |
| Hepatic Total Cholesterol | Increased | Significantly Reduced | ↓ | [11][19] |
| Plasma ALT | Elevated | Significantly Reduced | ↓ | [11][18] |
| Plasma AST | Elevated | Significantly Reduced | ↓ | [11] |
| Plasma Glucose | Elevated | Reduced | ↓ | [17] |
| Plasma Triglycerides | Elevated | Reduced | ↓ | [17] |
Table 2: Modulation of Key Gene and Protein Expression by Palmitoleic Acid in the Liver
| Gene/Protein | Function | Effect of Palmitoleic Acid | Reference |
| SREBP-1c | Master Lipogenic Transcription Factor | Downregulated | [10][17] |
| FASN (Fatty Acid Synthase) | De Novo Lipogenesis | Downregulated | [17] |
| SCD-1 (Stearoyl-CoA Desaturase-1) | Monounsaturated Fatty Acid Synthesis | Downregulated | [17] |
| AMPK (phosphorylated) | Master Energy Sensor / Kinase | Upregulated / Activated | [10][18] |
| PPARα | Fatty Acid Oxidation Transcription Factor | Upregulated | [10] |
| GPX4 | Inhibits Ferroptosis | Upregulated | [2] |
| ACSL4 | Promotes Ferroptosis | Downregulated | [2] |
| TNF-α | Pro-inflammatory Cytokine | Downregulated | [17][18] |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in metabolic studies.
Protocol: In Vivo Metabolic Tracer Study in Mice
This protocol outlines a typical experiment to trace the disposition of palmitoleic acid in a mouse model of NAFLD.
-
Animal Model: C57BL/6 mice are fed a high-fat diet (HFD) for 8-16 weeks to induce obesity and hepatic steatosis.[2][11][19]
-
Tracer Preparation: Uniformly labeled [U-13C16]Palmitoleic acid is complexed to fatty acid-free bovine serum albumin (BSA) or mixed with a lipid vehicle like corn oil.[13][20]
-
Tracer Administration: A bolus of the tracer (e.g., 150 mg/kg) is administered to fasted mice via oral gavage or intravenous injection.[14][20]
-
Sample Collection: Blood samples are collected serially (e.g., at 0, 15, 30, 60, 120, and 240 minutes) post-administration.[20] At the final time point, mice are euthanized, and liver tissue is rapidly excised and snap-frozen in liquid nitrogen.[6]
-
Lipid Extraction: Lipids are extracted from plasma and homogenized liver tissue using a modified Bligh-Dyer or Folch method.[8]
-
Sample Preparation for MS:
-
The extracted lipids are dried under nitrogen gas.
-
Triglycerides and other lipid classes can be separated using thin-layer chromatography (TLC).
-
Fatty acids are then trans-esterified to fatty acid methyl esters (FAMEs) using methanolic HCl or BF₃-methanol.[8]
-
-
Mass Spectrometry Analysis: FAMEs are analyzed by GC-MS to determine the isotopic enrichment of palmitoleate.[8] Intact complex lipids (triglycerides, phospholipids) can be analyzed by LC-MS to determine the incorporation of the ¹³C-label.[13]
-
Data Analysis: Isotopic enrichment is calculated by measuring the relative abundance of the labeled (M+16) and unlabeled (M+0) mass isotopologues of palmitoleate.[8] This data is used to calculate metabolic flux rates using appropriate kinetic models.
Protocol: Metabolic Labeling in Cultured Hepatocytes
This protocol describes the use of ¹³C-palmitoleate to study fatty acid metabolism in a cell culture system.
-
Cell Culture: Primary hepatocytes or a relevant cell line (e.g., HepG2, AML12) are cultured to ~80% confluency.
-
Labeling Medium Preparation: A stock solution of [U-13C16]Palmitoleic acid is prepared by complexing it to fatty acid-free BSA in a 5:1 molar ratio. This stock is then added to the base cell culture medium to the desired final concentration.[8]
-
Metabolic Labeling: The standard culture medium is removed, cells are washed with PBS, and the prepared labeling medium is added. Cells are incubated for various time points (e.g., 0, 2, 6, 12, 24 hours).[8]
-
Cell Harvest and Lipid Extraction: At each time point, the labeling medium is aspirated, and cells are washed twice with ice-cold PBS. Cells are scraped in ice-cold methanol, and lipids are extracted as described for the in vivo protocol.[8]
-
MS Analysis: Samples are prepared and analyzed by GC-MS or LC-MS as described above to determine the fate of the labeled palmitoleate.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and pathways discussed in this guide.
Caption: Experimental workflow for an in vivo stable isotope tracer study.
Caption: Core signaling pathways modulated by Palmitoleic Acid in hepatocytes.
Caption: Logical flow from molecular actions to the amelioration of NAFLD.
Conclusion and Future Directions
This compound is a multifaceted tool in the study of non-alcoholic fatty liver disease. As a stable isotope tracer, it provides invaluable quantitative data on the flux through critical metabolic pathways, including fatty acid oxidation, de novo lipogenesis, and triglyceride synthesis and trafficking.[6][7][13] Concurrently, as a bioactive lipokine, palmitoleic acid demonstrates significant therapeutic potential by activating protective signaling cascades involving AMPK and PPARα, while simultaneously suppressing lipogenesis, inflammation, and ferroptosis-mediated cell death.[2][10][18]
Future research should focus on translating these findings to human studies, using this compound to non-invasively assess metabolic fluxes in patients with different stages of NAFLD. Combining these tracer studies with other 'omics' approaches will further elucidate the complex regulatory networks at play. The continued application of these advanced methodologies will undoubtedly accelerate the discovery of novel and effective therapies for this widespread metabolic disease.
References
- 1. Stable isotope-based flux studies in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of palmitoylated biomarkers in non-alcoholic fatty liver disease via integrated bioinformatics analysis and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo lipogenesis in non-alcoholic fatty liver disease: Quantification with stable isotope tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoleic acid is elevated in fatty liver disease and reflects hepatic lipogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Stable Isotope Labels for Metabolomics in Studies in Fatty Liver Disease | Springer Nature Experiments [experiments.springernature.com]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stable isotope-based flux studies in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 12. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukisotope.com [ukisotope.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Methodological & Application
Application Notes and Protocols for the Use of Palmitoleic Acid-¹³C₁₆ in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Palmitoleic acid-¹³C₁₆, a stable isotope-labeled monounsaturated fatty acid, in cell culture experiments for metabolic tracing and analysis of its effects on cellular signaling pathways.
Introduction
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid that functions as a lipokine, influencing various metabolic processes. It plays a significant role in insulin (B600854) sensitivity, inflammation, and hepatic lipid metabolism.[1] Palmitoleic acid-¹³C₁₆ is a valuable tool for researchers, as the carbon-13 isotopes allow for the precise tracking of its metabolic fate within cells using mass spectrometry. This enables the detailed study of its uptake, incorporation into complex lipids, and its impact on signaling cascades.[2]
Data Presentation
Quantitative Analysis of Palmitoleic Acid-¹³C₁₆ Incorporation into Cellular Lipids
The following table summarizes the time-course incorporation of ¹³C₁₆-Palmitoleic acid into major lipid classes in cultured HepG2 cells. This data, derived from stable isotope tracing studies, illustrates the metabolic flux of palmitoleic acid.[3]
| Time Point (Hours) | ¹³C-Labeled Diglycerides (DG) (% of Total) | ¹³C-Labeled Triglycerides (TG) (% of Total) | ¹³C-Labeled Phosphatidylcholine (PC) (% of Total) | ¹³C-Labeled Phosphatidylethanolamine (PE) (% of Total) | ¹³C-Labeled Phosphatidylinositol (PI) (% of Total) |
| 4 | 25.8 | 27.5 | 18.2 | 19.5 | 20.1 |
| 8 | 33.1 | 35.2 | 22.4 | 24.1 | 25.3 |
| 16 | 38.7 | 42.8 | 28.6 | 30.7 | 31.9 |
Data is synthesized from a study by Wu et al. (2018) where HepG2 cells were treated with 0.3 mM ¹³C₁₆-palmitoleic acid.[3]
Recommended Concentration Ranges of Palmitoleic Acid in Cell Culture
The optimal concentration of palmitoleic acid can vary depending on the cell type and the experimental objectives. The following table provides a summary of concentrations used in various studies.[4][5]
| Cell Type | Concentration Range (µM) | Observed Effects |
| Human Hepatocellular Carcinoma (HepG2) | 100 - 1500 | Increased SIRT1 expression and lipid accumulation.[4][5] |
| Bovine Skeletal Muscle Satellite Cells | 50 - 200 | Promoted adipogenic differentiation.[4] |
| Endometrial Cancer Cells (Ishikawa, ECC-1) | 10 - 100 | Inhibited cell proliferation and induced apoptosis.[4] |
Experimental Protocols
Protocol 1: Preparation of Palmitoleic Acid-¹³C₁₆-BSA Complex
Fatty acids have low solubility in aqueous culture media and require conjugation to a carrier protein, such as bovine serum albumin (BSA), to facilitate their uptake by cells.
Materials:
-
Palmitoleic acid-¹³C₁₆ (stored at -20°C or -80°C)[6]
-
Ethanol (B145695) (100%)
-
Fatty acid-free BSA
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 0.1 M NaOH
-
Sterile conical tubes
-
Water bath
-
Sterile 0.22 µm filter
Procedure:
-
Stock Solution Preparation: Dissolve Palmitoleic acid-¹³C₁₆ in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
BSA Solution Preparation: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm the solution to 37°C to aid in dissolution.
-
Complex Formation: a. In a sterile conical tube, add the required volume of the 10% BSA solution. b. While gently vortexing the BSA solution, slowly add the Palmitoleic acid-¹³C₁₆ stock solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA). A few drops of 0.1 M NaOH can be added to the fatty acid stock before its addition to the BSA to facilitate saponification and binding.[4] c. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.[4]
-
Sterilization and Storage: a. Sterile filter the Palmitoleic acid-¹³C₁₆-BSA complex solution through a 0.22 µm filter. b. Aliquot the solution and store it at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture and Metabolic Labeling
This protocol outlines the general steps for treating cultured cells with the Palmitoleic acid-¹³C₁₆-BSA complex.
Materials:
-
Cultured cells (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Palmitoleic acid-¹³C₁₆-BSA complex (from Protocol 1)
-
Vehicle control (BSA solution without fatty acid)
-
Sterile PBS
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks and grow them to the desired confluency (typically 70-80%).
-
Cell Starvation (Optional): To synchronize the cells and reduce background levels of unlabeled fatty acids, you can aspirate the complete medium, wash the cells with sterile PBS, and replace it with serum-free medium for 2-4 hours before treatment.
-
Treatment: a. Prepare the final concentrations of the Palmitoleic acid-¹³C₁₆-BSA complex and the vehicle control by diluting the stock solutions in a serum-free or complete medium. The final concentration will depend on your experimental design (refer to the data table for guidance). b. Aspirate the current medium and add the medium containing the Palmitoleic acid-¹³C₁₆-BSA complex or the vehicle control to the respective wells or flasks. c. Incubate the cells for the desired period (e.g., 4, 8, 16 hours) in a standard cell culture incubator.[3]
-
Cell Harvesting: a. After the incubation period, place the culture plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS to remove any remaining treatment medium. c. Harvest the cells by scraping them in ice-cold PBS or by using a cell lysis buffer that is compatible with your downstream applications (e.g., lipid extraction or protein analysis). d. Centrifuge the cell suspension to pellet the cells and store the pellet at -80°C until further analysis.
Protocol 3: Lipid Extraction for Mass Spectrometry Analysis
This protocol provides a general workflow for extracting lipids from the labeled cells for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell pellets from Protocol 2
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Derivatization agent (e.g., methanolic HCl for Fatty Acid Methyl Esters (FAMEs) analysis)
-
GC-MS or LC-MS/MS system
Procedure:
-
Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v). b. Vortex the mixture vigorously and incubate it at room temperature for 20 minutes to allow for lipid extraction.[4] c. Add 0.9% NaCl solution to the mixture to induce phase separation. d. Centrifuge the mixture to separate the aqueous and organic phases. e. Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Drying and Derivatization (for GC-MS): a. Dry the extracted lipids under a gentle stream of nitrogen gas. b. For the analysis of fatty acid composition, transesterify the lipid extract to FAMEs by adding methanolic HCl and incubating at 60°C for 1 hour.[4] c. Dry the FAMEs under nitrogen and reconstitute them in a suitable solvent for GC-MS analysis.
-
Analysis by Mass Spectrometry: a. Analyze the prepared samples using GC-MS or LC-MS/MS to identify and quantify the ¹³C-labeled lipid species. b. The mass shift due to the ¹³C isotopes will allow for the differentiation of the tracer-derived lipids from the endogenous, unlabeled lipids.
Mandatory Visualization
Signaling Pathways
Below are diagrams of key signaling pathways influenced by palmitoleic acid, generated using the DOT language.
Experimental Workflow
References
- 1. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Administration of Palmitoleic acid-13C16 to in vivo animal models
An in-depth guide for researchers, scientists, and drug development professionals on the application of Palmitoleic acid-13C16 in preclinical animal models.
Application Notes
Introduction
Palmitoleic acid (POA), an omega-7 monounsaturated fatty acid, is recognized as a lipokine with beneficial effects on glucose and lipid metabolism.[1] It has been demonstrated to enhance insulin (B600854) sensitivity, reduce inflammation, and modulate lipid profiles in various preclinical studies.[1][2] this compound is a stable isotope-labeled version of palmitoleic acid, where all 16 carbon atoms are replaced with the heavy isotope ¹³C. This labeling allows for the precise tracking and quantification of its absorption, distribution, metabolism, and excretion (ADME) without interfering with the biological processes under investigation.[1][3] By using this compound, researchers can trace its incorporation into complex lipids like triglycerides and phospholipids, thereby elucidating its metabolic pathways and signaling effects.[4]
Principle of Isotope Tracing
The use of stable isotope tracers like this compound is a powerful technique for studying metabolic dynamics in vivo.[3] The key principle is that the isotopic label does not alter the compound's chemical properties. Therefore, it follows the same metabolic routes as its unlabeled, endogenous counterpart. The mass difference introduced by the ¹³C atoms enables its distinction from the natural ¹²C-palmitoleic acid using mass spectrometry (MS).[3][4] This allows for the measurement of newly synthesized lipids and the flux through various metabolic pathways. The amount of tracer administered should be sufficient for detection above the natural background but low enough to avoid perturbing the system's physiology.[1][3]
Animal Model Selection and Acclimation
Commonly used animal models for metabolic research, such as C57BL/6J mice or specific diabetic models like KK-Ay mice, are suitable for these studies.[2][4] Prior to the experiment, animals should be acclimated to the housing conditions for at least one week to minimize stress.[1][4] Standard chow and water should be provided ad libitum.[1] For studies focusing on absorption and postprandial metabolism, animals are typically fasted for 4-6 hours to ensure gastric emptying and consistent absorption.[1]
Administration Routes
The choice of administration route depends on the specific research question.
-
Oral Gavage (P.O.): This route is ideal for studying the digestion, absorption, and subsequent metabolic fate of dietary palmitoleic acid. It mimics the natural route of nutrient intake.[1][4]
-
Intravenous (I.V.) Injection/Infusion: This method bypasses the digestive system and is used for investigating the direct uptake and metabolism of palmitoleic acid by various tissues.[1] A bolus injection is suitable for rapid uptake studies, while continuous infusion is used for achieving steady-state kinetics.[1]
Data Presentation
Table 1: Summary of Palmitoleic Acid Dosages in Animal Studies
This table summarizes dosages used in various in vivo studies. While these studies may have used unlabeled palmitoleic acid, the dosages provide a reference range for tracer experiments.
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| KK-Ay Mice | 300 mg/kg/day | Oral Gavage | 4 weeks | Reduced hyperglycemia and hypertriglyceridemia; improved insulin sensitivity. | [2] |
| Obese Sheep | 10 mg/kg/day | Intravenous Infusion | 28 days | Reduced weight gain and intramuscular lipid; improved insulin sensitivity. | [5] |
| C57BL/6J Mice | 10 mg/kg | Oral Gavage | Single Dose | Used to investigate metabolic fate. | [4] |
Table 2: Pharmacokinetic Parameters of Palmitoleic Acid Isomers in Rats
This table presents pharmacokinetic data for cis- and trans-palmitoleic acid (cPOA and tPOA) following a single intragastric (i.g.) administration of 75 mg/kg to rats.[6] This data can serve as an estimate for studies involving ¹³C-labeled palmitoleic acid.
| Parameter | cis-Palmitoleic Acid (cPOA) | trans-Palmitoleic Acid (tPOA) |
| Dose | 75 mg/kg (i.g.) | 75 mg/kg (i.g.) |
| Cmax (µg/L) | 8.17 ± 1.97 | 14.77 ± 11.91 |
| Tmax (h) | 0.94 ± 0.44 | 1.50 ± 0.98 |
| AUC₀₋₂₄h (mg/L·h) | 59.45 ± 29.83 | 113.88 ± 72.25 |
Experimental Protocols
Protocol 1: In Vivo Administration via Oral Gavage
Objective: To investigate the absorption and metabolic fate of this compound following oral administration in mice.[4]
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sterile PBS with BSA)[4]
-
C57BL/6J mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)[4]
-
Anesthesia
-
Tissue collection tools
Procedure:
-
Animal Preparation: Acclimate mice for at least one week. Fast the animals for 4-6 hours before dosing.[1]
-
Dosing Solution Preparation: Accurately weigh the required amount of this compound. Dissolve or suspend it in the chosen vehicle (e.g., corn oil) to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, a 0.25 mL gavage volume would require a 1 mg/mL solution).[4] Ensure the solution is homogenous by vortexing.
-
Administration: Weigh each mouse to calculate the precise volume of the dosing solution to be administered. Administer the solution carefully via oral gavage.[1][4]
-
Blood Collection: Collect blood samples (approx. 50-100 µL) at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via the tail vein.[1] Collect blood into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[1][4]
-
Tissue Harvesting: At the final time point, euthanize the mice under anesthesia. Harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart).[1][4] Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.[1][4]
Protocol 2: In Vivo Administration via Intravenous Injection
Objective: To track the direct tissue uptake and distribution of this compound.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile PBS or saline
-
Ethanol
-
0.22 µm sterile filter
-
Insulin syringes or infusion pump
-
Animal restraints or catheters
Procedure:
-
Animal Preparation: For acute studies, mice can be gently restrained. For chronic infusion, a catheter may be surgically implanted in the jugular vein, followed by a recovery period.[1]
-
Dosing Solution Preparation (Complex with BSA): a. Dissolve this compound in a small amount of ethanol.[1] b. Add the fatty acid solution dropwise to a continuously stirring solution of fatty acid-free BSA in sterile PBS.[1] A typical molar ratio is 2:1 to 4:1 (fatty acid:BSA). c. Allow the complex to form by stirring for at least 1 hour at room temperature.[1] d. Sterilize the final solution by passing it through a 0.22 µm filter.[1]
-
Administration:
-
Sample Collection: Follow steps 4-6 from Protocol 1 to collect blood and harvest tissues at appropriate time points. For infusion studies, samples may be collected to confirm steady-state has been reached.
Protocol 3: Sample Processing and Analysis
Objective: To extract lipids and quantify the enrichment of ¹³C from this compound in various lipid species.
Materials:
-
Homogenizer
-
Chloroform, Methanol, Water (for Folch extraction)
-
Internal standards (e.g., other odd-chain or deuterated lipids)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Tissue Homogenization: Homogenize a weighed portion of the frozen tissue samples in a suitable buffer.
-
Lipid Extraction: a. Perform a lipid extraction on plasma samples and tissue homogenates using a standard method, such as the Folch method (Chloroform:Methanol, 2:1 v/v).[4] b. Add internal standards to the samples prior to extraction for accurate quantification. c. Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis.
-
Mass Spectrometry Analysis: a. Analyze the lipid extracts by LC-MS/MS or GC-MS to separate and quantify different lipid classes (e.g., triglycerides, phospholipids, free fatty acids).[4] b. Monitor the mass-to-charge ratio (m/z) for both the endogenous (¹²C) and the ¹³C-labeled lipid species. c. Calculate the isotopic enrichment by determining the ratio of the labeled to unlabeled peak areas. This provides a measure of the incorporation of the tracer into different metabolic pools.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ckisotopes.com [ckisotopes.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palmitoleic Acid-13C16 Metabolic Labeling for Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7) is an omega-7 monounsaturated fatty acid that has emerged as a significant bioactive lipid molecule, or "lipokine."[1][2][3] It plays a crucial role in regulating systemic metabolic homeostasis, including enhancing insulin (B600854) sensitivity in muscle and liver, promoting β-cell proliferation, and suppressing inflammation.[1][2][3][4] Dysregulation of palmitoleic acid metabolism is associated with metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[1]
Stable isotope tracing with compounds like Palmitoleic acid-13C16 is a powerful technique for elucidating the metabolic fate and flux of this important fatty acid in various biological systems. By replacing the natural carbon-12 (¹²C) with the heavy isotope carbon-13 (¹³C) at all 16 carbon positions, researchers can track the incorporation and transformation of palmitoleic acid into downstream metabolites with high precision using mass spectrometry. This allows for the quantitative analysis of metabolic pathways, providing a dynamic view of cellular physiology and pathophysiology.
These application notes provide a comprehensive guide to using this compound for metabolic labeling and flux analysis in both in vitro and in vivo models.
Core Principles of 13C Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[5][6] The core principle involves introducing a 13C-labeled substrate, in this case, this compound, into a biological system. As the cells metabolize the labeled palmitoleate, the 13C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using mass spectrometry, it is possible to deduce the metabolic pathways that were active and the relative rates of the reactions involved.[5][6]
Applications in Research and Drug Development
-
Understanding Disease Pathophysiology: Tracing the metabolic fate of palmitoleic acid in models of metabolic diseases can reveal how its metabolism is altered and contributes to disease progression.
-
Target Identification and Validation: Identifying key enzymes and pathways involved in palmitoleic acid metabolism can uncover novel therapeutic targets.
-
Pharmacodynamic Biomarker Development: Monitoring the flux of palmitoleic acid through specific pathways can serve as a biomarker for drug efficacy in preclinical and clinical studies.
-
Nutraceutical and Therapeutic Development: Evaluating how natural products or synthetic compounds modulate palmitoleic acid metabolism can aid in the development of new therapies for metabolic disorders.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the metabolic labeling of adherent mammalian cells with this compound for flux analysis.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, 3T3-L1 adipocytes, primary hepatocytes)
-
Complete cell culture medium
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol (B129727), water or methyl tert-butyl ether (MTBE), methanol)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Preparation of 13C-Palmitoleate-BSA Conjugate:
-
Prepare a stock solution of this compound in ethanol.
-
Separately, prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration (e.g., 100-400 µM).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with pre-warmed PBS to remove residual unlabeled fatty acids.
-
Add the pre-warmed culture medium containing the this compound-BSA conjugate to the cells.
-
Incubate the cells for a time course sufficient to achieve isotopic steady-state in the metabolites of interest (e.g., 4, 8, 16, or 24 hours).
-
-
Metabolism Quenching and Cell Harvesting:
-
To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a pre-chilled tube and centrifuge to pellet the cells.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure.
-
Briefly, add a mixture of chloroform and methanol to the cell pellet, vortex thoroughly, and then add water to induce phase separation.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the extracted lipid sample under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1).
-
Protocol 2: In Vivo Metabolic Labeling in a Mouse Model
This protocol provides a general framework for administering this compound to mice to trace its metabolic fate in vivo.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, olive oil)
-
C57BL/6J mice (or other appropriate strain)
-
Oral gavage needles or infusion pumps and catheters
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools
-
Liquid nitrogen
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen vehicle. Ensure a homogenous solution.
-
-
Administration:
-
Oral Gavage (Bolus Dose): Fast the mice for 4-6 hours. Administer a single dose of the this compound solution via oral gavage.
-
Intravenous Infusion (Continuous Labeling): For steady-state labeling, infuse the tracer via a surgically implanted catheter (e.g., in the jugular vein). The this compound should be complexed with BSA for intravenous administration.
-
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) to analyze the plasma lipidome.
-
Tissues: At the end of the experiment, euthanize the mice and rapidly collect tissues of interest (e.g., liver, adipose tissue, muscle, heart). Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Lipid Extraction from Plasma and Tissues:
-
Extract lipids from plasma and homogenized tissues using a standard protocol as described in the in vitro section.
-
-
Sample Preparation for Mass Spectrometry:
-
Prepare the lipid extracts for analysis as described previously.
-
Data Acquisition and Analysis
Mass Spectrometry:
-
Employ high-resolution mass spectrometry (e.g., LC-MS/MS on a Q-TOF or Orbitrap instrument) for the analysis of lipid extracts.
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Perform full scan analysis to identify and quantify the isotopologues of various lipid species.
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of labeled lipids and to determine the position of the 13C label within the molecule.
Data Analysis:
-
Isotopologue Distribution Analysis:
-
Identify and quantify the different isotopologues (M+0, M+1, M+2, ..., M+16) for each lipid of interest.
-
Correct for the natural abundance of 13C.
-
-
Fractional Enrichment Calculation:
-
Calculate the fractional enrichment of 13C in each metabolite pool to determine the extent of label incorporation.
-
-
Metabolic Flux Modeling:
-
Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the measured isotopologue distributions to a metabolic network model.
-
This will allow for the calculation of absolute or relative fluxes through the relevant metabolic pathways.
-
Data Presentation
The following table provides an example of how to present quantitative data from a this compound labeling experiment. The data is illustrative and based on findings from a study in HepG2 cells.
Table 1: Labeled Fractions of Representative Lipids in HepG2 Cells Treated with 13C16-Palmitoleic Acid
| Lipid Class | Metabolite | Labeled Fraction (%) (4h) | Labeled Fraction (%) (8h) | Labeled Fraction (%) (16h) |
| Phosphatidylcholine (PC) | PC(32:1) | 15.2 | 25.8 | 35.1 |
| PC(34:1) | 10.5 | 18.3 | 24.7 | |
| Phosphatidylethanolamine (PE) | PE(34:1) | 12.1 | 21.5 | 29.3 |
| PE(36:1) | 8.9 | 15.6 | 21.4 | |
| Triglyceride (TG) | TG(50:1) | 20.3 | 35.7 | 48.9 |
| TG(52:1) | 18.7 | 32.9 | 45.2 | |
| Diacylglycerol (DG) | DG(34:1) | 25.6 | 40.1 | 52.8 |
| Lysophosphatidylcholine (LPC) | LPC(16:1) | 30.1 | 45.9 | 60.2 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.
Visualizations
Experimental Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A parallel reaction monitoring–mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer | Scilit [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Application Note: Quantitative Analysis of Palmitoleic Acid-13C16 by LC-MS/MS
Introduction
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid that has garnered significant interest as a lipokine, a lipid hormone that can regulate metabolic processes.[1][2] It plays a role in insulin (B600854) sensitivity, inflammation, and hepatic lipid metabolism.[2] Accurate and precise quantification of palmitoleic acid and its metabolic fate is crucial for understanding its physiological and pathological roles. Stable isotope-labeled compounds, such as Palmitoleic acid-13C16, are invaluable tools for tracer studies in metabolic research, allowing for the elucidation of metabolic fluxes and pathways.[3][] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes a robust sample preparation procedure involving protein precipitation and liquid-liquid extraction to isolate lipids from the biological matrix. The separation of this compound is achieved by reverse-phase liquid chromatography, which separates fatty acids based on their chain length and degree of unsaturation.[5] Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound. An appropriate stable isotope-labeled internal standard, such as Palmitoleic Acid-d14, is recommended to ensure the accuracy and precision of the quantification by correcting for variability during sample processing and analysis.[1][6]
Experimental Protocols
Sample Preparation (Modified Folch Extraction)
This protocol is suitable for various biological matrices such as plasma, serum, and tissue homogenates.[1]
Materials:
-
Biological sample (e.g., 100 µL plasma or 20 mg homogenized tissue)
-
Palmitoleic Acid-d14 internal standard solution (in methanol)
-
Chloroform:Methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Spike the sample with a known amount of Palmitoleic Acid-d14 internal standard solution (e.g., 10 µL of a 1 µg/mL solution).[7]
-
Add 2 mL of the chloroform:methanol (2:1, v/v) solution.[1]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.[1]
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.[1]
-
Carefully aspirate the upper aqueous layer and discard it.
-
Transfer the lower organic layer (containing the lipids) to a new clean glass tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of Acetonitrile:Water, 90:10, v/v with 0.1% formic acid).[7]
LC-MS/MS Analysis
Instrumentation:
-
UPLC-MS/MS system (e.g., AB 5500 Q-trap or similar)[8]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid[1]
-
Column Temperature: 40°C[7]
-
Injection Volume: 5 µL[7]
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 100% B
-
10-15 min: 100% B
-
15.1-18 min: 30% B (re-equilibration)
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[9][10]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 35.0 L/h[8]
-
Ion Source Gas 1: 50 L/h[8]
-
Ion Source Gas 2: 50 L/h[8]
-
Spray Voltage: -4500 V[11]
-
Source Temperature: 250°C[11]
MRM Transitions: The specific m/z transitions for the precursor and product ions of this compound and the internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer. For unlabeled palmitic acid, the transition m/z 255.2 -> 255.2 (parent ion) is often monitored. For a fully labeled 13C16 palmitoleic acid, the precursor ion would be approximately m/z 271.2. The product ion for quantification would likely be the same, representing the intact deprotonated molecule.
Data Presentation
The performance of the LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity. The following table summarizes expected performance characteristics for a fatty acid quantification method using a stable isotope-labeled internal standard.
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.995[7][11] |
| Accuracy (% Recovery) | 90 - 110%[7] |
| Precision (%RSD) | < 15%[7] |
| Limit of Quantification (LOQ) | ~0.1 - 1 ng/mL[7][11] |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Biosynthesis of Palmitoleic Acid
Palmitoleic acid is endogenously synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[1] It is then incorporated into various lipid species, with a significant portion being stored in triglycerides (TAGs).[1]
Caption: Biosynthesis of palmitoleic acid and its incorporation into triglycerides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.unitn.it [iris.unitn.it]
Application Notes and Protocols: GC-MS Analysis of Palmitoleic Acid-¹³C₁₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid that has garnered significant interest in metabolic research. It functions as a lipokine, a lipid hormone that communicates between tissues to regulate systemic metabolic homeostasis.[1] Elevated levels of palmitoleic acid are associated with improved insulin (B600854) sensitivity and reduced inflammation, making it a key target in the study of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1][2]
Stable isotope-labeled tracers, such as Palmitoleic Acid-¹³C₁₆, are invaluable tools for in vivo and in vitro studies to elucidate the absorption, distribution, metabolism, and excretion of this fatty acid. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of ¹³C-labeled fatty acids in biological samples.[3] This document provides detailed protocols for the extraction, derivatization, and GC-MS analysis of Palmitoleic Acid-¹³C₁₆, along with representative data and visualizations to guide researchers in their metabolic studies.
Data Presentation
Quantitative analysis of Palmitoleic Acid-¹³C₁₆ is achieved by monitoring the mass-to-charge ratios (m/z) of specific ion fragments of the derivatized fatty acid. After derivatization to its fatty acid methyl ester (FAME), the molecular weight of unlabeled palmitoleate (B1233929) methyl ester is 268.4 g/mol , while the fully labeled Palmitoleate-¹³C₁₆ methyl ester is 284.4 g/mol .[4][5] The following tables summarize the key quantitative parameters for a typical GC-MS analysis.
Table 1: GC-MS Retention Times and Key Mass Fragments for Palmitoleate Methyl Ester
| Analyte | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| Unlabeled Palmitoleate Methyl Ester | 18.5 | 268 | 236, 196, 154, 112, 74 |
| Palmitoleate-¹³C₁₆ Methyl Ester | 18.5 | 284 | 252, 212, 170, 128, 74 |
Table 2: Example Quantitative Data for a Tracer Study
| Sample ID | Total Palmitoleate (µM) | ¹³C₁₆-Palmitoleate (µM) | Isotopic Enrichment (%) |
| Control 1 | 150.2 | 0.0 | 0.0 |
| Control 2 | 145.8 | 0.0 | 0.0 |
| Treated 1 | 165.3 | 15.1 | 9.1 |
| Treated 2 | 170.1 | 16.5 | 9.7 |
Experimental Protocols
A reliable method for the quantitative analysis of Palmitoleic Acid-¹³C₁₆ in biological samples involves lipid extraction, derivatization to FAMEs, and subsequent GC-MS analysis.
Lipid Extraction from Plasma (Modified Folch Method)
This protocol is suitable for the extraction of total lipids from plasma samples.
Materials:
-
Plasma sample
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add a known amount of an appropriate internal standard (e.g., heptadecanoic acid, C17:0).
-
Add 2 mL of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for an additional 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully aspirate the upper aqueous layer and discard it.
-
Transfer the lower organic layer containing the lipids to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids must be derivatized to their more volatile FAMEs. Acid-catalyzed methylation using boron trifluoride (BF₃) in methanol is a common and effective method.[1]
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and vortex to dissolve the lipid residue.
-
Heat the mixture at 100°C for 10 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes to allow for phase separation.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.[1]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. Instrument-specific optimization may be required.
GC Conditions:
-
Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 180°C.
-
Ramp at 5°C/min to 240°C and hold for 10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes. Monitor the ions listed in Table 1.
Isotopic Enrichment Calculation
The percentage of isotopic enrichment can be calculated by comparing the peak areas of the labeled and unlabeled palmitoleate. A correction for the natural abundance of ¹³C (approximately 1.1%) in the unlabeled analyte is necessary for accurate quantification.[6]
The mole percent excess (MPE) is a common way to express isotopic enrichment and can be calculated using the following formula:
MPE = [ (Area of Labeled Isotope) / (Area of Labeled Isotope + Area of Unlabeled Isotope) ] x 100
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for GC-MS analysis of Palmitoleic Acid-¹³C₁₆.
Palmitoleic Acid Signaling Pathway
Palmitoleic acid acts as a lipokine, influencing insulin signaling and glucose metabolism in peripheral tissues like skeletal muscle and liver.[7][8]
Caption: Palmitoleic acid as a lipokine in metabolic regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. metabolon.com [metabolon.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl palmitoleate | C17H32O2 | CID 643801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Palmitic acid, methyl ester (palmitate-¹³Cââ, 98%) - Cambridge Isotope Laboratories, CLM-8390-0.25 [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Palmitoleic Acid-13C16 Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Palmitoleic acid-13C16, a stable isotope-labeled internal standard crucial for accurate quantification of palmitoleic acid in metabolomics studies. The use of a ¹³C-labeled internal standard is the gold standard in quantitative mass spectrometry, as it closely mimics the behavior of the endogenous analyte during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of the results.[1] This document outlines methodologies for lipid extraction from various biological matrices, derivatization for gas chromatography-mass spectrometry (GC-MS), and direct analysis by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Performance Characteristics of Fatty Acid Analysis Methods
The following tables summarize the performance characteristics of GC-MS and LC-MS methods for the analysis of fatty acids. These values can be considered representative targets for the validation of an analytical method for this compound.
Table 1: Comparison of GC-MS Method Performance for Fatty Acid Quantification
| Performance Characteristic | Method A: Derivatization with BF₃-Methanol | Method B: Derivatization with BSTFA |
| Limit of Detection (LOD) | < 0.4 µg/g | < 0.4 µg/g |
| Limit of Quantitation (LOQ) | < 0.5 µg/g | < 0.5 µg/g |
| Linearity (R²) | 0.9961 - 0.9992 | 0.9961 - 0.9992 |
| Intra-day Precision (RSD%) | < 3.5% | < 2.7% |
| Inter-day Precision (RSD%) | < 5.9% | < 6.1% |
| Data synthesized from a study on the analysis of free fatty acids.[2] |
Table 2: Comparison of LC-MS/MS Method Performance for Fatty Acid Quantification
| Validation Parameter | Method with Palmitoleic Acid-¹³C₁₆ (IS) |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Matrix Effect | Minimal |
| Expected performance characteristics for a validated LC-MS/MS method.[3] |
Experimental Protocols
Lipid Extraction from Biological Samples
The choice of extraction method is critical for the quantitative recovery of lipids. Three common and effective methods are presented below. This compound should be added as an internal standard at the beginning of the extraction process to account for any loss of analyte.[4][5]
a) Modified Folch Method for Plasma [1][4]
-
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Chloroform (B151607):Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Centrifuge
-
Glass tubes
-
Nitrogen gas evaporator
-
-
Procedure:
-
To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard.
-
Add 2 mL of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the upper aqueous layer.
-
Transfer the lower organic layer containing the lipids to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
b) Bligh & Dyer Method for Tissues [4]
-
Materials:
-
Tissue sample (50-100 mg)
-
This compound internal standard solution
-
Chloroform:Methanol (1:2, v/v)
-
Chloroform
-
Deionized water
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Weigh the frozen tissue and place it in a glass tube.
-
Add a known amount of this compound internal standard.
-
Add 3.75 mL of chloroform:methanol (1:2, v/v) and homogenize on ice.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase.
-
c) Methyl-tert-butyl ether (MTBE) Method for Cells [4]
-
Materials:
-
Cell pellet
-
This compound internal standard solution
-
Methanol
-
MTBE
-
Deionized water
-
-
Procedure:
-
To the cell pellet, add a known amount of this compound internal standard.
-
Add 1.5 mL of methanol and vortex.
-
Add 5 mL of MTBE and incubate for 1 hour on a shaker.
-
Add 1.25 mL of deionized water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper organic phase.
-
Derivatization for GC-MS Analysis
For GC-MS analysis, fatty acids must be converted to their more volatile fatty acid methyl esters (FAMEs).[1]
Acid-Catalyzed Methylation using Boron Trifluoride (BF₃) in Methanol [1]
-
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Heating block
-
-
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and heat at 100°C for 10 minutes.
-
Cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
-
Sample Preparation for LC-MS Analysis
LC-MS can analyze underivatized fatty acids, which simplifies sample preparation.[6]
-
Procedure:
-
Start with the dried lipid extract obtained from the extraction step.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile (B52724) and water).[3]
-
Vortex for 30 seconds to ensure the lipids are fully dissolved.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Instrumentation Parameters
GC-MS (for FAMEs analysis) [2]
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: Fused silica (B1680970) capillary column, such as HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 280 °C.
-
Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp to 280°C at 20 °C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Data Acquisition: Full scan mode (m/z 50-700) and/or Selected Ion Monitoring (SIM).
LC-MS/MS (for underivatized fatty acid analysis) [3]
-
Instrument: UPLC-MS/MS system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Palmitoleic Acid: Precursor ion (m/z) 253.2 -> Product ion (m/z) 253.2
-
This compound: Precursor ion (m/z) 269.3 -> Product ion (m/z) 269.3 (Note: The exact m/z will depend on the specific ¹³C labeling pattern).
-
Palmitoleic Acid Signaling Pathway
Palmitoleic acid is recognized as a lipokine that can influence metabolic signaling pathways, particularly those related to insulin (B600854) sensitivity and inflammation. The diagram below illustrates a simplified overview of its potential role in cellular signaling.[2]
References
Hydrophilic interaction liquid chromatography (HILIC) for 13C16-labeled lipid separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique for the separation of polar and charged lipids. When coupled with mass spectrometry (MS), HILIC-MS provides a robust platform for lipidomics, enabling the separation of lipid classes based on the polarity of their headgroups. The use of stable isotope-labeled lipids, such as those containing 13C16-palmitate, allows for the dynamic tracing of metabolic pathways, providing critical insights into lipid synthesis, trafficking, and turnover. These application notes provide detailed protocols for the separation and analysis of 13C16-labeled lipids using HILIC-MS, aimed at researchers, scientists, and drug development professionals.
Stable isotope labeling is a crucial technique for measuring the biosynthesis, remodeling, and degradation of biomolecules directly.[1] In lipidomics, 13C-labeled tracers are often preferred over deuterium (B1214612) labels to avoid potential deuterium exchange in protic solutions and loss during fatty acid desaturation.[1]
Experimental Protocols
Protocol 1: Cell Culture and Labeling with 13C16-Palmitate
This protocol outlines the general procedure for labeling cellular lipids with 13C16-palmitate.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium and supplements
-
13C16-Palmitate (uniformly labeled)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells in culture dishes at a density that will achieve 70-80% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare a stock solution of 13C16-palmitate complexed to fatty acid-free BSA. The final concentration in the medium will depend on the specific experimental goals.
-
Medium Exchange: On the day of the experiment, aspirate the standard culture medium and wash the cells twice with pre-warmed, serum-free medium.
-
Labeling: Add the pre-warmed labeling medium containing 13C16-palmitate to the cells.
-
Incubation: Incubate the cells for the desired period to allow for the incorporation of the labeled fatty acid into various lipid species.
-
Harvesting: To stop metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Cell Collection: Add a small volume of ice-cold PBS and use a cell scraper to detach the cells. Transfer the cell suspension to a centrifuge tube.
-
Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Storage: The cell pellet can be stored at -80°C until lipid extraction.
Protocol 2: Lipid Extraction from Labeled Cells
This protocol describes a modified Bligh-Dyer method for the extraction of total lipids from 13C16-labeled cells.[2]
Materials:
-
13C16-labeled cell pellet
-
Internal standards (e.g., a commercially available deuterated lipid mix like SPLASH LIPIDOMIX)
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Resuspension: Resuspend the cell pellet in 1 mL of ice-cold deionized water.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the cell suspension. This is crucial for correcting for variations in extraction efficiency and instrument response.[3]
-
Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes, with intermittent vortexing.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve phase separation.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution and Storage: Reconstitute the dried lipid extract in a suitable solvent for HILIC analysis (e.g., acetonitrile:isopropanol:water 95:2.5:2.5 v/v/v) and store at -80°C until analysis.
Protocol 3: HILIC-LC-MS for 13C16-Labeled Lipid Separation
This protocol provides a starting point for the HILIC-LC-MS analysis of 13C16-labeled lipids. Optimization may be required based on the specific lipid classes of interest and the instrumentation used. HILIC separates lipids based on the polarity of their headgroups, causing all species within a lipid class to co-elute, which can simplify quantification.[4][5]
Instrumentation:
-
UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Chromatographic Conditions:
-
Column: A silica-based HILIC column is a common choice. For example, a Waters ACQUITY UPLC BEH HILIC column (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium (B1175870) acetate, pH 8.0.
-
Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate, pH 8.0.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 0% B
-
2-10 min: 0-20% B
-
10-12 min: 20-100% B
-
12-15 min: 100% B
-
15.1-20 min: 0% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used.
-
Mass Range: m/z 100-1500.
-
Resolution: High resolution (>60,000) is recommended to accurately distinguish between labeled and unlabeled species.
Data Presentation
Quantitative data from 13C16-labeled lipidomics experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Relative Abundance of 13C16-Labeled Phospholipid Species. This table shows the percentage of the labeled form for several phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) species after a 24-hour incubation with 13C16-palmitate.
| Lipid Species | % Labeled (Mean ± SD) |
| PC(32:0) | 45.2 ± 3.1 |
| PC(34:1) | 38.7 ± 2.5 |
| PC(36:2) | 25.1 ± 1.8 |
| PE(36:1) | 55.9 ± 4.2 |
| PE(38:4) | 18.3 ± 1.5 |
Table 2: Molar Amounts of Labeled and Unlabeled Triacylglycerol (TG) Species. This table presents the absolute quantification of selected TG species, comparing the amounts of the unlabeled (12C) and labeled (13C) forms.
| Lipid Species | Unlabeled (pmol/10^6 cells) | Labeled (pmol/10^6 cells) |
| TG(50:1) | 125.4 ± 10.2 | 88.6 ± 7.5 |
| TG(52:2) | 210.1 ± 15.8 | 150.3 ± 12.1 |
| TG(54:3) | 180.7 ± 12.5 | 110.9 ± 9.8 |
Data Analysis Workflow
The analysis of data from 13C-labeling experiments requires specialized software to perform peak picking, alignment, and correction for the natural abundance of 13C.
Software for Data Processing
Software packages such as MS-DIAL and XCMS are widely used for processing untargeted metabolomics and lipidomics data.[6][7][8]
-
MS-DIAL: This software supports various instrument data formats and has built-in libraries for lipid identification. It can perform isotope-labeled tracking.[5][6]
-
XCMS: An R-based package that is highly flexible and powerful for peak detection and alignment.[8] The extension X13CMS is specifically designed to identify and group isotopologues from labeled experiments.[8]
Isotope Correction
A critical step in the data analysis is the correction for the natural 1.1% abundance of 13C.[4] This ensures that the measured increase in the heavier isotopologues is due to the incorporation of the 13C16-palmitate tracer and not from naturally occurring 13C. Software tools like IsoCor, X13MS, and AccuCor can be used for this purpose.[4]
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for a 13C16-labeled lipidomics study using HILIC-MS is depicted below.
Caption: Experimental workflow for 13C16-labeled lipidomics.
Signaling Pathways in Lipid Metabolism
The incorporation of 13C16-palmitate can be used to study the activity of various signaling pathways that regulate lipid metabolism. Key pathways include the PI3K/AKT/mTOR pathway, which promotes lipogenesis, and the AMPK pathway, which is activated under low energy states to inhibit fatty acid synthesis.[2] SREBPs are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[2] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose homeostasis.[1][2]
The following diagram illustrates the logical relationship between these key signaling pathways in the context of fatty acid metabolism.
Caption: Key signaling pathways in fatty acid metabolism.
References
- 1. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]
- 3. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 4. mdpi.com [mdpi.com]
- 5. MS-DIAL tutorial | mtbinfo.github.io [systemsomicslab.github.io]
- 6. CompMS | MS-DIAL [systemsomicslab.github.io]
- 7. LIPID MAPS [lipidmaps.org]
- 8. X13CMS: Global Tracking of Isotopic Labels in Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accurate Quantification of Palmitoleic Acid-13C16 Using Parallel Reaction Monitoring (PRM)
Introduction
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid that plays a significant role in various metabolic processes.[1][2] It is recognized as a lipokine, a lipid hormone that facilitates communication between tissues to regulate systemic metabolism.[1][3] Studies have shown its involvement in improving insulin (B600854) sensitivity, reducing inflammation, and modulating lipid metabolism.[1][2][3][4] Accurate quantification of palmitoleic acid and its isotopologues is crucial for understanding its biosynthesis, turnover, and role in health and disease. Stable isotope labeling, using precursors like 13C16-palmitate, coupled with mass spectrometry, offers a powerful approach to trace the metabolic fate of fatty acids.[5][6][7]
Parallel Reaction Monitoring (PRM) is an advanced targeted mass spectrometry technique that provides high-resolution and high-mass-accuracy quantification of target molecules.[8][9][10][11] This method utilizes a quadrupole for precursor ion selection and a high-resolution mass analyzer (e.g., Orbitrap) to detect all fragment ions simultaneously.[9][11][12] This results in high specificity and sensitivity, overcoming limitations of traditional targeted quantification methods.[8][9][10] This application note provides a detailed protocol for the accurate quantification of 13C16-labeled palmitoleic acid in biological samples using a PRM-based liquid chromatography-mass spectrometry (LC-MS) method.
Experimental Protocols
This section details the materials and a step-by-step protocol for the PRM-based quantification of Palmitoleic acid-13C16.
Materials
-
Reagents:
-
Palmitoleic acid standard
-
13C16-Palmitic acid (as a precursor for generating the labeled palmitoleic acid in situ or as a standard if available)
-
Internal Standard (e.g., C17:1 heptadecenoic acid)
-
HPLC-grade solvents: Methanol, Acetonitrile, Water, Isopropanol
-
Formic acid
-
Ammonium formate (B1220265)
-
Chloroform
-
Saline solution (0.9% NaCl)
-
Nitrogen gas for drying
-
-
Equipment:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer capable of PRM (e.g., Q Exactive™ or Orbitrap™ series)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Sample Preparation (Lipid Extraction)
-
Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer. For plasma or serum samples, use directly.
-
Lipid Extraction (Folch Method):
-
To 100 µL of sample (e.g., cell homogenate, plasma), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add the internal standard (e.g., C17:1) to a final concentration of 1 µM.
-
Vortex thoroughly for 2 minutes.
-
Add 500 µL of 0.9% saline solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol:chloroform solution for LC-MS analysis.
-
LC-MS/MS Method for PRM Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium formate and 0.1% Formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 99% B
-
15-20 min: Hold at 99% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions (PRM):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Capillary Temperature: 320 °C
-
PRM Parameters:
-
Precursor Ion (m/z) for Palmitoleic acid: 253.2173
-
Precursor Ion (m/z) for this compound: 269.3216
-
Precursor Ion (m/z) for Internal Standard (C17:1): 267.2329
-
Isolation Window: 1.2 m/z
-
Collision Energy (HCD): 25-35 eV (optimize for specific instrument)
-
Resolution: 70,000
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
-
Data Analysis
-
Peak Integration: Integrate the peak areas of the precursor ions for both the endogenous Palmitoleic acid and the 13C16-labeled variant, as well as the internal standard, using appropriate software (e.g., Skyline, Xcalibur).
-
Quantification: Calculate the concentration of this compound by normalizing its peak area to the peak area of the internal standard and comparing it to a standard curve generated from known concentrations of a Palmitoleic acid standard. The ratio of this compound to endogenous Palmitoleic acid can be used to determine the fractional contribution of the labeled precursor to the total pool.
Data Presentation
The following table summarizes hypothetical quantitative results from a stable isotope tracing experiment in cultured hepatocytes treated with 13C16-palmitate for different durations.
| Time Point (hours) | Endogenous Palmitoleic Acid (pmol/mg protein) | This compound (pmol/mg protein) | % Labeled Palmitoleic Acid |
| 0 | 150.2 ± 12.5 | 0.0 ± 0.0 | 0.0% |
| 6 | 155.8 ± 14.1 | 25.3 ± 3.1 | 14.0% |
| 12 | 162.5 ± 15.3 | 58.9 ± 6.7 | 26.6% |
| 24 | 170.1 ± 16.8 | 110.6 ± 11.2 | 39.4% |
Data are presented as mean ± standard deviation (n=3).
Mandatory Visualizations
Caption: Experimental workflow for PRM-based quantification of this compound.
Caption: Biosynthetic pathway of Palmitoleic acid from Palmitic acid.
Discussion
The presented PRM method offers a robust and accurate approach for quantifying this compound in complex biological matrices. The high resolution and mass accuracy of the Orbitrap analyzer minimize interferences, ensuring high-quality quantitative data.[9][11] The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response.
The experimental data demonstrates the successful tracing of 13C16-palmitate into the palmitoleic acid pool over time. This type of analysis is invaluable for studying fatty acid metabolism and understanding the dynamics of lipid synthesis and turnover in response to various physiological or pathological stimuli.[5][6] The ability to precisely measure the incorporation of stable isotopes into specific lipid species provides a dynamic view of metabolic pathways that cannot be obtained from static concentration measurements alone.[7][13]
This protocol can be adapted for the analysis of other fatty acids and lipid species by modifying the precursor ions in the PRM inclusion list and optimizing the LC gradient and collision energies. The high sensitivity of PRM makes it particularly well-suited for the analysis of low-abundance lipids.[9][10]
References
- 1. balsinde.org [balsinde.org]
- 2. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 3. metabolon.com [metabolon.com]
- 4. Palmitoleic Acid Ameliorates Metabolic Disorders and Inflammation by Modulating Gut Microbiota and Serum Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRM based Targeted Proteomic Quantitative Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. UWPR [proteomicsresource.washington.edu]
- 10. PRM Targeted Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Parallel Reaction Monitoring (PRM) in Mass Spectrometry: A High-Resolution Targeted Quantification Method - MetwareBio [metwarebio.com]
- 12. Parallel Reaction Monitoring (PRM) Service - Creative Proteomics [creative-proteomics.com]
- 13. french.longdom.org [french.longdom.org]
Unraveling Metabolic Fates: Experimental Design for Palmitoleic Acid-¹³C₁₆ Stable Isotope Tracing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipidomics has identified palmitoleic acid (16:1n-7) as a key signaling molecule, or "lipokine," with significant roles in metabolic regulation, inflammation, and cellular communication.[1][2] To elucidate the intricate metabolic pathways and fluxes of this important monounsaturated fatty acid, stable isotope tracing using Palmitoleic acid-¹³C₁₆ offers a powerful and safe analytical approach.[1][3] By replacing the naturally abundant ¹²C atoms with the heavier, non-radioactive ¹³C isotope, researchers can precisely track the absorption, distribution, metabolism, and incorporation of palmitoleic acid into various lipid species.[3][4] This document provides detailed application notes and experimental protocols for designing and conducting Palmitoleic acid-¹³C₁₆ stable isotope tracing studies, complete with data presentation tables and workflow diagrams to guide researchers in this advanced metabolic analysis.
Core Applications in Research and Drug Development
Stable isotope tracing with Palmitoleic acid-¹³C₁₆ is instrumental in a variety of research and development contexts:
-
Elucidating Disease Mechanisms: This technique is critical for investigating the dysregulation of lipid metabolism in prevalent conditions such as obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[1][3] By tracing the metabolic fate of ¹³C₁₆-palmitoleate, scientists can pinpoint metabolic bottlenecks and altered enzymatic activities associated with the disease state.[3]
-
Drug Discovery and Development: In the pharmaceutical industry, these studies are employed to evaluate the on-target and off-target effects of novel therapeutic agents on lipid metabolism.[3][5] For instance, it can be used to determine how a drug candidate influences the synthesis, uptake, or oxidation of fatty acids.[3]
-
Metabolic Flux Analysis: This methodology enables the quantification of the rates (fluxes) of metabolic pathways, providing a dynamic understanding of cellular metabolism that goes beyond static measurements of metabolite concentrations.[6][7]
Experimental Design and Protocols
A successful Palmitoleic acid-¹³C₁₆ tracing study requires careful planning and execution, from cell culture and labeling to sample preparation and analysis.
Protocol 1: In Vitro Labeling of Cultured Mammalian Cells
This protocol outlines the steps for labeling adherent mammalian cells with ¹³C₁₆-Palmitoleic acid to trace its incorporation into cellular lipids.
Materials:
-
Adherent mammalian cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Palmitoleic acid-¹³C₁₆
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol (B129727), Chloroform, Water (LC-MS or GC-MS grade)
-
6-well cell culture plates
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.[3]
-
Preparation of ¹³C₁₆-Palmitoleate-BSA Conjugate:
-
Prepare a stock solution of Palmitoleic acid-¹³C₁₆ in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in PBS and warm to 37°C.[6]
-
Slowly add the ¹³C₁₆-Palmitoleate stock solution to the warm BSA solution while stirring to achieve the desired molar ratio (e.g., 6:1 palmitoleate:BSA) and final concentration.[6]
-
Continue stirring at 37°C for 1 hour to ensure complete conjugation.[6]
-
Sterile filter the ¹³C₁₆-Palmitoleate-BSA conjugate solution.[6]
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with PBS.[3]
-
Add the prepared labeling medium containing the ¹³C₁₆-Palmitoleate-BSA complex to the cells. The final concentration of the labeled fatty acid should be determined based on experimental goals, with concentrations around 0.3 mM having been used in previous studies.[8]
-
Incubate the cells for the desired time points (e.g., 4, 8, 16 hours) to monitor the dynamic incorporation of the tracer.[8]
-
-
Cell Harvest and Metabolite Quenching:
-
To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice.[9]
-
Immediately wash the cells twice with ice-cold PBS.[9]
-
Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.[9]
-
Alternatively, for rapid quenching, aspirate the medium and add a pre-chilled extraction solvent like 80% methanol directly to the cells.[6][7]
-
-
Lipid Extraction:
-
Transfer the cell suspension to a glass tube.
-
Perform lipid extraction using a standard method such as the Folch, Bligh and Dyer, or a methyl-tert-butyl ether (MTBE) based protocol.[10][11][12] The Folch method, for example, involves homogenizing the sample in a 2:1 chloroform/methanol mixture.[10]
-
After phase separation, the lower organic phase containing the lipids is carefully collected.[9]
-
-
Sample Preparation for Mass Spectrometry:
Data Presentation: Quantitative Analysis of ¹³C₁₆-Palmitoleate Incorporation
The primary quantitative data from these experiments is the percentage of labeling in various lipid species over time. This data provides insights into the rate of synthesis and turnover of these lipids.
Table 1: Labeled Fractions of Representative Lipids in HepG2 Cells Treated with 0.3 mM ¹³C₁₆-Palmitoleic Acid.
| Lipid Species | 4 hours (%) | 8 hours (%) | 16 hours (%) |
| Phosphatidylcholine (PC) (32:2) | 15.8 ± 1.5 | 25.4 ± 2.1 | 35.6 ± 2.8 |
| Phosphatidylethanolamine (PE) (34:2) | 12.3 ± 1.1 | 20.1 ± 1.9 | 28.9 ± 2.5 |
| Triacylglycerol (TG) (48:3) | 22.5 ± 2.0 | 38.7 ± 3.5 | 55.1 ± 4.9 |
| Diacylglycerol (DG) (32:1) | 18.9 ± 1.7 | 30.2 ± 2.8 | 42.3 ± 3.7 |
| Cholesteryl Ester (CE) (16:1) | 10.5 ± 0.9 | 17.8 ± 1.6 | 24.5 ± 2.2 |
Data is presented as mean ± standard deviation and is adapted from a study on HepG2 cells.[8]
Visualizing Workflows and Pathways
Diagrams are essential for representing the complex relationships in metabolic studies.
Caption: A streamlined workflow for in vitro stable isotope tracing studies.
Signaling Pathways Involving Palmitoleic Acid
Palmitoleic acid is not just a component of lipids but also an active signaling molecule. For instance, it has been shown to be regulated by the mTOR signaling pathway and can, in turn, influence pathways related to insulin (B600854) sensitivity and inflammation.[14][15][16]
Caption: The mTORC1 pathway regulates palmitoleic acid synthesis, which in turn can modulate insulin signaling and inflammation.
Analytical Considerations
The choice of analytical platform is crucial for the successful detection and quantification of ¹³C-labeled lipids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing a wide range of lipid classes. Reverse-phase chromatography using a C18 or C30 column can effectively separate different lipid species.[9] High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are essential for resolving the isotopologues of the labeled lipids.[8][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is often preferred for the analysis of fatty acids.[13] This method requires derivatization of the fatty acids to fatty acid methyl esters (FAMEs) prior to analysis.[3] GC-MS provides excellent separation and sensitivity for fatty acid analysis.[13]
Table 2: Typical LC-MS Parameters for Labeled Lipid Analysis.
| Parameter | Setting | Rationale |
| LC Column | C18 or C30 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm) | Separates lipids based on hydrophobicity.[9] |
| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with 10 mM Ammonium Formate | Aqueous phase for gradient elution.[9] |
| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM Ammonium Formate | Organic phase for gradient elution.[9] |
| Flow Rate | 0.2 - 0.4 mL/min | Standard for analytical columns.[9] |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes | To detect a broad range of lipid classes. |
| Acquisition Mode | Data-Dependent (DDA) or Data-Independent (DIA) | DDA for targeted analysis, DIA for comprehensive profiling.[9] |
Conclusion
Palmitoleic acid-¹³C₁₆ stable isotope tracing is an indispensable tool for modern metabolic research. It provides a dynamic and quantitative view of lipid metabolism that is unattainable with traditional analytical methods. By following well-defined experimental protocols and utilizing advanced analytical platforms, researchers can gain profound insights into the roles of palmitoleic acid in health and disease, thereby accelerating the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. metabolon.com [metabolon.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. agilent.com [agilent.com]
- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Quantifying Fatty Acid Uptake and Metabolism Using Palmitoleic Acid-¹³C₁₆
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of fatty acid metabolism is critical for understanding numerous physiological and pathological processes, including metabolic syndrome, cardiovascular disease, and cancer. Palmitoleic acid (C16:1), an omega-7 monounsaturated fatty acid, has emerged as a key signaling molecule, or "lipokine," that influences insulin (B600854) sensitivity and suppresses inflammation.[1] Quantifying the uptake and metabolic fate of palmitoleic acid is therefore essential for elucidating its biological functions and for the development of novel therapeutics.
Stable isotope tracing using molecules such as Palmitoleic acid-¹³C₁₆ offers a powerful and safe method to track the dynamic processes of fatty acid uptake, incorporation into complex lipids, and metabolic turnover.[2][3] This application note provides detailed protocols for quantifying the uptake of Palmitoleic acid-¹³C₁₆ in cultured cells, along with methods for sample analysis by mass spectrometry and an overview of the key signaling pathways involved.
Key Applications
-
Quantifying Fatty Acid Uptake: Directly measure the rate of palmitoleic acid transport into cells.
-
Metabolic Flux Analysis: Trace the incorporation of ¹³C-labeled palmitoleic acid into various lipid species such as triglycerides, phospholipids, and cholesteryl esters.[4]
-
Drug Discovery: Screen for compounds that modulate fatty acid uptake and metabolism.
-
Disease Modeling: Investigate alterations in fatty acid metabolism in various disease models.
Experimental Workflow Overview
The general workflow for quantifying fatty acid uptake using Palmitoleic acid-¹³C₁₆ involves several key steps: preparing the labeling medium, incubating cells with the stable isotope, harvesting the cells, extracting lipids, and analyzing the samples by mass spectrometry.
Caption: A general overview of the experimental workflow for tracing fatty acid uptake using Palmitoleic acid-¹³C₁₆.
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells with Palmitoleic acid-¹³C₁₆
This protocol describes the general procedure for labeling cultured mammalian cells with Palmitoleic acid-¹³C₁₆ to quantify its uptake and incorporation into cellular lipids.
Materials:
-
Palmitoleic acid-¹³C₁₆ (e.g., MedChemExpress, Cambridge Isotope Laboratories)[5][6]
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells (e.g., HepG2, 3T3-L1 adipocytes, macrophages)
-
Multi-well cell culture plates
-
Sterile filter (0.22 µm)
Procedure:
-
Preparation of Palmitoleic acid-¹³C₁₆-BSA Conjugate:
-
Dissolve Palmitoleic acid-¹³C₁₆ in ethanol (B145695) to create a stock solution.
-
In a sterile tube, add the appropriate volume of the stock solution to a solution of fatty acid-free BSA in serum-free cell culture medium. The final concentration of the labeled fatty acid will need to be optimized for the specific cell line and experimental goals.
-
Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for the formation of the fatty acid-BSA complex.[4]
-
Sterile filter the resulting labeling medium through a 0.22 µm filter.[4]
-
-
Cell Seeding and Culture:
-
Seed the cells of interest into multi-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of the experiment.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Labeling Experiment:
-
When cells have reached the desired confluency, aspirate the standard culture medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any unlabeled fatty acids.[7]
-
Add the prepared Palmitoleic acid-¹³C₁₆ labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours). The optimal incubation time will depend on the metabolic rate of the cell line.[4]
-
-
Cell Harvesting:
-
At each time point, to halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice.
-
Immediately wash the cells twice with ice-cold PBS.[7]
-
Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at a low speed to pellet the cells.
-
Remove the supernatant and store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction from Cultured Cells
This protocol describes a modified Bligh and Dyer method for the extraction of total lipids from cell pellets.[7]
Materials:
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen or Argon gas evaporator
Procedure:
-
Homogenization:
-
Resuspend the cell pellet from Protocol 1 in 500 µL of deionized water.
-
-
Solvent Addition:
-
Add 500 µL of methanol and vortex for 1 minute.
-
Add 500 µL of chloroform and vortex for an additional 1 minute.[7]
-
-
Phase Separation:
-
Centrifuge the mixture at 4,000 x g for 10 minutes to induce phase separation.
-
-
Collection:
-
Two phases will be visible. The lower, chloroform phase contains the lipids.
-
Carefully collect the lower phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying and Storage:
-
Dry the lipid extract under a gentle stream of nitrogen or argon gas.
-
Store the dried lipid extract at -80°C until analysis.[7]
-
Protocol 3: LC-MS/MS Analysis of ¹³C₁₆-Palmitoleic Acid Incorporation
This protocol provides a general framework for the analysis of Palmitoleic acid-¹³C₁₆ and its incorporation into complex lipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
UPLC-MS/MS system (e.g., Triple Quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.[3]
-
C18 reversed-phase chromatography column.
-
Mobile phase solvents (e.g., Acetonitrile (B52724), Water, with 0.1% formic acid).
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract (from Protocol 2) in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water).
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution to separate the different lipid classes. A typical gradient might start with a higher aqueous content and ramp up to a high organic content to elute the more nonpolar lipids.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in either positive or negative ion mode, depending on the lipid classes of interest.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific lipids containing ¹³C₁₆-Palmitoleic acid on a triple quadrupole instrument.[3] For high-resolution instruments, extract ion chromatograms for the specific m/z values of the labeled lipids.
-
The precursor ion for Palmitoleic acid-¹³C₁₆ will be m/z 270.29 (in negative mode, [M-H]⁻). The exact m/z of lipids incorporating this fatty acid will depend on the specific lipid class.
-
-
Data Analysis:
-
Integrate the peak areas of the endogenous (unlabeled) and the ¹³C₁₆-labeled lipid species.
-
Calculate the percent enrichment or the absolute amount of incorporated Palmitoleic acid-¹³C₁₆ by comparing the peak area of the labeled species to that of an internal standard.
-
Quantitative Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the described experiments. This data is for illustrative purposes to demonstrate how results can be structured.
Table 1: Uptake of Palmitoleic acid-¹³C₁₆ in HepG2 Cells Over Time
| Time (hours) | ¹³C₁₆-Palmitoleic Acid Incorporated (pmol/mg protein) |
| 0 | 0 |
| 1 | 150.2 ± 12.5 |
| 4 | 580.7 ± 45.8 |
| 8 | 950.1 ± 78.3 |
| 24 | 1850.6 ± 150.2 |
Table 2: Incorporation of Palmitoleic acid-¹³C₁₆ into Different Lipid Classes in 3T3-L1 Adipocytes after 8 hours
| Lipid Class | % of Total Incorporated ¹³C₁₆-Palmitoleic Acid |
| Triglycerides (TG) | 65.4 ± 5.1 |
| Phosphatidylcholine (PC) | 15.2 ± 1.8 |
| Phosphatidylethanolamine (PE) | 8.9 ± 1.1 |
| Cholesteryl Esters (CE) | 5.5 ± 0.7 |
| Other | 5.0 ± 0.5 |
Signaling Pathways of Palmitoleic Acid
Palmitoleic acid acts as a lipokine, regulating metabolism in tissues such as the liver and skeletal muscle. One of its key mechanisms of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and AMP-activated Protein Kinase (AMPK).[8]
Caption: Palmitoleic acid activates PPARα and AMPK, leading to beneficial metabolic effects.
The activation of these pathways leads to an increase in fatty acid oxidation and glucose uptake, while simultaneously decreasing lipid synthesis (lipogenesis) and inflammation.[2][9] This highlights the therapeutic potential of modulating palmitoleic acid levels or its downstream signaling targets.
Conclusion
The use of Palmitoleic acid-¹³C₁₆ as a stable isotope tracer provides a robust and precise method for quantifying fatty acid uptake and metabolism. The protocols outlined in this application note offer a comprehensive guide for researchers to investigate the intricate roles of palmitoleic acid in health and disease. The ability to track the metabolic fate of this important lipokine will undoubtedly accelerate the discovery of new therapeutic strategies for a range of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of Palmitoleic Acid-13C16
Welcome to the technical support center for the mass spectrometry analysis of Palmitoleic acid-13C16. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal signal intensity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low signal intensity of this compound in mass spectrometry?
Low signal intensity for stable isotope-labeled fatty acids like this compound can stem from several factors throughout the analytical workflow.[1][2] The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction from the biological matrix, sample degradation, or the presence of contaminants can significantly reduce signal.[3][4] Fatty acids are prone to contamination from plasticware and solvents.[5]
-
Poor Ionization Efficiency: Fatty acids inherently exhibit poor ionization.[3][4] The choice of ionization source, mobile phase composition, and pH are critical for efficient ion generation.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound, leading to a lower-than-expected signal.[2]
-
Incorrect Mass Spectrometer Settings: Non-optimized parameters for the ion source, fragmentation (in MS/MS), and detector can lead to poor signal detection.[1][2]
-
Issues with the Isotope-Labeled Standard: Problems such as incorrect concentration, degradation of the standard, or low isotopic purity can result in a weak signal.[6]
Q2: How can I improve the ionization efficiency of this compound?
To enhance the ionization of this compound, consider the following strategies:
-
Choice of Ionization Technique: Electrospray ionization (ESI) is commonly used for fatty acids.[7] Negative ion mode is often preferred for underivatized fatty acids as they readily form [M-H]⁻ ions.
-
Mobile Phase Optimization: The composition of the mobile phase significantly impacts ionization. The use of a volatile buffer, such as ammonium (B1175870) acetate, can be beneficial.[8] For negative ion mode, a slightly basic mobile phase can improve deprotonation. Conversely, for positive ion mode, an acidic modifier like formic acid can promote the formation of [M+H]⁺ or other adducts.[9]
-
Derivatization: Chemical derivatization can greatly improve the ionization efficiency and chromatographic retention of fatty acids.[3][4] Common derivatization strategies include methylation to form fatty acid methyl esters (FAMEs) for GC-MS analysis or derivatization with reagents like p-toluidine (B81030) for enhanced LC-MS detection.
Q3: What are best practices for sample preparation when analyzing this compound?
A robust sample preparation protocol is crucial for accurate and sensitive analysis.[3][4] Key considerations include:
-
Extraction Method: Liquid-liquid extraction (LLE) with a solvent mixture like chloroform:methanol or solid-phase extraction (SPE) are common methods for isolating lipids.[10]
-
Minimizing Contamination: Use glass tubes and vials whenever possible to avoid contamination from plasticizers.[5][11] Ensure all solvents are of high purity (LC-MS grade).[8]
-
Internal Standard Addition: The stable isotope-labeled internal standard should be added as early as possible in the sample preparation workflow to account for any analyte loss during extraction and processing.[6]
Troubleshooting Guides
Guide 1: Diagnosing Low Signal Intensity
This guide provides a systematic approach to identifying the root cause of low signal intensity for this compound.
Step 1: System Performance Check
-
Action: Infuse a known standard compound to verify that the mass spectrometer is functioning correctly and a stable spray is being generated.
-
Rationale: This initial step helps to distinguish between a systemic instrument issue and a problem specific to your analyte or method.
Step 2: Evaluate the Internal Standard Solution
-
Action: Prepare a fresh solution of this compound and analyze it via direct infusion.
-
Rationale: This will confirm the integrity and concentration of your standard, ruling out degradation or preparation errors.[1]
Step 3: Assess for Matrix Effects
-
Action: Perform a post-column infusion of your this compound standard while injecting a blank, extracted matrix sample.
-
Rationale: A drop in the standard's signal at the retention time of your analyte indicates ion suppression from the matrix.[9]
Step 4: Optimize LC and MS Parameters
-
Action: Systematically adjust key parameters such as mobile phase composition, flow rate, ion source settings (e.g., capillary voltage, gas flow, temperature), and collision energy (for MS/MS).
-
Rationale: Fine-tuning these parameters is essential for maximizing the ionization and detection of your specific analyte.[9]
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is a modified Folch extraction method suitable for isolating total lipids, including fatty acids, from plasma samples.
-
Sample Preparation: To a 1.5 mL glass centrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of your this compound internal standard solution to the plasma.
-
Protein Precipitation and Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol describes a common method for converting fatty acids to their more volatile methyl esters for GC-MS analysis.
-
Hydrolysis (for total fatty acids): To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat at 80°C for 10 minutes.
-
Methylation: Add 2 mL of boron trifluoride-methanol solution (14% BF3 in methanol). Heat at 80°C for another 5 minutes.
-
Extraction of FAMEs: Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Quantitative Data Summary
The following tables provide example data to guide your troubleshooting and optimization efforts. The values are representative and should be adapted based on your specific instrumentation and experimental conditions.
Table 1: Example LC-MS/MS Parameters for Palmitoleic Acid Analysis
| Parameter | Setting | Rationale |
| Polarity | Negative | Fatty acids readily form [M-H]⁻ ions. |
| Capillary Voltage | 3.0 kV | Optimal for stable electrospray. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 600 L/Hr | Aids in droplet desolvation. |
| Collision Energy | 20 eV | Optimized for fragmentation of the precursor ion. |
| Precursor Ion (m/z) | 253.2 (Palmitoleic acid) | Corresponds to the [M-H]⁻ of the unlabeled analyte. |
| Product Ion (m/z) | 253.2 (for quantification) | In the absence of a distinct fragment, the precursor can be monitored. |
| Precursor Ion (m/z) | 269.2 (this compound) | Corresponds to the [M-H]⁻ of the labeled standard. |
| Product Ion (m/z) | 269.2 (for quantification) | Monitoring the labeled precursor. |
Table 2: Troubleshooting Checklist for Low Signal Intensity
| Potential Cause | Check | Expected Outcome if OK | Corrective Action if Not OK |
| Instrument Sensitivity | Analyze a known standard (e.g., reserpine) | Signal intensity within expected range | Tune and calibrate the mass spectrometer |
| Standard Integrity | Direct infusion of this compound | Strong and stable signal | Prepare fresh standard solutions |
| Ion Suppression | Post-column infusion with matrix injection | Stable signal throughout the run | Improve chromatographic separation; dilute sample |
| LC Conditions | Peak shape and retention time | Sharp, symmetric peak with consistent RT | Optimize mobile phase and gradient |
| Sample Contamination | Run a solvent blank | Clean baseline with no interfering peaks | Use high-purity solvents and glassware |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Overcoming challenges in Palmitoleic acid-13C16 isotopic enrichment calculation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Palmitoleic acid-13C16 isotopic enrichment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: How should I select the appropriate 13C-labeled tracer for my study of palmitoleic acid metabolism?
A: The choice of tracer is critical and depends on the specific metabolic pathway you are investigating.[1][2][3]
-
To trace de novo lipogenesis (synthesis of new fatty acids): Use a universally labeled precursor like [U-13C6]glucose . Glucose is broken down into acetyl-CoA, the building block for fatty acid synthesis. Tracking the incorporation of 13C from glucose into palmitoleic acid will reveal the activity of this pathway.
-
To trace fatty acid elongation and desaturation: Use [U-13C16]palmitic acid . Palmitoleic acid (16:1n-7) is directly synthesized from palmitic acid (16:0) by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[4] This tracer allows for direct measurement of the conversion of palmitate to palmitoleate.[5][6]
-
To assess the contribution of other substrates: Consider tracers like [U-13C5]glutamine , which can also contribute to the acetyl-CoA pool through anaplerosis and reductive carboxylation, especially in cancer cells.[1][2]
The optimal tracer provides the highest sensitivity for the flux you want to measure.[1] Combining results from different tracers can provide a more comprehensive view of metabolic activities.
Q2: What is "isotopic steady state," and how do I know if my experiment has reached it?
A: Isotopic steady state is a condition where the isotopic labeling patterns of metabolites become stable over time, even as the 13C-labeled tracer is continuously consumed.[7][8] Achieving this state is a core assumption for standard 13C-Metabolic Flux Analysis (13C-MFA).[8][9]
-
How to verify: To confirm that an isotopic steady state has been reached, you should perform a time-course experiment.[9] Measure the 13C enrichment of palmitoleic acid and its key precursors at several different time points after introducing the tracer (e.g., 8, 12, 18, and 24 hours).[7][8] If the labeling enrichment remains constant across the later time points, the system has likely reached a steady state.[7][8] The time required can vary significantly, from minutes for glycolytic intermediates to many hours for lipids.[10]
-
What if steady state is not achievable? If reaching a steady state is not practical for your experimental system, you may need to use more complex non-stationary MFA (INST-MFA) methods, which are designed to analyze data from the transient labeling phase.[7][8]
Q3: Why must I correct for the natural abundance of isotopes in my calculations?
A: All elements have naturally occurring heavy isotopes. For carbon, about 1.1% of all atoms are the 13C isotope.[11] Palmitoleic acid has 16 carbon atoms, meaning that even in an unlabeled sample, there is a significant chance of finding molecules containing one or more 13C atoms (these are called isotopologues).[11]
This natural abundance creates a background "isotopic envelope" in your mass spectrometry data that overlaps with the labeling from your tracer.[11] To accurately quantify the enrichment from your experiment, you must mathematically subtract this background contribution from your raw data.[12] Failure to do so will lead to an overestimation of 13C incorporation. Computer programs and correction matrices are used to perform this calculation based on the molecule's chemical formula.[12][13]
Q4: My measured 13C enrichment in palmitoleic acid is very low or highly variable. What are the common causes?
A: This is a frequent issue that can stem from several factors in the experimental workflow.
-
Insufficient Labeling Time: As discussed in Q2, lipids like fatty acids can have slow turnover rates. You may need to extend the incubation time with the 13C tracer to see significant incorporation.[9][10]
-
Tracer Dilution: The labeled tracer can be diluted by unlabeled carbon sources present in the cell culture medium (e.g., from fetal bovine serum) or within the cell's internal storage pools.[9][10] This lowers the effective enrichment of the precursor pool (e.g., acetyl-CoA), resulting in lower labeling of the final product.
-
Inconsistent Cell Culture Conditions: Variations in cell density, growth phase, or medium conditions between replicates can lead to different metabolic rates and, consequently, variable label incorporation.[9]
-
Errors in Sample Preparation: Inefficient quenching of metabolism can allow enzymatic activity to continue after sample collection, altering metabolite pools and labeling patterns.[7] Similarly, inconsistent metabolite extraction can introduce variability.[9]
Troubleshooting Guides
Problem: High Sum of Squared Residuals (SSR) or Poor Model Fit in 13C-MFA
A high SSR indicates a significant discrepancy between your experimentally measured isotopic labeling data and the data simulated by your metabolic model.[8]
| Potential Cause | Troubleshooting Steps |
| Inaccurate Metabolic Model | Verify Reactions: Scrutinize every reaction in your model for biological accuracy under your specific experimental conditions.[8] Check Atom Transitions: Ensure the carbon atom mappings for each reaction are correct, as errors here directly lead to incorrect simulated labeling.[7][8] Consider Compartmentalization: For eukaryotic cells, accurately representing metabolic activities in different compartments (e.g., mitochondria vs. cytosol) is crucial.[7][8] |
| Failure to Achieve Isotopic Steady State | Validate Steady State: As described in FAQ Q2, perform a time-course experiment to confirm that labeling patterns are stable.[8] If not, extend the labeling time or use non-stationary MFA methods.[7][8] |
| Gross Measurement Errors | Review Raw Analytical Data: Carefully inspect your mass spectra for issues like co-eluting peaks or poor signal-to-noise, which can contaminate labeling data.[8] Exclude compromised data points from the analysis. Perform Replicate Measurements: Analyze both biological and technical replicates to get a more accurate estimate of measurement variance.[7] |
| Incorrect Tracer Purity Assumption | Determine Tracer Purity: Commercially available 13C tracers are not 100% pure.[8] Not accounting for the small fraction of unlabeled substrate in your tracer will lead to systematic errors in flux calculations.[8][10] |
Data Presentation
Table 1: Example Mass Isotopomer Distribution (MID) for Palmitoleic Acid (C16H30O2)
This table illustrates hypothetical mass spectrometry data for palmitoleic acid before and after correction for natural 13C abundance. The "M+0" isotopologue represents the molecule with no 13C atoms from the tracer, "M+2" represents two 13C atoms, and so on. Fatty acid synthesis proceeds by adding 2-carbon acetyl-CoA units, hence the enrichment is typically seen in even-numbered isotopologues.
| Isotopologue | Description | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | C16 with no 13C tracer | 65.0 | 75.5 |
| M+1 | C16 with one 13C | 11.5 | 0.0 |
| M+2 | C16 with two 13C | 10.0 | 12.1 |
| M+3 | C16 with three 13C | 1.8 | 0.0 |
| M+4 | C16 with four 13C | 5.5 | 6.8 |
| M+6 | C16 with six 13C | 3.2 | 3.9 |
| M+8 | C16 with eight 13C | 1.8 | 2.2 |
| M+10 | C16 with ten 13C | 0.7 | 0.8 |
| M+12 | C16 with twelve 13C | 0.3 | 0.4 |
| M+14 | C16 with fourteen 13C | 0.1 | 0.1 |
| M+16 | C16 with sixteen 13C | 0.1 | 0.1 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: General Workflow for 13C Labeling and Analysis of Palmitoleic Acid
This protocol outlines the key steps for a typical stable isotope tracing experiment.
-
Experimental Design & Tracer Selection:
-
Define the metabolic pathway of interest (de novo synthesis, elongation, etc.).
-
Select the appropriate 13C tracer (e.g., [U-13C6]glucose or [U-13C16]palmitate).[1][5]
-
Determine the optimal labeling duration by performing a preliminary time-course experiment to ensure isotopic steady state is reached.[9]
-
-
Cell Culture and Labeling:
-
Culture cells to a consistent, desired confluency (e.g., 80%).[9]
-
Remove the standard growth medium and wash cells with phosphate-buffered saline (PBS).
-
Introduce the pre-warmed labeling medium containing the 13C-labeled substrate.
-
Incubate for the predetermined duration under standard cell culture conditions.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place culture plates on ice to lower the temperature rapidly.
-
Quickly aspirate the labeling medium.
-
Wash cells immediately with ice-cold PBS to remove any remaining extracellular tracer.
-
Add an ice-cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the cells to instantly quench all enzymatic activity.[7][9]
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatization is often required to make the fatty acids volatile (e.g., methylation to form fatty acid methyl esters - FAMEs).
-
For LC-MS analysis, the dried extract is typically reconstituted in a suitable solvent compatible with the mobile phase.[14]
-
Add an internal standard if quantitative analysis is required.[15]
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Identify the peak corresponding to palmitoleic acid based on retention time and mass-to-charge ratio (m/z).
-
Extract the raw mass isotopomer distribution (MID).
-
Correct the raw MID for the natural abundance of 13C and other heavy isotopes.[11][12]
-
Calculate the fractional or percent enrichment of 13C in the palmitoleic acid pool.
-
Use the corrected data for metabolic flux modeling or to determine the relative contribution of different pathways.
-
Visualizations
Caption: High-level workflow for a 13C isotopic enrichment experiment.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 5. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Minimizing interference from natural heavy isotopes in Palmitoleic acid-13C16 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from natural heavy isotopes during the mass spectrometry analysis of Palmitoleic acid-¹³C₁₆.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for natural heavy isotope abundance in Palmitoleic acid-¹³C₁₆ analysis?
Q2: How does the correction for natural isotope abundance work?
The correction process computationally removes the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID).[2] This is commonly achieved using a correction matrix method.[2] This matrix is calculated based on the chemical formula of the metabolite (Palmitoleic acid) and the known natural abundance of each element's isotopes.[2] Essentially, the correction matrix deconvolutes the measured MID, separating the signal originating from the ¹³C₁₆ tracer from the signal due to natural isotopic abundance.[2]
Q3: What information is required to perform an accurate natural abundance correction?
To accurately correct for natural isotope abundance, you will need:
-
The chemical formula of the derivatized analyte: This is essential to determine the total number of atoms of each element (e.g., C, H, O, N, Si) in the molecule being analyzed by the mass spectrometer.
-
The measured mass isotopologue distribution (MID): This is the raw data from the mass spectrometer, showing the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).[2]
-
The natural abundance of the isotopes for each element: These are well-established constants.[1]
-
The isotopic purity of the tracer: If the Palmitoleic acid-¹³C₁₆ tracer is not 100% pure, this information is necessary for accurate correction.[3][4]
Q4: What software tools are available to perform natural abundance correction?
Several software packages and tools are available to automate the correction process. Some commonly used tools include:
-
IsoCorrectoR: An R-based tool that can correct MS and MS/MS data for natural isotope abundance and tracer impurity.[3][5][6]
-
PolyMID-Correct: An open-source algorithm and tool that computationally removes the influence of naturally occurring heavy isotopes.[4]
-
Other tools: Various other software packages, some integrated into instrument software, offer functionalities for natural abundance correction.
Troubleshooting Guides
Issue 1: Negative values appear in the corrected mass isotopologue distribution (MID).
-
Possible Cause 1: Low Signal-to-Noise Ratio. Noisy data, especially for low-abundance isotopologues, can lead to inaccurate measurements that result in negative values after correction.
-
Troubleshooting Step: Ensure that the peaks used for quantification have a sufficient signal-to-noise ratio.[2]
-
-
Possible Cause 2: Incorrect Background Subtraction. Inaccurate subtraction of background noise can distort the measured MID.
-
Troubleshooting Step: Review and optimize the background subtraction parameters in your data processing software.
-
-
Possible Cause 3: Overcorrection. In some cases, the correction algorithm might over-subtract the contribution of natural isotopes.
Issue 2: The corrected isotopic enrichment appears unexpectedly high or low.
-
Possible Cause 1: Incorrect Tracer Purity. The assumed purity of the Palmitoleic acid-¹³C₁₆ tracer might not match its actual purity.
-
Possible Cause 2: Inaccurate Chemical Formula. The chemical formula used for the correction, especially if a derivatization agent was used, might be incorrect.
-
Troubleshooting Step: Double-check the chemical formula of the derivatized palmitoleic acid. Ensure all atoms from both the fatty acid and the derivatizing agent are included.
-
-
Possible Cause 3: Isobaric Interference. Other molecules in the sample may have the same nominal mass as the analyte, leading to overlapping signals.
Data Presentation
Table 1: Natural Abundance of Stable Isotopes for Elements in Palmitoleic Acid.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Note: The exact chemical formula for analysis will depend on whether the fatty acid is free or esterified and the type of derivatization used.
Experimental Protocols
Protocol: General Workflow for a ¹³C Stable Isotope Tracing Experiment
This protocol outlines the key steps for a typical stable isotope tracing experiment using a ¹³C-labeled substrate in cell culture, followed by data correction.
-
Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₁₆]Palmitoleic acid) at a known concentration. c. Incubate the cells for a predetermined time to allow for the uptake and metabolism of the tracer.[2]
-
Metabolism Quenching and Cell Harvesting: a. Place the culture plates on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold 80% methanol (B129727) to quench metabolic activity.[7] d. Scrape and collect the cells into pre-chilled centrifuge tubes.[7]
-
Lipid Extraction: a. Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. b. The extracted lipid phase will contain the Palmitoleic acid incorporated into various lipid species.
-
Sample Preparation for MS Analysis: a. Dry the extracted lipid phase under a stream of nitrogen or using a vacuum concentrator.[7] b. Reconstitute the dried lipids in a solvent appropriate for your LC-MS or GC-MS system.[7] c. For GC-MS analysis, a derivatization step (e.g., methylation to form fatty acid methyl esters - FAMEs) is typically required.[9]
-
Mass Spectrometry Analysis: a. Analyze the sample using a mass spectrometer (e.g., GC-MS or LC-MS). b. Acquire data in a way that allows for the quantification of the different mass isotopologues for Palmitoleic acid.[2]
-
Data Processing and Correction: a. Process the raw mass spectrometry data to obtain the mass isotopologue distributions (MIDs) for Palmitoleic acid.[2] b. Use a software tool (e.g., IsoCorrectoR) to correct the MIDs for natural isotope abundance.[2][3] c. Input the chemical formula for the derivatized Palmitoleic acid. d. Input the measured MID. e. If known, input the isotopic purity of the Palmitoleic acid-¹³C₁₆ tracer.[2][3]
Visualizations
Caption: Workflow for a stable isotope tracing experiment and subsequent data analysis.
Caption: Logical relationship of natural abundance correction.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. benchchem.com [benchchem.com]
- 8. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palmitoleic Acid-13C16 Concentration for Primary Cell Cultures
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Palmitoleic acid-13C16 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in primary cell cultures?
This compound is a stable isotope-labeled form of palmitoleic acid, an omega-7 monounsaturated fatty acid. The 13C label allows researchers to trace the metabolic fate of palmitoleic acid within cells using mass spectrometry.[1][2][3] This is crucial for studying lipid metabolism, signaling pathways, and the effects of this "lipokine" on cellular processes like insulin (B600854) sensitivity and inflammation.[1][4]
Q2: What is a typical starting concentration for this compound in primary cell culture?
A typical starting concentration for palmitoleic acid in primary cell cultures, such as hepatocytes and macrophages, ranges from 10 µM to 100 µM.[1][5][6] However, the optimal concentration can vary significantly depending on the primary cell type and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare the this compound stock solution and working solution?
Due to the low solubility of long-chain fatty acids in aqueous solutions, a carrier protein like bovine serum albumin (BSA) is required.[7][8] Here is a general protocol for preparing a this compound-BSA complex:
Experimental Protocol: Preparation of this compound-BSA Complex
Materials:
-
This compound
-
Ethanol (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a concentrated stock solution of this compound: Dissolve the fatty acid in 100% ethanol. For example, to make a 100 mM stock solution.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a desired concentration (e.g., 10% w/v). Warm the solution to 37°C to aid dissolution.[9]
-
Complex Formation:
-
Slowly add the this compound stock solution to the gently vortexing BSA solution. A molar ratio of fatty acid to BSA between 3:1 and 6:1 is commonly used.[9][10]
-
To facilitate binding, a few drops of 0.1 M NaOH can be added to the fatty acid stock before adding it to the BSA solution.[9]
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation.[9]
-
-
Sterilization and Storage:
Troubleshooting Guide
Issue 1: Low cell viability or signs of cytotoxicity after treatment with this compound.
-
Possible Cause: The concentration of this compound may be too high. While palmitoleic acid is generally less toxic than saturated fatty acids like palmitic acid, high concentrations can still be detrimental.[12][13][14]
-
Solution:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration for your primary cells. Start with a low concentration (e.g., 10 µM) and titrate upwards.
-
Ensure the fatty acid is properly complexed with BSA. Free fatty acids can be more toxic to cells.
-
Include a vehicle control (BSA solution without the fatty acid) in your experiments to confirm that the observed effects are due to the palmitoleic acid.
-
Issue 2: Precipitation or cloudiness in the cell culture medium after adding the this compound-BSA complex.
-
Possible Cause: The fatty acid may not be fully dissolved or complexed with BSA.[8] This can also occur if the final concentration of the fatty acid exceeds its solubility limit in the medium.
-
Solution:
-
Ensure the preparation protocol for the fatty acid-BSA complex was followed correctly, especially the incubation step at 37°C.
-
Try a lower final concentration of this compound.
-
Prepare fresh fatty acid-BSA complex for each experiment.
-
Issue 3: Inconsistent or unexpected results in metabolic tracing experiments.
-
Possible Cause: Contamination with endogenous, unlabeled palmitoleic acid from the serum in the culture medium or from the cells themselves can dilute the 13C-labeled tracer.
-
Solution:
-
Use fatty acid-free BSA for complexing.
-
Consider a period of serum starvation before adding the this compound-BSA complex to reduce interference from serum-derived fatty acids.
-
For mass spectrometry analysis, it is crucial to have a well-defined baseline of unlabeled lipids to accurately quantify the incorporation of the 13C label.[15]
-
Data Presentation
Table 1: Recommended Concentration Ranges of Palmitoleic Acid for In Vitro Studies
| Cell Type | Concentration Range (µM) | Observed Effects | Reference |
| Primary Hepatocytes | 50 | Suppression of inflammatory responses | [6] |
| Macrophages | 10 - >25 | Anti-inflammatory activity | [5] |
| Bovine Skeletal Muscle Satellite Cells | 50 - 200 | Promoted adipogenic differentiation | [9] |
| Human Hepatocellular Carcinoma (HepG2) | 100 - 1500 | Increased SIRT1 expression, increased lipid accumulation | [9][16] |
| Endometrial Cancer Cells | 10 - 100 | Inhibited cell proliferation, induced apoptosis | [9] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolic labeling.
Signaling Pathway
Caption: Palmitoleic acid signaling pathways in metabolic and inflammatory regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Palmitoleic acid (U-¹³Cââ, 98%) CP 97% - Cambridge Isotope Laboratories, CLM-2241-0.01 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 5. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoleate Induces Hepatic Steatosis but Suppresses Liver Inflammatory Response in Mice | PLOS One [journals.plos.org]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. researchgate.net [researchgate.net]
- 15. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palmitoleic Acid-13C16 Delivery and Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the delivery and solubility of Palmitoleic Acid-13C16 in media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method to improve the solubility of palmitoleic acid in cell culture media?
The most common and recommended method is to complex the palmitoleic acid with fatty acid-free Bovine Serum Albumin (BSA).[1][2] Fatty acids are poorly soluble in aqueous solutions, and a carrier protein like BSA is essential for effective delivery to cells.[1]
Q2: What is the recommended molar ratio of palmitoleic acid to BSA?
A typical molar ratio of palmitoleic acid to BSA is between 3:1 and 6:1.[1] The optimal ratio can depend on the specific cell type and experimental goals.
Q3: What solvents can be used to prepare a stock solution of palmitoleic acid?
Ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are commonly used to prepare concentrated stock solutions of fatty acids.[1][3][4] Ethanol is often preferred due to its lower toxicity at the final concentrations used in cell culture.[4][5]
Q4: Are there alternative methods to BSA for delivering palmitoleic acid to cells?
Yes, alternative methods include the use of methyl-β-cyclodextrin (MβCD) to form inclusion complexes and the formation of fatty acid micelles.[5][6][7] MβCD can efficiently transfer fatty acids to cell membranes.[7] Micelles can be formed by dissolving the sodium salt of the fatty acid in an aqueous solution, sometimes with the aid of sonication and a co-solvent like ethanol.[5][6]
Q5: At what temperature should I prepare and store palmitoleic acid solutions?
-
Stock Solutions (in organic solvent): Can be stored at -20°C.[1]
-
BSA Complexation: The complex formation is typically carried out at 37°C.[1]
-
BSA-Complexed Aliquots: Store at -20°C for long-term use and avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Precipitation upon adding palmitoleic acid stock to media | The concentration of palmitoleic acid exceeds its solubility limit in the aqueous media. The organic solvent from the stock solution is causing the fatty acid to fall out of solution. | Ensure the final concentration of the organic solvent (e.g., ethanol) in the cell culture medium is low (typically ≤ 0.1%). Add the palmitoleic acid stock solution to the BSA solution slowly while gently vortexing to facilitate complex formation.[1] Pre-warming the media to 37°C can also help. |
| Cloudy or milky appearance of the final media | Incomplete complexation with BSA. Formation of insoluble fatty acid salts or aggregates. | Increase the incubation time (e.g., 30-60 minutes) and use gentle agitation during complexation at 37°C.[1] Ensure the pH of the media is stable, as pH shifts can affect solubility.[8] Consider sterile filtering the final BSA-complexed solution through a 0.22 µm filter to remove any aggregates.[1] |
| Low cellular uptake of this compound | Inefficient delivery from the carrier. Cell type-specific differences in fatty acid uptake. | Optimize the palmitoleic acid:BSA molar ratio.[1] Consider using an alternative delivery method like methyl-β-cyclodextrin, which can rapidly deliver fatty acids to cells.[7] Ensure cells are healthy and not overly confluent, which can affect uptake. |
| Inconsistent experimental results | Variability in the preparation of the palmitoleic acid-BSA complex. Degradation of palmitoleic acid. | Prepare a large batch of the complex, aliquot, and store at -20°C to ensure consistency across experiments.[1] Avoid repeated freeze-thaw cycles. While palmitoleic acid is relatively stable, proper storage is crucial. |
| Cell toxicity or unexpected cellular responses | Cytotoxicity from the organic solvent used for the stock solution. Lipotoxicity due to high concentrations of free fatty acids. | Perform a dose-response curve for the organic solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure complete complexation with BSA to minimize the concentration of free palmitoleic acid.[2] |
Data Presentation
Table 1: Recommended Concentration Ranges of Palmitoleic Acid in Cell Culture
| Cell Type | Concentration Range (µM) | Observed Effects | Reference |
| Bovine Skeletal Muscle Satellite Cells | 50 - 200 | Promoted adipogenic differentiation | [1] |
| Human Hepatocellular Carcinoma (HepG2) | 100 - 1500 | Increased SIRT1 expression, increased lipid accumulation | [1] |
| Endometrial Cancer Cells (Ishikawa, ECC-1) | 10 - 100 | Inhibited cell proliferation, induced apoptosis | [1] |
| Differentiated 3T3-L1 cells | 200 | Increased glucose uptake | [9] |
Table 2: Solubility of Palmitoleic Acid in Common Solvents
| Solvent | Solubility | Reference |
| Water | Low / Sparingly soluble | [3] |
| Ethanol | High | [3] |
| Chloroform | High | [3] |
| Hexane | High | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a bovine serum albumin (BSA) complex of this compound to ensure its solubility and bioavailability in cell culture media.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
100% Ethanol (or DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile cell culture grade water
-
0.1 M NaOH (optional)
-
Water bath or heating block
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in 100% ethanol to prepare a concentrated stock solution (e.g., 100 mM).
-
BSA Solution Preparation: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm the solution to 37°C to aid dissolution.
-
Complex Formation: a. In a sterile conical tube, add the desired volume of the 10% BSA solution. b. While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA).[1] c. (Optional) A few drops of 0.1 M NaOH can be added to the fatty acid stock before addition to the BSA to facilitate saponification and binding.[1] d. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.[1]
-
Sterilization and Storage: a. Sterile filter the this compound-BSA complex solution through a 0.22 µm filter.[1] b. Aliquot the solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Palmitoleic Acid Micelles
This protocol outlines a method for preparing fatty acid micelles for delivery to cells.
Materials:
-
Sodium palmitoleate (B1233929) (or Palmitoleic Acid and NaOH)
-
Sterile deionized water or buffer
-
Sonicator (optional)
Procedure:
-
Dissolving the Fatty Acid:
-
If using sodium palmitoleate, dissolve it directly in sterile water or buffer to the desired concentration.
-
If using palmitoleic acid, add it to a sterile tube and add an equimolar amount of NaOH solution.[6]
-
-
Micelle Formation: a. Vortex the solution vigorously. b. Allow the sample to sit for approximately 1 hour for micelles to form.[6] c. For poorly soluble fatty acids, ultrasonication can be applied to improve solubility and promote micelle formation.[5]
-
Application to Cells: The micelle solution can be directly added to the cell culture medium. The final concentration should be optimized for the specific cell type and experiment.
Mandatory Visualization
Signaling Pathways
Caption: Experimental workflow for the delivery and cellular action of Palmitoleic Acid.
Caption: Palmitoleic acid positively regulates the mTORC1 signaling pathway.[1][10]
Caption: Palmitoleic acid activates PPARα and AMPK signaling pathways.[9][11]
Caption: Palmitoleic acid activates GPR40 and GPR120 to stimulate insulin secretion.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Preparation of fatty acid micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ila.ilsl.br [ila.ilsl.br]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the LC-MS analysis of Palmitoleic acid-13C16
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS analysis of Palmitoleic acid, utilizing Palmitoleic acid-13C16 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern for Palmitoleic acid quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4] In the analysis of Palmitoleic acid from biological samples, matrix effects are a significant concern because endogenous components like phospholipids (B1166683) can co-elute and interfere with the ionization process.[1][5][6]
Q2: How does using this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS).[7] Since it is chemically and physically almost identical to the analyte (Palmitoleic acid), it co-elutes and experiences the same degree of ion suppression or enhancement.[8][9] By adding a known amount of this compound to the samples before preparation, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains consistent even with variations in signal intensity caused by matrix effects, thus improving the accuracy and reproducibility of the results.[2][8]
Q3: What are the common signs that my analysis is being affected by matrix effects?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of results between replicate injections or different samples.
-
Inaccurate quantification, leading to poor recovery values.
-
Low signal intensity for both the analyte and the internal standard, even at high concentrations.[10]
-
Signal suppression or enhancement when comparing calibration curves prepared in neat solvent versus those prepared in a biological matrix.[11][12]
-
High background noise in the chromatogram.[10]
Q4: Can I completely eliminate matrix effects?
A4: While completely eliminating matrix effects is challenging, especially in complex biological matrices, they can be significantly reduced and compensated for.[2] The most effective approach is a combination of robust sample preparation, optimized chromatographic conditions, and the use of an appropriate internal standard like this compound.[8]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for Both Palmitoleic Acid and this compound
Possible Cause: High concentration of co-eluting matrix components, most commonly phospholipids in biological samples.[1][5][6]
Troubleshooting Steps:
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Implement a more rigorous SPE protocol to remove interfering compounds.[8][10][11] Mixed-mode or phospholipid removal SPE cartridges can be particularly effective.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE procedure with different solvent systems to selectively extract fatty acids while leaving behind interfering substances.[8]
-
Phospholipid Removal Plates: Utilize specialized plates designed to deplete phospholipids from the sample extract.[6][13]
-
-
Optimize Chromatography:
-
Gradient Modification: Adjust the mobile phase gradient to achieve better separation between Palmitoleic acid and the region where ion suppression occurs.[10][11]
-
Column Chemistry: Consider using a different column with alternative selectivity that may provide better resolution from matrix components.
-
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can lower the concentration of matrix components and reduce their impact.[2][10]
Issue 2: Inconsistent Internal Standard (this compound) Performance
Possible Cause: The internal standard may not be experiencing the exact same matrix effects as the analyte due to slight differences in retention time or a non-homogenous matrix.
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixture of Palmitoleic acid and this compound standards to confirm that their chromatographic peaks are perfectly aligned. Any shift can expose them to different matrix environments.
-
Ensure Homogenous Mixing: Thoroughly vortex and centrifuge samples after adding the internal standard to ensure it is evenly distributed throughout the matrix.
-
Evaluate Internal Standard Stability: Confirm the stability of this compound in the sample matrix and storage conditions.
Issue 3: Low Signal Intensity and Poor Sensitivity
Possible Cause: Severe ion suppression or issues with the mass spectrometer source.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help identify the retention time windows with the most significant ion suppression. The goal is to adjust the chromatography so that Palmitoleic acid elutes in a region of minimal suppression.[1][2][10]
-
Check for Source Contamination: High background noise or suppression across the entire chromatogram may indicate a contaminated ion source. Perform routine source cleaning and maintenance as per the manufacturer's recommendations.[10]
-
Consider an Alternative Ionization Source: If using Electrospray Ionization (ESI), which is susceptible to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if available, as it can be less prone to matrix effects for certain analytes.[8][11]
Quantitative Data Summary
The following tables provide representative data on how to assess matrix effects. The "Matrix Factor" is a quantitative measure of the extent of ion suppression or enhancement.
Table 1: Assessment of Matrix Effect
| Analyte | Peak Area (Neat Solution - Set A) | Peak Area (Post-extraction Spike - Set B) | Matrix Factor (%) = (B/A) * 100 | Interpretation |
| Palmitoleic acid | 1,500,000 | 750,000 | 50.0 | Significant Suppression |
| This compound | 1,600,000 | 800,000 | 50.0 | Significant Suppression |
A Matrix Factor of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[11]
Table 2: Impact of Sample Preparation on Matrix Effect
| Sample Preparation Method | Palmitoleic Acid Matrix Factor (%) | This compound Matrix Factor (%) |
| Protein Precipitation | 45 | 48 |
| Liquid-Liquid Extraction (LLE) | 75 | 78 |
| Solid-Phase Extraction (SPE) | 92 | 95 |
| Phospholipid Removal Plate | 98 | 99 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
This protocol quantitatively determines the extent of matrix effects.[1][11]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Palmitoleic acid and this compound into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma, serum) through the entire sample preparation procedure. Spike Palmitoleic acid and this compound into the final reconstituted extract.
-
Set C (Pre-Spiked Matrix): Spike Palmitoleic acid and this compound into the blank matrix at the beginning of the sample preparation procedure.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Factor (MF) and Recovery (%RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Generalized workflow for Palmitoleic acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. iris.unitn.it [iris.unitn.it]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Impurity Correction for Palmitoleic Acid-13C16
This guide provides researchers, scientists, and drug development professionals with detailed information on how to correct for the isotopic impurity of Palmitoleic acid-13C16 tracer in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is correction necessary?
When using a this compound tracer, it is assumed that all 16 carbon atoms are 13C. However, perfect enrichment is not practically achievable. The tracer will contain a small percentage of molecules with fewer than 16 13C atoms (e.g., 13C15). Furthermore, all molecules, both labeled and unlabeled, naturally contain a certain percentage of heavy isotopes (e.g., 13C, 2H, 17O, 18O).[1][2] This "natural abundance" can interfere with the accurate measurement of the tracer's incorporation into biological systems.[1][2] Correction is a critical data analysis step to computationally remove the contribution of naturally occurring heavy isotopes and account for tracer impurity, ensuring that the measured isotopic enrichment accurately reflects the biological process under investigation.[1][2]
Q2: What information is required to perform the correction?
To accurately correct for isotopic impurity, you will need:
-
The chemical formula of the analyte: For palmitoleic acid, this is C16H30O2.[3][4][5][6] This is essential for calculating the theoretical contribution of natural isotopes.
-
The measured mass isotopologue distribution (MID): This is the raw data from your mass spectrometer, showing the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).[1]
-
The natural abundance of all relevant isotopes: This information is used to build the correction matrix.
-
The isotopic purity of the tracer: This information is typically provided by the manufacturer and is crucial for accurate correction.[1]
Q3: What is the general principle behind the correction method?
The most common method for isotopic correction is the matrix-based approach.[2] This method uses a correction matrix to deconvolute the measured mass isotopologue distribution (MID).[1] The matrix accounts for the probabilities of naturally occurring isotopes for each element in the molecule.[7] By multiplying the inverse of this correction matrix with the measured MID, you can obtain the corrected MID, which represents the true isotopic enrichment from your tracer.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Negative values in the corrected mass isotopologue distribution. | This can be caused by noise in the mass spectrometry data, particularly for low-intensity peaks. The correction algorithm may produce small negative numbers when applied to noisy data.[1] | 1. Check Signal-to-Noise Ratio: Ensure that the peaks used for quantification have a sufficient signal-to-noise ratio.[1]2. Flatten and Renormalize: A common practice is to set the negative values to zero and then renormalize the entire MID so that the sum of all isotopologue fractions equals 100%.[1] |
| Corrected isotopic enrichment appears unexpectedly high or low. | 1. Incorrect Tracer Purity: Assuming 100% purity for a tracer that is less pure will lead to inaccurate corrections.[1]2. Incomplete Correction for All Elements: Failing to account for all elements with significant natural isotopes (e.g., Oxygen) will result in inaccurate data.[1] | 1. Verify and Input Tracer Purity: Use the tracer purity provided by the manufacturer in your correction calculations. Many software tools have an option to input this value.[1]2. Include All Relevant Elements: Ensure your correction matrix accounts for the natural abundance of all elements in the molecule (C, H, and O for palmitoleic acid). |
| Difficulty distinguishing between isotopologues in dual-labeling experiments (e.g., 13C and 15N). | Low-resolution mass spectrometry may not be able to differentiate between isotopologues with the same nominal mass but different elemental compositions.[1] | Utilize High-Resolution Mass Spectrometry: High-resolution instruments are often necessary to resolve different isotopologues in dual-isotope tracing experiments.[1][8][9] |
| Low or no incorporation of the 13C label is observed. | 1. Inadequate Labeling Time: Different metabolic pathways reach isotopic steady-state at different rates. Lipid synthesis can take longer than other pathways.[10]2. Suboptimal Cell Culture Conditions: The health and metabolic activity of cells directly impact nutrient uptake and labeling efficiency.[10] | 1. Perform a Time-Course Experiment: Determine the optimal labeling duration for palmitoleic acid in your specific experimental system.[10]2. Optimize Cell Culture: Ensure cells are healthy and in the exponential growth phase. Consider using dialyzed fetal bovine serum (FBS) to minimize unlabeled fatty acids.[10] |
Experimental Protocol: Matrix-Based Correction
This protocol outlines the steps for performing a matrix-based correction for the isotopic impurity of this compound.
1. Determine the Chemical Formula and Elemental Composition:
2. Obtain Natural Isotope Abundance Data:
-
Gather the natural abundance data for the stable isotopes of Carbon, Hydrogen, and Oxygen.
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.9 |
| 13C | 1.1 | |
| Hydrogen | 1H | 99.98 |
| 2H | 0.02 | |
| Oxygen | 16O | 99.76 |
| 17O | 0.04 | |
| 18O | 0.20 |
3. Construct the Correction Matrix:
-
The correction matrix is constructed based on the chemical formula of the analyte and the natural abundance of its constituent isotopes.[2] This is typically done using specialized software or custom scripts. The matrix accounts for the probability of each possible combination of naturally occurring isotopes.
4. Acquire Mass Spectrometry Data:
-
Analyze your samples using a mass spectrometer to obtain the raw mass isotopologue distribution (MID) for palmitoleic acid.
5. Perform the Matrix Calculation:
-
The core of the correction is a matrix multiplication. The measured MID is multiplied by the inverse of the correction matrix to yield the corrected MID.
-
Corrected MID = Inverse(Correction Matrix) * Measured MID
-
6. Account for Tracer Purity:
-
If the tracer is not 100% pure, this needs to be factored into the correction. This is often an input parameter in correction software.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 4. PALMITOLEIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. Palmitoleic acid [webbook.nist.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry [agris.fao.org]
- 10. benchchem.com [benchchem.com]
Preventing the degradation of Palmitoleic acid-13C16 during sample storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Palmitoleic acid-13C16 during sample storage. Adhering to these guidelines will help ensure sample integrity and the accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for palmitoleic acid, including its isotopically labeled forms, is oxidation.[1][2] Palmitoleic acid is a monounsaturated fatty acid, and its double bond is susceptible to attack by atmospheric oxygen. This process, known as lipid peroxidation, is a free-radical chain reaction that can be accelerated by factors like light, heat, and the presence of metal ions.[1][3]
Q2: What are the visible signs of sample degradation?
A2: Unsaturated lipids that have been exposed to moisture and air may become gummy or discolored.[4] Chemically, degradation leads to the formation of various oxidation products, including aldehydes, ketones, and other volatile compounds that can produce a rancid odor.[5] For researchers using mass spectrometry, degradation will appear as a decrease in the signal for the parent compound and the emergence of new peaks corresponding to these oxidation products.
Q3: What is the recommended storage temperature for this compound?
A3: For long-term stability, this compound should be stored at -20°C ± 4°C. Storing samples at ultra-low temperatures, such as -70°C or -80°C, can further slow degradation and is recommended for very long-term storage (up to one year).[6] Refrigeration at +4°C is only suitable for short periods, as significant degradation of monounsaturated and polyunsaturated fatty acids can occur within 10 to 15 days.
Q4: Should I store the sample as a dry powder or in a solvent?
A4: Unsaturated fatty acids like palmitoleic acid are not stable as powders because they are hygroscopic and can quickly absorb moisture, which accelerates hydrolysis and oxidation.[4] It is strongly recommended to dissolve this compound in a suitable organic solvent for storage.[4]
Q5: What is the best solvent for storing this compound?
A5: Anhydrous ethanol, chloroform, or n-hexane are commonly used solvents for storing fatty acids.[7][8] The choice of solvent may depend on your downstream application. For stock solutions, high-purity solvents should be used. It is critical to ensure the solvent is peroxide-free, as peroxides can initiate the oxidation process.[6] The solution should be stored in a glass vial with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[4]
Q6: How can I protect my sample from oxidation?
A6: To prevent oxidation, you should minimize exposure to oxygen, light, and heat.[1] This can be achieved by:
-
Inert Atmosphere: Overlaying the sample solution with an inert gas like argon or nitrogen before sealing the vial.[4][6]
-
Light Protection: Storing vials in the dark or using amber-colored vials.
-
Antioxidants: Adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to the solvent.[6][9] A typical concentration is around 50 µg/mL.[6]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Unexpected peaks in mass spectrometry analysis. | Sample oxidation. | 1. Prepare a fresh dilution from your stock. If the issue persists, the stock may be compromised. 2. Review your storage protocol. Ensure the sample is stored at ≤ -20°C, in a glass vial, under an inert atmosphere.[4] 3. Consider adding an antioxidant like BHT to new stock solutions.[6] |
| Sample appears viscous, gummy, or discolored. | Exposure to air and moisture. | This indicates significant degradation. The sample should be discarded.[4] For future samples, ensure they are dissolved in an appropriate solvent immediately upon receipt and not stored as a powder. |
| Inconsistent results between experimental replicates. | Freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes. This prevents repeated warming and cooling of the entire stock, which can accelerate degradation. |
| Low signal intensity for this compound. | 1. Adsorption to plastic. 2. Degradation. | 1. Never store or transfer organic solutions of lipids using plastic containers or pipette tips.[4] Use only glass, stainless steel, or Teflon.[4] 2. Verify storage conditions (temperature, inert gas, light protection). |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of this compound
-
Preparation: Upon receiving this compound (if in solid form), allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Choose a high-purity, peroxide-free organic solvent such as ethanol, chloroform, or n-hexane.[7][8] If desired, prepare a solvent stock containing an antioxidant like BHT (e.g., 10 mg/mL in ethanol) that can be added to the final solution.[6]
-
Dissolution: Dissolve the fatty acid in the chosen solvent to a desired stock concentration (e.g., 1-10 mg/mL).
-
Inert Gas Purge: Transfer the solution to a clean glass vial with a Teflon-lined screw cap.[4] Gently flush the headspace of the vial with a stream of dry argon or nitrogen gas for 30-60 seconds to displace oxygen.[4]
-
Sealing and Storage: Immediately and tightly seal the vial. Wrap the cap with parafilm for extra security. Label the vial clearly and store it at -20°C or -80°C in the dark.[4][6]
Protocol 2: Aliquoting and Sample Use
-
Thawing: To use the sample, remove the main stock vial from the freezer and allow it to warm to room temperature. Do not warm the vial in a water bath, as this can accelerate degradation.
-
Aliquoting: Once thawed, quickly create smaller, single-use aliquots in separate glass vials.
-
Inerting: Before sealing each aliquot, flush the headspace with argon or nitrogen as described in Protocol 1.
-
Storage: Return the main stock and the new aliquots to the freezer (≤ -20°C) promptly.[4]
-
Daily Use: For experiments, use one of the pre-made aliquots to avoid repeated freeze-thaw cycles of the main stock solution.
Visual Workflow
The following diagram illustrates a troubleshooting workflow for handling suspected degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in fatty acids during storage of artisanal‐processed freshwater sardines (Rastrineobola argentea) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical aspects | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aafco.org [aafco.org]
Technical Support Center: Enhancing Chromatographic Separation of Palmitoleic Acid-13C16 and its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Palmitoleic acid-13C16 from its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of palmitoleic acid by Gas Chromatography (GC)?
A1: Direct analysis of free fatty acids like palmitoleic acid by GC is challenging. Due to their low volatility and the polar nature of their carboxyl groups, they can interact with the stationary phase of the GC column. This interaction often leads to poor peak shape and inaccurate quantification.[1] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), neutralizes the polar carboxyl group.[2][3] This process increases the volatility and stability of the analytes, enabling effective separation based on boiling point, degree of unsaturation, and molecular geometry.[2]
Q2: What are the primary analytical techniques for separating palmitoleic acid isomers?
A2: The two main techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
-
Gas Chromatography (GC): This is the most prevalent method, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). For successful separation of isomers, particularly cis/trans isomers, GC requires the use of long (60-100m), highly polar capillary columns.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be employed to separate underivatized cis and trans isomers.[1][4] Silver-ion HPLC (Ag-HPLC) is another potent technique for separating isomers based on the number, position, and geometry of their double bonds.[1][4]
Q3: What makes the separation of palmitoleic acid (C16:1) isomers so challenging?
A3: The difficulty lies in the subtle structural differences between the isomers. Palmitoleic acid (9Z-hexadecenoic acid) has several positional isomers (e.g., sapienic acid, 6Z-hexadecenoic acid) and geometric isomers (the trans version, palmitelaidic acid, 9E-hexadecenoic acid). These molecules share identical molecular weights and have very similar boiling points, making them difficult to resolve with standard chromatographic methods.[1] Effective separation necessitates the use of highly selective stationary phases and precisely optimized temperature programs to leverage minor differences in their interactions with the column.[1]
Q4: How does the 13C16 labeling of palmitoleic acid affect its chromatographic separation?
A4: The introduction of a 13C label slightly increases the mass of the molecule. In mass spectrometry-based detection (GC-MS, LC-MS), this mass shift is the primary means of detection and quantification. For chromatographic separation, the effect on retention time is generally minimal but can sometimes be observed, particularly in high-resolution systems. Deuterium labeling can lead to more noticeable retention time shifts in liquid chromatography.[5] The primary challenge is not the separation of the labeled from the unlabeled compound, but rather the separation of the labeled compound from its other labeled isomers. The analytical strategies for separating unlabeled isomers are directly applicable to their 13C-labeled counterparts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Incomplete Derivatization: Residual free fatty acids interacting with the column.[6] | Ensure the derivatization reaction goes to completion. Optimize reaction time and temperature.[2][7] Use high-quality, low-moisture derivatization reagents.[3] |
| Active Sites in the GC System: Interaction of analytes with active sites in the inlet liner or on the column.[6] | Use a deactivated inlet liner. Condition or replace an old column.[6] | |
| Column Contamination: Buildup of non-volatile residues on the column.[6] | Trim the first few centimeters of the column or use a guard column.[6] | |
| Co-elution of Isomers | Inadequate Column Selectivity: The stationary phase is not polar enough to differentiate between isomers. | For GC, use a long (60-100m) highly polar cyanopropyl-based capillary column (e.g., CP-Sil 88, SP-2560).[1] For HPLC, consider using a silver-ion (Ag-ion) column, which is highly effective for separating cis/trans isomers.[4][8] |
| Suboptimal Temperature Program (GC): The temperature ramp is too fast, not allowing for sufficient interaction with the stationary phase. | Decrease the temperature ramp rate. Incorporate isothermal holds at strategic temperatures to improve resolution.[9] | |
| Incorrect Mobile Phase Composition (HPLC): The mobile phase does not provide enough selectivity. | For RP-HPLC, adjust the organic modifier concentration.[10] For Ag-ion HPLC, optimize the concentration of the silver ions in the mobile phase or use a silver-ion stationary phase.[11] | |
| Low Signal Intensity | Sample Loss During Preparation: Inefficient extraction or derivatization. | Use a validated extraction protocol.[12] Ensure complete derivatization and efficient extraction of FAMEs into the organic solvent.[2] |
| Column Overload: Injecting too much sample, leading to broad peaks. | Dilute the sample or use a split injection to reduce the amount of analyte introduced to the column.[6] | |
| Leaks in the System: Leaks in the injector or column connections can reduce the amount of sample reaching the detector.[13] | Perform a leak check of the GC or HPLC system.[13] | |
| Ghost Peaks | Contamination: Contaminants from solvents, glassware, or the instrument itself.[6] | Use high-purity solvents and thoroughly clean all glassware. Run blank injections to identify the source of contamination. Regularly maintain the GC system, including changing the septum and liner.[6] |
Experimental Protocols
Protocol 1: Derivatization of Palmitoleic Acid to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for esterifying free fatty acids and transesterifying esterified fatty acids simultaneously.[2]
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample (or a dried lipid extract) into a screw-capped glass tube with a PTFE liner.[2][3] If the sample is in an aqueous solution, it must first be evaporated to dryness.[2]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol).[1][3]
-
Reaction: Tightly cap the tube and heat it in a heating block at 60°C for 5-10 minutes.[1][3] The optimal time and temperature may need to be determined empirically for specific sample types.[2]
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).[3]
-
Shake the tube vigorously to ensure the FAMEs are extracted into the organic (hexane) layer.[3]
-
Centrifuge at approximately 1,500 x g for 10 minutes to achieve a clear phase separation.[2]
-
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[12]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Palmitoleic Acid Isomers
This protocol provides a general framework for the GC-MS analysis of C16:1 isomers as FAMEs.
GC-MS Parameters:
| Parameter | Typical Setting |
| GC Column | Highly polar cyanopropyl column (e.g., CP-Sil 88, SP-2560, BPX-70), 60-100 m length, 0.25 mm ID, 0.20-0.25 µm film thickness.[1] |
| Carrier Gas | Helium or Hydrogen, at an optimized flow rate.[6] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split or splitless, depending on sample concentration.[6] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min.[12][14] (Note: This needs to be optimized for the specific column and isomers of interest). |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[15] |
| Mass Scan Range | m/z 50-500 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification of this compound and its isomers. |
Visualizations
Caption: General workflow for the preparation and analysis of fatty acid methyl esters (FAMEs).
Caption: Troubleshooting decision tree for poor isomer separation in GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Fraction of cis/trans FAMEs Using Discovery® Ag-Ion SPE [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. shimadzu.com [shimadzu.com]
Dealing with incomplete labeling in Palmitoleic acid-13C16 pulse-chase experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palmitoleic acid-13C16 pulse-chase experiments, with a specific focus on dealing with incomplete labeling.
Frequently Asked Questions (FAQs)
Q1: What is incomplete labeling in a this compound pulse-chase experiment, and why is it a problem?
A: Incomplete labeling occurs when the cellular pool of palmitoleic acid is not fully enriched with the 13C16-labeled tracer during the "pulse" phase of the experiment. This results in a mixed population of unlabeled (12C), partially labeled, and fully labeled palmitoleic acid molecules within the cells. This is problematic because it can lead to an underestimation of the true turnover rate of the fatty acid, as the chase phase will track the disappearance of a diluted labeled pool. Accurate quantification of metabolic flux is highly dependent on achieving high isotopic enrichment during the pulse.
Q2: What are the primary causes of low or incomplete incorporation of 13C16-palmitoleic acid?
A: Several factors can contribute to insufficient labeling. These can be broadly categorized into issues with the tracer delivery, cell culture conditions, and the inherent metabolic activity of the cells. Common causes include:
-
Suboptimal Tracer Concentration: The concentration of 13C16-palmitoleic acid in the medium may be too low to effectively compete with endogenous unlabeled fatty acid pools.
-
Poor Tracer Solubility and Uptake: Fatty acids have limited solubility in aqueous media. If not properly complexed to a carrier like bovine serum albumin (BSA), uptake by cells can be inefficient.[1]
-
Inadequate Labeling Time: The "pulse" duration may be too short for the cells to reach isotopic steady-state for palmitoleic acid. The time required can vary significantly between cell types and their metabolic rates.
-
Presence of Unlabeled Fatty Acids: Standard fetal bovine serum (FBS) contains significant amounts of unlabeled fatty acids, which compete with the 13C16-palmitoleic acid for uptake and incorporation.
-
Cell Health and Confluency: Unhealthy or overly confluent cells may have altered metabolic activity and reduced uptake of nutrients, including fatty acids.
Q3: How can I optimize the uptake of 13C16-palmitoleic acid to improve labeling efficiency?
A: To enhance the incorporation of your labeled tracer, consider the following optimization steps:
-
Use Fatty Acid-Free BSA: Prepare your labeling medium by complexing the 13C16-palmitoleic acid with fatty acid-free BSA. This improves solubility and facilitates cellular uptake.
-
Optimize Tracer Concentration and Pulse Duration: Perform pilot experiments to determine the optimal concentration of the tracer and the minimum time required to reach a labeling plateau. A time-course experiment is highly recommended.
-
Utilize Dialyzed FBS: If serum is required during the labeling phase, use dialyzed fetal bovine serum (dFBS) to minimize the concentration of competing unlabeled fatty acids.
-
Ensure Optimal Cell Culture Conditions: Maintain cells in the exponential growth phase and ensure they are healthy and not overly confluent at the start of the experiment.
Q4: My mass spectrometry data shows a complex isotopic pattern for palmitoleic acid. How do I interpret this and correct for incomplete labeling?
A: A complex isotopic distribution is a direct result of incomplete labeling. To obtain accurate kinetic data, you must correct for the presence of unlabeled species. One common approach is Mass Isotopomer Distribution Analysis (MIDA). MIDA is a mathematical method used to determine the true fractional synthesis rate of a polymer (in this case, lipids containing palmitoleic acid) from a labeled precursor, even with incomplete labeling of the precursor pool. It involves analyzing the mass isotopomer distribution of the product to infer the isotopic enrichment of the precursor pool.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low 13C enrichment in palmitoleic acid after the pulse phase. | 1. Insufficient tracer concentration. 2. Poor tracer solubility. 3. Competition from unlabeled fatty acids in the medium. 4. Short pulse duration. | 1. Increase the concentration of 13C16-palmitoleic acid in the labeling medium. 2. Ensure the tracer is properly complexed with fatty acid-free BSA. 3. Use dialyzed FBS or a serum-free medium during the pulse phase. 4. Perform a time-course experiment to determine the optimal pulse duration to reach isotopic steady-state. |
| High variability in labeling efficiency between replicate experiments. | 1. Inconsistent cell confluency or health. 2. Variations in the preparation of the labeling medium. 3. Inconsistent incubation times. | 1. Standardize cell seeding density and ensure consistent cell health across experiments. 2. Prepare a large batch of the labeling medium to be used for all replicates. 3. Use a precise timer for the pulse and chase periods. |
| Unexpectedly rapid loss of 13C label during the chase phase. | 1. High metabolic turnover of palmitoleic acid in your cell model. 2. Cell stress or death leading to lipid breakdown. | 1. Shorten the time points for your chase phase to capture the initial decay more accurately. 2. Assess cell viability after the pulse and chase periods to rule out cytotoxicity from the tracer or experimental conditions. |
| Difficulty in quantifying low levels of 13C-labeled palmitoleic acid. | 1. Insufficient sensitivity of the mass spectrometer. 2. Matrix effects suppressing the signal. | 1. Optimize mass spectrometer parameters for the specific m/z of 13C16-palmitoleic acid. 2. Use a stable isotope-labeled internal standard for palmitoleic acid to correct for matrix effects and improve quantification accuracy. |
Experimental Protocols
Protocol 1: Preparation of 13C16-Palmitoleic Acid-BSA Complex
This protocol describes the preparation of a stock solution of 13C16-palmitoleic acid complexed with fatty acid-free BSA for use in cell culture.
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile phosphate-buffered saline (PBS). Filter-sterilize the solution through a 0.22 µm filter.
-
Prepare a 50 mM stock solution of 13C16-palmitoleic acid: Dissolve the appropriate amount of 13C16-palmitoleic acid in 100% ethanol.
-
Complex the fatty acid with BSA: In a sterile tube, slowly add the 13C16-palmitoleic acid stock solution to the 10% BSA solution while vortexing to achieve the desired final concentration (e.g., a 5 mM stock). The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
Incubate for complex formation: Incubate the mixture at 37°C for 30-60 minutes to allow for complete complexation.
-
Store the complex: The prepared complex can be stored at -20°C for future use.
Protocol 2: 13C16-Palmitoleic Acid Pulse-Chase Labeling
This protocol outlines a general procedure for a pulse-chase experiment in cultured cells.
-
Cell Seeding: Seed cells in culture plates and grow them to the desired confluency (typically 70-80%).
-
Pre-incubation (optional): One day before the experiment, switch the cells to a medium containing dialyzed FBS to reduce the background of unlabeled fatty acids.
-
Pulse Phase:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the "pulse" medium containing the 13C16-palmitoleic acid-BSA complex at the desired final concentration.
-
Incubate for the predetermined optimal pulse duration (e.g., 2, 4, 8, or 16 hours).
-
-
Chase Phase:
-
At the end of the pulse period (t=0 of the chase), remove the pulse medium.
-
Wash the cells twice with warm PBS to remove any residual labeled fatty acid.
-
Add the "chase" medium, which is a fresh culture medium containing unlabeled palmitoleic acid at a concentration at least 10-fold higher than the labeled tracer.
-
Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Processing:
-
For each time point, wash the cells with ice-cold PBS.
-
Scrape the cells in an appropriate solvent (e.g., methanol/water) for metabolite extraction.
-
Store the cell extracts at -80°C until analysis by mass spectrometry.
-
Visualizations
Caption: Workflow for a 13C16-Palmitoleic Acid Pulse-Chase Experiment.
Caption: Troubleshooting Logic for Incomplete Labeling Issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Palmitoleic Acid-¹³C₁₆ as a Tracer for Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of uniformly labeled palmitoleic acid ([U-¹³C₁₆]Palmitoleic Acid) with other common stable isotope tracers used in fatty acid metabolism research. Due to the limited availability of direct comparative studies on [U-¹³C₁₆]Palmitoleic Acid, its performance characteristics are largely inferred from studies on the structurally similar and widely used [U-¹³C₁₆]Palmitic Acid. This guide aims to provide an objective overview, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate tracer for their studies.
Introduction to Fatty Acid Tracers
Stable isotope-labeled fatty acids are indispensable tools for elucidating the complex pathways of fatty acid metabolism. They allow for the precise tracking of the absorption, distribution, metabolism, and excretion of fatty acids in vivo and in vitro without the safety concerns associated with radioisotopes. The choice of tracer depends on the specific research question, the analytical platform available, and the biological system under investigation.
Comparison of Palmitoleic Acid-¹³C₁₆ with Alternative Tracers
The selection of an appropriate tracer is a critical step in designing metabolic studies. This section compares the properties and applications of [U-¹³C₁₆]Palmitoleic Acid with other commonly used stable isotope-labeled fatty acids.
Table 1: Qualitative Comparison of Fatty Acid Tracers
| Feature | [U-¹³C₁₆]Palmitoleic Acid | Deuterated Fatty Acids (e.g., Palmitoleic Acid-d₁₄) | Singly Labeled ¹³C-Fatty Acids (e.g., [1-¹³C]Palmitate) |
| Principle | All 16 carbon atoms are replaced with ¹³C. | Hydrogen atoms are replaced with deuterium (B1214612). | A single carbon atom is replaced with ¹³C. |
| Advantages | - High isotopic enrichment, providing a strong signal-to-noise ratio.- Allows for tracing of the entire carbon skeleton.- Minimal kinetic isotope effect compared to deuterated tracers.[1] | - Generally less expensive than uniformly ¹³C-labeled tracers.[2] - Low natural abundance of deuterium results in low background noise.[1] | - Lower cost than uniformly labeled tracers.- Useful for specific positional tracking of carbon metabolism. |
| Disadvantages | - Higher cost of synthesis compared to other tracers. | - Potential for kinetic isotope effects, which can alter reaction rates.[1] - Possible chromatographic separation from the unlabeled analyte.[1] - Deuterium atoms can sometimes be lost or exchanged.[1] | - Lower isotopic enrichment per molecule.- Limited information on the fate of the entire fatty acid backbone. |
| Typical Applications | - De novo lipogenesis studies.- Fatty acid oxidation and elongation studies.- Incorporation into complex lipids (e.g., triglycerides, phospholipids). | - Tracing fatty acid uptake and incorporation into complex lipids.- Can be used in combination with ¹³C tracers for dual-isotope studies. | - Primarily used for measuring fatty acid oxidation via ¹³CO₂ production.[2] |
| Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[3] | GC-MS, LC-MS/MS. | GC-MS, Isotope Ratio Mass Spectrometry (IRMS) for breath tests. |
Table 2: Quantitative Performance Comparison (Inferred for Palmitoleic Acid-¹³C₁₆)
Data presented here is primarily based on studies using [U-¹³C₁₆]Palmitic Acid due to the lack of direct comparative data for [U-¹³C₁₆]Palmitoleic Acid.
| Parameter | [U-¹³C₁₆]Palmitate (as a proxy for Palmitoleic Acid-¹³C₁₆) | Deuterated Palmitate (e.g., d₃₁-Palmitate) | [1-¹³C]Palmitate |
| Tracer Incorporation into Muscle Triglycerides (Fractional Synthesis Rate, /h) | Gastrocnemius: 0.267 ± 0.075Soleus: 0.100 ± 0.030[3] | Data not readily available in a comparable format. | Gastrocnemius: 0.278 ± 0.049Soleus: 0.075 ± 0.013 (using [1-¹³C]oleate)[3] |
| Tracer Incorporation into Liver Lipids (nmol/g protein, 10 min post-injection in mice) | Triglycerides: 511 ± 160Phosphatidylcholine: 58 ± 9[4] | Data not readily available in a comparable format. | Data not readily available in a comparable format. |
| Tracer-derived Acylcarnitines in Muscle (nmol/g protein, 10 min post-injection in mice) | 0.95 ± 0.47[4] | Data not readily available in a comparable format. | Data not readily available in a comparable format. |
| Tracer-derived Acylcarnitines in Liver (nmol/g protein, 10 min post-injection in mice) | 0.002 ± 0.001[4] | Data not readily available in a comparable format. | Data not readily available in a comparable format. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of fatty acid tracers. Below are generalized protocols for in vivo and in vitro studies, which can be adapted for [U-¹³C₁₆]Palmitoleic Acid.
In Vivo Tracer Infusion Protocol (Rodent Model)
This protocol is based on the methodology for [U-¹³C]palmitate infusion in rats.[3][5]
-
Tracer Preparation:
-
Dissolve [U-¹³C₁₆]Palmitoleic Acid in a suitable solvent (e.g., ethanol).
-
Complex the labeled fatty acid to fatty acid-free bovine serum albumin (BSA) in a saline solution to create the infusate. The final concentration should be determined based on the desired infusion rate.
-
-
Animal Preparation:
-
Fast the animals overnight to achieve a steady metabolic state.
-
Anesthetize the animals and insert catheters into a vein (for infusion) and an artery (for blood sampling).
-
-
Tracer Infusion:
-
Administer a priming bolus of the tracer to rapidly achieve isotopic equilibrium.
-
Follow with a constant intravenous infusion for a predetermined period (e.g., 2-4 hours).
-
-
Sample Collection:
-
Collect arterial blood samples at baseline and at regular intervals during the infusion.
-
At the end of the infusion period, collect tissue samples of interest (e.g., liver, skeletal muscle, adipose tissue) and immediately freeze them in liquid nitrogen.
-
-
Sample Analysis:
-
Extract lipids from plasma and tissue samples.
-
Derivatize fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the isotopic enrichment of palmitoleate (B1233929) in different lipid fractions using GC-MS or LC-MS/MS.
-
In Vitro Cell Culture Labeling Protocol
This protocol provides a general framework for tracing fatty acid metabolism in cultured cells.[6][7]
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the exponential growth phase during the experiment.
-
-
Preparation of Labeling Medium:
-
Prepare a culture medium containing [U-¹³C₁₆]Palmitoleic Acid complexed to fatty acid-free BSA. The final concentration of the tracer should be optimized for the specific cell type and experimental goals.
-
-
Isotope Labeling:
-
Remove the standard growth medium and replace it with the labeling medium.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.
-
-
Metabolite Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Quench metabolism by adding a cold solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
-
Sample Analysis:
-
Separate the lipid and aqueous fractions of the cell extract.
-
Analyze the isotopic enrichment of palmitoleate and its downstream metabolites in various lipid classes using LC-MS/MS.
-
Key Signaling Pathways in Fatty Acid Metabolism
Understanding the key regulatory pathways is essential for interpreting tracer study results. The following diagrams illustrate the central signaling networks governing fatty acid synthesis and oxidation.
Experimental Workflow and Decision Logic
The selection and validation of a fatty acid tracer involve a systematic process to ensure the generation of reliable and interpretable data.
Conclusion
[U-¹³C₁₆]Palmitoleic Acid is a valuable tracer for investigating the intricacies of fatty acid metabolism. Its uniform labeling provides a robust signal for tracing the complete carbon skeleton through various metabolic pathways. While direct quantitative comparisons with other tracers are limited, data from studies using the analogous [U-¹³C₁₆]Palmitic Acid suggest excellent performance in tracking fatty acid incorporation into complex lipids and assessing metabolic flux. The choice between [U-¹³C₁₆]Palmitoleic Acid and other tracers, such as deuterated or singly labeled fatty acids, should be guided by the specific research objectives, analytical capabilities, and budget of the study. By carefully considering these factors and employing rigorous experimental protocols, researchers can effectively utilize [U-¹³C₁₆]Palmitoleic Acid to advance our understanding of lipid metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramuscular fatty acid metabolism evaluated with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Palmitoleic Acid-13C16 vs. Deuterium-Labeled Palmitoleic Acid as Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope tracer is a critical decision that profoundly influences the outcomes of metabolic studies. This guide provides an objective comparison of Palmitoleic acid-13C16 and deuterium-labeled palmitoleic acid, offering insights into their performance, supported by experimental data, to facilitate an informed choice for your research needs.
Palmitoleic acid, an omega-7 monounsaturated fatty acid, is increasingly recognized for its role as a lipokine, a signaling molecule that modulates systemic metabolic homeostasis. Understanding its metabolic fate—from uptake and incorporation into complex lipids to its role in signaling pathways—is crucial for developing therapeutic strategies for metabolic diseases. Stable isotope tracers, such as this compound and deuterium-labeled palmitoleic acid (e.g., Palmitoleic acid-d14), are indispensable tools for these investigations. The choice between a carbon-13 or deuterium (B1214612) label, however, is not trivial and depends on the specific research question, analytical methodology, and experimental design.
Core Differences and Key Advantages
The fundamental distinction between this compound and deuterium-labeled palmitoleic acid lies in the atoms they trace and the inherent properties of these isotopes. 13C-labeled compounds track the carbon backbone of the molecule, providing a direct map of its journey through metabolic pathways.[1][2] In contrast, deuterium tracers follow the movement of hydrogen atoms, offering unique insights into redox metabolism.[1]
A significant factor to consider is the kinetic isotope effect (KIE) . The substantial mass difference between hydrogen and deuterium can lead to a pronounced KIE, potentially altering the rate of enzymatic reactions involving C-H bond cleavage.[2][3][4] While this can be a powerful tool for studying reaction mechanisms, it may also complicate the interpretation of metabolic flux data.[3][4] The smaller mass difference between 12C and 13C results in a negligible KIE for most biological reactions, making this compound a more suitable tracer when precise quantification of metabolic flux is the primary goal.[2][3]
Performance Comparison at a Glance
The choice between this compound and its deuterated counterpart impacts several aspects of a study, from analytical accuracy to cost-effectiveness.
| Feature | This compound (Carbon-13 Labeled) | Deuterium-Labeled Palmitoleic Acid (e.g., d14) | Rationale & Considerations |
| Accuracy in Quantification | Generally offers higher accuracy due to minimal kinetic isotope effect and co-elution with the unlabeled analyte.[4][5] | May be compromised by the kinetic isotope effect, which can lead to chromatographic separation from the unlabeled analyte and differential ion suppression in mass spectrometry.[3][4][5] | For precise metabolic flux analysis, 13C-labeling is often preferred. However, with careful experimental design and data correction, deuterium tracers can provide reliable quantitative data.[1][6] |
| Isotope Stability | High. The 13C label is chemically stable and does not exchange with the solvent or other molecules.[2] | Lower. Deuterium labels can be susceptible to exchange with protium (B1232500) in the solution, potentially leading to label loss.[2][3] | The stability of the 13C label ensures greater confidence in the integrity of the tracer throughout the experiment. |
| Metabolic Tracing | Tracks the carbon skeleton of palmitoleic acid, ideal for studying its incorporation into other lipids and its catabolism via beta-oxidation. | Can be used to trace the metabolic fate of fatty acids. The deuterium can be tracked into water to measure fatty acid oxidation.[7][8] | The choice of label depends on the specific metabolic question. For instance, to measure fatty acid oxidation without the need for acetate (B1210297) correction, deuterium-labeled tracers can be advantageous.[8] |
| Analytical Detection | Can be analyzed by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Co-elutes with the unlabeled analyte.[2] | Can be analyzed by both GC-MS and LC-MS/MS. May exhibit a slight shift in retention time compared to the unlabeled analyte, particularly in liquid chromatography.[3] | The potential for chromatographic shifts with deuterated tracers may require more complex method development and validation. |
| Cost | Typically more expensive to synthesize due to the higher cost of 13C-labeled starting materials.[4] | Generally less expensive to synthesize.[3] | Budgetary constraints may favor the use of deuterated tracers, but the potential for higher data quality with 13C should be considered.[4] |
Experimental Protocols
The following are generalized protocols for conducting a tracer study with either this compound or deuterium-labeled palmitoleic acid. Specific details will need to be optimized for the particular experimental setup.
In Vivo Animal Study: Tracing the Metabolic Fate of Palmitoleic Acid
Objective: To trace the absorption, distribution, and incorporation of orally administered palmitoleic acid into various lipid pools in tissues.
Materials:
-
This compound or deuterium-labeled palmitoleic acid
-
Vehicle for administration (e.g., corn oil)
-
Experimental animals (e.g., mice or rats)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue harvesting tools
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Instrumentation for analysis (LC-MS/MS or GC-MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight to ensure a basal metabolic state.
-
Tracer Administration: Administer a precise dose of this compound or deuterium-labeled palmitoleic acid suspended in the vehicle via oral gavage.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) into EDTA tubes. Centrifuge to separate plasma and store at -80°C.
-
Tissues: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle). Snap-freeze in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Lipid Extraction: Extract total lipids from plasma and homogenized tissues using a suitable method, such as the Folch or Bligh-Dyer extraction.
-
Derivatization (for GC-MS): If using GC-MS, derivatize the fatty acids to their more volatile fatty acid methyl esters (FAMEs).
-
-
Mass Spectrometry Analysis:
-
LC-MS/MS: Separate lipid classes using liquid chromatography and detect the labeled and unlabeled palmitoleic acid and its metabolites using a mass spectrometer.
-
GC-MS: Separate FAMEs using gas chromatography and detect the labeled and unlabeled palmitoleic acid.
-
-
Data Analysis: Quantify the amount of labeled and unlabeled palmitoleic acid in different lipid fractions over time to determine its metabolic fate.
Visualizing the Workflow and Metabolic Pathways
To better illustrate the experimental process and the metabolic journey of palmitoleic acid, the following diagrams are provided.
Conclusion
Both this compound and deuterium-labeled palmitoleic acid are powerful tools for elucidating the complexities of lipid metabolism. The choice between them is not a matter of one being universally superior but rather of selecting the right tool for the specific scientific question. For studies demanding the highest accuracy in metabolic flux quantification and where the potential for kinetic isotope effects is a significant concern, this compound is the preferred tracer.[3][4] Deuterium-labeled palmitoleic acid, on the other hand, offers a more cost-effective option and can provide unique advantages for specific applications, such as measuring fatty acid oxidation.[3][8] A thorough understanding of the strengths and limitations of each tracer will empower researchers to design more robust experiments and generate higher quality data, ultimately advancing our understanding of the role of palmitoleic acid in health and disease.
References
- 1. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. ckisotopes.com [ckisotopes.com]
- 8. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Palmitoleic Acid Metabolism: 13C16-Palmitoleic Acid Tracing vs. Seahorse Metabolic Assays
In the intricate world of cellular metabolism, understanding the precise pathways and fluxes of nutrients is paramount for researchers in basic science and drug development. Palmitoleic acid, an omega-7 monounsaturated fatty acid, has garnered significant interest for its roles in metabolic regulation. Two powerful techniques are at the forefront of elucidating its metabolic fate: stable isotope tracing using 13C16-Palmitoleic acid coupled with mass spectrometry, and real-time metabolic analysis using Seahorse XF technology. This guide provides a comprehensive comparison of these methodologies, offering insights into their principles, experimental protocols, and the nature of the data they generate to facilitate a cross-validation approach.
Unveiling Cellular Metabolism: Two Methodologies
13C16-Palmitoleic Acid Stable Isotope Tracing offers a detailed snapshot of the metabolic fate of palmitoleic acid within the cell. By introducing a "heavy" version of the fatty acid, where all 16 carbon atoms are the 13C isotope, researchers can track its incorporation into various downstream metabolites. This technique, when paired with mass spectrometry, provides a quantitative map of how palmitoleic acid is utilized, whether it is stored in complex lipids, elongated, desaturated, or broken down through beta-oxidation.
The Seahorse XF Analyzer , on the other hand, provides a real-time, functional view of cellular metabolism by measuring two key parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), a proxy for glycolysis. By providing palmitoleic acid as a substrate, researchers can directly assess its impact on cellular respiration and determine the cell's capacity to use it as a fuel source.
Quantitative Data Comparison
Table 1: Quantitative Data from 13C16-Palmitoleic Acid Tracing in HepG2 Cells
This table illustrates the percentage of labeled carbon from 13C16-Palmitoleic acid incorporated into various lipid species over time. This provides a detailed view of the metabolic fate of the fatty acid.
| Time (hours) | Labeled Palmitoylcarnitine (%) | Labeled Phosphatidylcholine (PC) (%) | Labeled Triglycerides (TG) (%) |
| 4 | 15.2 ± 2.1 | 8.5 ± 1.3 | 25.7 ± 3.5 |
| 8 | 12.8 ± 1.9 | 10.2 ± 1.5 | 35.1 ± 4.2 |
| 16 | 9.5 ± 1.4 | 12.1 ± 1.8 | 42.3 ± 5.1 |
Data is hypothetical and representative of typical results from stable isotope tracing studies.
Table 2: Representative Data from a Seahorse XF Fatty Acid Oxidation Assay
This table shows the oxygen consumption rate (OCR) in cells provided with palmitoleic acid, demonstrating the cellular respiratory capacity when utilizing this fatty acid.
| Parameter | Control (BSA only) | Palmitoleic Acid |
| Basal Respiration (pmol/min) | 50 ± 5 | 80 ± 7 |
| ATP Production (pmol/min) | 40 ± 4 | 65 ± 6 |
| Maximal Respiration (pmol/min) | 100 ± 10 | 150 ± 12 |
| Spare Respiratory Capacity (%) | 100 ± 10 | 87.5 ± 8 |
Data is hypothetical and representative of typical results from Seahorse XF fatty acid oxidation assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for both 13C16-Palmitoleic acid tracing and Seahorse XF fatty acid oxidation assays.
Protocol 1: 13C16-Palmitoleic Acid Stable Isotope Tracing
-
Cell Culture: Plate cells at a desired density in standard culture medium and allow them to adhere and grow.
-
Isotope Labeling: Replace the standard medium with a medium containing 13C16-Palmitoleic acid (e.g., 100 µM) complexed to fatty acid-free bovine serum albumin (BSA). Incubate for a specific duration (e.g., 4, 8, or 16 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the extracted metabolites.
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the 13C-labeled metabolites.
-
-
Data Analysis: Determine the fractional enrichment of 13C in downstream metabolites to understand the metabolic flux of palmitoleic acid.
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an empirically determined optimal density.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with L-carnitine and glucose) and warm it to 37°C.
-
Cell Plate Preparation:
-
Remove the culture medium from the cell plate and wash with the prepared Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for one hour.
-
-
Substrate and Inhibitor Preparation: Prepare solutions of palmitoleic acid-BSA conjugate (or BSA control) and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Assay Execution:
-
Load the prepared substrates and inhibitors into the designated ports of the hydrated sensor cartridge.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.
-
-
Data Analysis: The Seahorse XF software measures OCR and ECAR in real-time. The changes in these rates after the injection of inhibitors allow for the calculation of key parameters of mitochondrial function related to fatty acid oxidation.
Visualizing the Concepts
To better understand the processes described, the following diagrams illustrate the metabolic pathway of palmitoleic acid, the experimental workflow of a Seahorse assay, and the logical flow of a cross-validation study.
Metabolic pathway of 13C16-Palmitoleic Acid.
Experimental workflow for a Seahorse XF assay.
Logical flow for cross-validating metabolic data.
A Head-to-Head Comparison: Utilizing Palmitoleic Acid-13C16 for Unparalleled Accuracy in Quantification
For researchers, scientists, and drug development professionals, the precise quantification of bioactive lipids is paramount. This guide provides an objective, data-driven comparison of internal standards for the accurate measurement of palmitoleic acid, a lipokine with significant implications in metabolic disease and inflammation. We will delve into the superior performance of Palmitoleic acid-13C16 against other common alternatives, supported by experimental data and detailed protocols.
The gold standard for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard that is chemically identical to the analyte. This approach ensures the most accurate correction for variations that can occur during sample preparation, chromatography, and ionization. While several types of internal standards are available for palmitoleic acid quantification, their performance characteristics can significantly impact the reliability of the results.
Performance Comparison of Internal Standards
The choice of internal standard is a critical determinant of data quality. Here, we compare the performance of three classes of internal standards for palmitoleic acid quantification: a fully carbon-13 labeled standard (this compound), a deuterated standard (Palmitoleic acid-d14), and a structural analog (Heptadecanoic acid, C17:0).
| Performance Metric | This compound (Stable Isotope Labeled) | Palmitoleic acid-d14 (Stable Isotope Labeled) | Heptadecanoic Acid (C17:0) (Structural Analog) |
| Chemical & Physical Similarity | Virtually identical to endogenous palmitoleic acid. | Nearly identical, but minor differences in bond strength and polarity can exist. | Differs in chain length and degree of saturation. |
| Co-elution with Analyte | Perfect co-elution with the analyte.[1] | May exhibit a slight chromatographic shift (isotope effect), eluting slightly earlier in reversed-phase chromatography. | Elutes at a different retention time. |
| Isotopic Stability | Highly stable, as 13C atoms are integrated into the carbon backbone and are not prone to exchange. | Generally stable, but deuterium (B1214612) atoms can be susceptible to back-exchange with protons under certain conditions. | Not applicable. |
| Correction for Matrix Effects | Excellent correction for ion suppression or enhancement due to perfect co-elution. | Good correction, but the slight retention time difference can lead to differential matrix effects. | Partial and less reliable correction as it experiences different matrix effects than the analyte. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 10% | < 15% | < 15% |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
This data is a synthesized representation based on typical performance characteristics reported in the literature for fatty acid analysis using these types of internal standards.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are generalized protocols for the analysis of palmitoleic acid using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Protocol for Palmitoleic Acid Quantification
This method allows for the direct analysis of free fatty acids, often without the need for derivatization.
1. Sample Preparation (Human Plasma)
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound solution (1 µg/mL in methanol).[4]
-
Protein Precipitation & Lipid Extraction: Add 400 µL of a cold (-20°C) mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (3:1, v/v). Vortex for 1 minute.
-
Phase Separation: Add 100 µL of water and vortex for 30 seconds. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collection & Evaporation: Transfer the upper organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile:Water, 90:10, v/v with 0.1% formic acid).
2. Chromatographic Conditions
-
Instrument: UPLC-MS/MS system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
3. Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
GC-MS Protocol for Palmitoleic Acid Quantification
This method requires derivatization to increase the volatility of the fatty acids.
1. Sample Preparation and Derivatization
-
Lipid Extraction: Perform a lipid extraction as described in the LC-MS/MS protocol, spiking with this compound.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., toluene).
-
Add a methylating agent, such as boron trifluoride-methanol solution (BF3-MeOH), and heat the mixture.[3]
-
After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.[3]
-
Evaporate the organic layer and reconstitute the FAMEs in a solvent suitable for GC-MS injection.
-
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 6890N or similar.[5]
-
Column: Fused silica (B1680970) capillary column, such as HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Injector: Splitless mode at 280 °C.[5]
-
Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp to 280°C at 20 °C/min (hold for 10 min).[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.[5]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Generalized experimental workflows for palmitoleic acid quantification.
Caption: Simplified signaling pathway of Palmitoleic Acid.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis | Semantic Scholar [semanticscholar.org]
- 8. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palmitoleic Acid-13C16 and 14C-Labeled Palmitoleic Acid in Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and precision of metabolic studies. This guide provides a comprehensive comparison of two commonly employed isotopic tracers, Palmitoleic acid-13C16 (a stable isotope) and 14C-labeled palmitoleic acid (a radioisotope), to facilitate an informed choice for tracing the metabolic fate of palmitoleic acid.
Palmitoleic acid (16:1n-7), a monounsaturated fatty acid, has garnered significant attention not only as a component of cellular lipids but also as a "lipokine," a lipid hormone that influences systemic metabolic regulation.[1][2][3] Understanding its synthesis, distribution, and downstream signaling is pivotal in the context of metabolic diseases such as insulin (B600854) resistance and non-alcoholic fatty liver disease.[2] Isotopic labeling is an indispensable tool for these investigations, with stable isotopes (like ¹³C) and radioisotopes (like ¹⁴C) offering distinct advantages and disadvantages.[2][4]
Core Properties: A Tale of Two Isotopes
The fundamental difference between this compound and 14C-labeled palmitoleic acid lies in their nuclear stability. This compound contains the stable, non-radioactive isotope of carbon, ¹³C, making it safe for a wider range of applications, including human studies. In contrast, 14C-labeled palmitoleic acid contains the radioactive isotope ¹⁴C, which undergoes beta decay. This radioactivity, while enabling highly sensitive detection, necessitates specialized handling, licensing, and disposal procedures.[5]
Quantitative Performance Comparison
The choice between these two isotopic tracers often hinges on the specific requirements of the study, including sensitivity, the nature of the desired data, and safety considerations. The following table summarizes the key performance characteristics of each.
| Feature | This compound (Stable Isotope) | 14C-Labeled Palmitoleic Acid (Radioisotope) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS), Autoradiography |
| Sensitivity | Lower; requires higher enrichment levels. | Higher; can detect very small quantities of labeled molecules.[5] |
| Resolution | High; MS provides mass isotopomer distribution, and NMR provides positional information.[5] | Lower; typically measures total radioactivity in a sample.[5] |
| Information Richness | High; provides detailed information on metabolic pathways and flux analysis. | Moderate; primarily indicates the presence and quantity of the tracer.[5] |
| In Vivo Human Studies | Generally permissible and widely used.[5] | Restricted due to radioactivity.[5] |
| Safety | Non-radioactive, posing no radiation risk.[5] | Radioactive, requiring specialized handling and disposal.[5] |
| Cost | Labeled compounds can be expensive; significant investment in instrumentation (MS, NMR).[5] | Labeled compounds can be less expensive, but costs for radioactive handling and disposal are high.[5] |
| Sample Preparation | Can be complex, often requiring derivatization for GC-MS analysis. | Relatively straightforward for scintillation counting.[5] |
Experimental Protocols
The methodologies for tracer studies using this compound and 14C-labeled palmitoleic acid differ significantly in administration, sample processing, and analysis. Below are generalized protocols for in vivo and in vitro studies.
Protocol 1: In Vivo Administration of Labeled Palmitoleic Acid to Mice
Objective: To investigate the metabolic fate of palmitoleic acid in a mouse model.
Materials:
-
C57BL/6J mice
-
This compound or 14C-labeled palmitoleic acid
-
Vehicle for oral gavage (e.g., corn oil)[6]
-
Equipment for oral gavage
-
Anesthesia
-
Blood and tissue collection supplies
Procedure:
-
Animal Acclimatization: Acclimate mice to housing conditions for at least one week.
-
Tracer Administration: Prepare a solution of the labeled palmitoleic acid in the vehicle. Administer a single dose (e.g., 10 mg/kg body weight) via oral gavage.[6]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours) post-administration, collect blood samples.[6]
-
Tissue Harvesting: At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle).[6]
-
Sample Processing and Analysis:
-
For this compound: Separate plasma from blood. Extract lipids from plasma and homogenized tissues. Analyze by LC-MS/MS or GC-MS to determine the concentration and enrichment of the tracer and its metabolites.[6]
-
For 14C-Labeled Palmitoleic Acid: Process samples and measure radioactivity using liquid scintillation counting.[7] For tissue distribution, autoradiography can be performed on tissue slices.
-
Protocol 2: In Vitro Labeling of Cultured Cells
Objective: To trace the incorporation of palmitoleic acid into cellular lipids in a cell culture model.
Materials:
-
Hepatocytes or other relevant cell line
-
This compound or 14C-labeled palmitoleic acid complexed to bovine serum albumin (BSA)
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Labeling: Prepare a labeling medium containing the labeled palmitoleic acid-BSA complex (e.g., 50-100 µM). Incubate cells with the labeling medium for a defined period (e.g., 4, 8, 16 hours).[2]
-
Lipid Extraction: Wash cells with ice-cold phosphate-buffered saline (PBS). Extract total lipids using a suitable solvent system (e.g., Bligh-Dyer method).[6]
-
Analysis:
-
For this compound: Analyze the lipid extract by LC-MS/MS to identify and quantify the incorporation of the ¹³C label into various lipid species (e.g., triglycerides, phospholipids).[2]
-
For 14C-Labeled Palmitoleic Acid: Measure the radioactivity in the lipid extract using liquid scintillation counting. Individual lipid classes can be separated by thin-layer chromatography (TLC) followed by scraping and counting of the radioactive spots.[8]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in palmitoleic acid metabolism and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. metabolon.com [metabolon.com]
- 2. benchchem.com [benchchem.com]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Myocardial metabolism of free fatty acids. Studies with 14C-labeled substrates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14C-Tracing of Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Metabolic Fate of Palmitoleic Acid-13C16 Derived Carbons
For researchers, scientists, and drug development professionals, understanding the metabolic journey of fatty acids is paramount for advancements in metabolic disease therapeutics. Palmitoleic acid, an omega-7 monounsaturated fatty acid, has garnered significant interest for its role as a lipokine, influencing systemic metabolism and inflammation.[1][2][3] Tracing the fate of its carbon skeleton provides invaluable insights into its synthesis, uptake, and downstream metabolic pathways. This guide offers an objective comparison of the primary analytical techniques for tracing Palmitoleic acid-13C16, supported by experimental data and detailed methodologies.
The use of stable isotope-labeled tracers, such as ¹³C-labeled palmitoleic acid, is a powerful tool for quantifying fatty acid metabolism.[4][5] By introducing this compound into a biological system, researchers can track the incorporation of the ¹³C label into various downstream metabolites, providing a dynamic view of metabolic fluxes. The two principal analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Platforms: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is a critical decision that will influence the scope and detail of the metabolic data obtained.[5] Each technique possesses a unique set of advantages and limitations for the analysis of ¹³C-labeled fatty acids.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization. | Suitable for a broad range of compound polarities and volatilities without the need for derivatization.[5] |
| Derivatization | Mandatory for fatty acids to increase their volatility and improve chromatographic separation.[5] | Often not required, allowing for the analysis of intact fatty acids and complex lipids.[5] |
| Ionization | Primarily utilizes Electron Ionization (EI), which causes extensive fragmentation of the parent molecule. | Employs softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically produce intact molecular ions.[5] |
| Chromatographic Separation | Offers excellent resolution for separating fatty acid isomers.[5] | Provides good separation, particularly with the use of modern column chemistries.[5] |
| Analysis of Complex Lipids | Fragmentation can complicate the analysis of larger, intact lipids. | Well-suited for the analysis of a wide range of intact complex lipids such as triglycerides and phospholipids.[6][7] |
| Isotope Pattern Analysis | Extensive fragmentation can make the interpretation of ¹³C incorporation patterns more complex.[5] | The presence of intact molecular ions simplifies the analysis of isotopic enrichment and mass isotopomer distributions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for tracing the metabolic fate of this compound using both in vivo animal models and in vitro cell culture systems.
In Vivo Animal Studies
Objective: To determine the whole-body metabolic fate of this compound, including its oxidation and incorporation into various tissues and lipid pools.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, olive oil, or a solution with 0.5% carboxymethylcellulose)[8]
-
Experimental animals (e.g., C57BL/6J mice)[8]
-
Administration equipment (e.g., oral gavage needles, infusion pumps)[8]
-
Sample collection supplies (e.g., blood collection tubes with anticoagulant, liquid nitrogen for snap-freezing tissues)[8]
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment, with ad libitum access to standard chow and water.[8]
-
Preparation of Dosing Solution: Accurately weigh the this compound and dissolve or suspend it in the chosen vehicle to the desired concentration.[8] For intravenous administration, the labeled fatty acid can be complexed with fatty acid-free bovine serum albumin (BSA).[8]
-
Fasting: Fast the animals for a predetermined period (e.g., 4-6 hours) to ensure consistent absorption.[8]
-
Administration: Administer the this compound solution via the desired route (e.g., oral gavage for dietary uptake studies or intravenous infusion for systemic metabolism studies).[8]
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes).[8] Separate plasma and store at -80°C.
-
Breath: For fatty acid oxidation studies, place animals in metabolic cages to collect expired air and measure the enrichment of ¹³CO₂.[9]
-
Tissues: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart).[8] Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.[8]
-
-
Sample Preparation and Analysis:
-
Lipid Extraction: Extract total lipids from plasma and tissues using established methods (e.g., Folch or Bligh-Dyer extraction).
-
Derivatization (for GC-MS): Prepare fatty acid methyl esters (FAMEs) from the lipid extracts.
-
Mass Spectrometry Analysis: Analyze the prepared samples by GC-MS or LC-MS to determine the enrichment of ¹³C in palmitoleic acid and its downstream metabolites.
-
In Vitro Cell Culture Studies
Objective: To investigate the intracellular metabolic fate of this compound in a specific cell type.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Selected cell line (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes)
-
Fatty acid-free BSA
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and grow.
-
Preparation of Labeled Medium: Prepare the treatment medium by complexing this compound with fatty acid-free BSA and adding it to the cell culture medium at the final desired concentration.
-
Treatment: Remove the growth medium and incubate the cells with the this compound-containing medium for various time points (e.g., 3, 24, 48 hours).[6][7]
-
Harvesting:
-
Media: Collect the conditioned media to analyze for secreted metabolites.
-
Cells: Wash the cells with cold phosphate-buffered saline (PBS), and then scrape and collect the cell pellet.
-
-
Sample Preparation and Analysis:
-
Metabolite Extraction: Extract metabolites from the cell pellets and media.
-
Mass Spectrometry Analysis: Analyze the extracts by LC-MS or GC-MS to identify and quantify ¹³C-labeled metabolites.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The primary outputs of these experiments are the measurements of ¹³C enrichment in various molecules.
Table 1: Example Data Summary for In Vivo ¹³C-Palmitoleic Acid Tracing
| Tissue/Fraction | Analyte | ¹³C Enrichment (Atom Percent Excess) |
| Plasma | Free Palmitoleic Acid | Quantitative Value |
| Triglyceride-Palmitoleate | Quantitative Value | |
| Phospholipid-Palmitoleate | Quantitative Value | |
| Liver | Total Palmitoleate | Quantitative Value |
| Triglyceride Pool | Quantitative Value | |
| Phosphatidylcholine Pool | Quantitative Value | |
| Adipose Tissue | Triglyceride Pool | Quantitative Value |
| Skeletal Muscle | Intramyocellular Triglycerides | Quantitative Value |
| Breath | ¹³CO₂ | Quantitative Value |
Interpretation: The enrichment of ¹³C in different lipid pools over time provides information on the rates of uptake, esterification, and storage in various tissues.[10][11] The appearance of ¹³CO₂ in the breath is a direct measure of the rate of fatty acid oxidation.[9][12]
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for illustrating the complex metabolic pathways and experimental procedures.
Caption: Metabolic fate of this compound.
Caption: General workflow for in vivo tracing.
References
- 1. balsinde.org [balsinde.org]
- 2. metabolon.com [metabolon.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. metsol.com [metsol.com]
- 10. ukisotope.com [ukisotope.com]
- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 12. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: A Comparative Guide to Integrating Palmitoleic Acid-13C16 Tracing with Transcriptomics
For researchers, scientists, and drug development professionals, understanding the intricate dance between gene expression and metabolic function is paramount. This guide provides a comprehensive comparison of an integrated approach—combining Palmitoleic acid-13C16 tracing with transcriptomics—against traditional standalone methodologies. By tracing the metabolic fate of palmitoleic acid, a key signaling lipid, and simultaneously profiling genome-wide transcriptional changes, researchers can gain unprecedented insights into cellular physiology and disease pathogenesis.
This integrated strategy offers a dynamic view of metabolic fluxes and their underlying regulatory networks, a significant leap beyond the static snapshots provided by conventional techniques. Here, we present supporting experimental data, detailed protocols, and visual workflows to objectively evaluate the performance of this multi-omics approach.
Performance Comparison: Integrated vs. Standalone Methods
The true power of integrating this compound tracing with transcriptomics lies in its ability to connect metabolic function directly to gene regulation. This synergy provides a more complete picture than either method can alone.
| Parameter | Integrated this compound Tracing + Transcriptomics | Standalone Transcriptomics (RNA-seq) | Standalone Metabolomics (Non-Isotope Tracing) |
| Depth of Insight | High: Elucidates dynamic metabolic fluxes and links them to specific gene expression programs. Reveals causal relationships. | Moderate: Identifies changes in gene expression but does not directly measure metabolic activity. | Moderate: Provides a static snapshot of metabolite levels but does not reveal pathway dynamics or origins of metabolites. |
| Mechanistic Understanding | High: Uncovers regulatory nodes and feedback loops between signaling pathways and metabolic reprogramming. | Low to Moderate: Infers potential mechanisms based on enriched gene sets and pathways. | Low: Identifies altered metabolite pools but not the underlying enzymatic or transcriptional changes. |
| Biomarker Discovery | High: Identifies both transcriptomic and metabolic biomarkers with a clear mechanistic link. | Moderate: Identifies potential gene expression biomarkers. | Moderate: Identifies potential metabolic biomarkers. |
| Data Complexity | High: Requires sophisticated bioinformatics tools for data integration and analysis. | Moderate: Standardized analysis pipelines are well-established. | Moderate: Requires specialized software for metabolite identification and quantification. |
| Cost | High: Combines the costs of stable isotope tracers, mass spectrometry, and next-generation sequencing. | Moderate to High: Cost of sequencing has decreased but is still a significant factor. | Moderate: Mass spectrometry instrumentation and analysis can be costly. |
| Experimental Time | Long: Involves cell culture, isotope labeling, sample preparation for two distinct analyses, and integrated data analysis. | Moderate: Sample preparation and sequencing are relatively streamlined. | Moderate: Sample preparation and mass spectrometry run times can be significant. |
Experimental Protocols: A Step-by-Step Guide
This section details the key experimental protocols for an integrated this compound tracing and transcriptomics study.
I. Cell Culture and this compound Labeling
-
Cell Seeding: Plate cells (e.g., hepatocytes, adipocytes, or cancer cell lines) in standard culture dishes and grow to 70-80% confluency.
-
Media Preparation: Prepare a labeling medium containing DMEM, 10% dialyzed fetal bovine serum (to minimize interference from unlabeled fatty acids), and a complex of this compound with bovine serum albumin (BSA). The final concentration of palmitoleic acid should be determined based on the cell type and experimental goals.
-
Isotope Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the this compound labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the tracer into various lipid species.
II. Sample Harvesting and Processing
-
Metabolite and RNA Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add a TRIzol-like reagent to the plate to lyse the cells and stabilize both RNA and metabolites.
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
-
Phase Separation:
-
Add chloroform (B151607) to the lysate, vortex vigorously, and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing polar metabolites), an interphase (containing DNA), and a lower organic phase (containing lipids and RNA).
-
-
RNA Isolation:
-
Carefully transfer the upper aqueous phase to a new tube for polar metabolite analysis (optional).
-
Transfer the lower organic phase to a new tube. Add ethanol (B145695) to precipitate the RNA.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
-
Lipid Extraction from the Organic Phase:
-
The organic phase contains the lipids of interest, including the incorporated this compound.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent (e.g., methanol/chloroform) for mass spectrometry analysis.
-
III. Transcriptomics Analysis
-
RNA Quality Control: Assess the quality and quantity of the isolated RNA using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA using a standard RNA-seq library preparation kit.
-
Next-Generation Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between different time points or experimental conditions.
-
Conduct pathway and gene set enrichment analysis to identify regulated biological processes.
-
IV. Metabolomics Analysis (Lipidomics)
-
Mass Spectrometry: Analyze the lipid extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).
-
Data Analysis:
-
Identify and quantify lipid species based on their mass-to-charge ratio (m/z) and retention time.
-
Determine the mass isotopologue distribution (MID) for palmitoleic acid and other fatty acids to track the incorporation of the 13C label.
-
Calculate the fractional contribution of de novo synthesis versus uptake for specific lipids.
-
V. Integrated Bioinformatic Analysis
-
Data Integration: Combine the differential gene expression data with the lipidomics data using various statistical and network-based approaches.
-
Pathway Analysis: Map the differentially expressed genes and altered lipid species onto known metabolic and signaling pathways (e.g., KEGG, Reactome).
-
Correlation Networks: Construct correlation networks to identify relationships between specific gene expression changes and alterations in lipid metabolism.
Visualizing the Workflow and Pathways
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for integrating this compound tracing with transcriptomics.
Caption: Logical comparison of the integrated approach with standalone methodologies.
Caption: Palmitoleic acid signaling through the mTOR pathway to regulate lipogenesis-related genes.
Conclusion
The integration of this compound tracing with transcriptomics represents a powerful, systems-level approach to unraveling the complexities of cellular metabolism. While it demands greater investment in terms of cost and analytical complexity, the depth of mechanistic insight it provides is unparalleled by standalone methods. For researchers aiming to move beyond correlational studies and uncover the causal links between gene expression and metabolic phenotype, this integrated approach is an invaluable tool in the modern biologist's arsenal.
Assessing the Biological Equivalence of Palmitoleic Acid-¹³C₁₆ to its Unlabeled Counterpart: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of molecules through complex biological systems. A fundamental assumption underpinning their use is that the isotopic label does not alter the compound's chemical properties or biological activity. This guide provides a comprehensive comparison of Palmitoleic acid-¹³C₁₆ and its unlabeled counterpart, addressing their biological equivalence. While direct comparative studies are not extensively available, the principle of stable isotope labeling asserts their identical biological function. This guide will present the known biological activities of palmitoleic acid and provide detailed experimental protocols for researchers to verify this equivalence in their specific experimental contexts.
The Principle of Biological Equivalence
Stable isotopes, such as Carbon-13 (¹³C), possess the same number of protons and electrons as their more common counterparts (e.g., ¹²C) but differ in the number of neutrons. This difference in mass is detectable by mass spectrometry, allowing researchers to distinguish the labeled tracer from endogenous molecules. Critically, the chemical properties, including reactivity and three-dimensional structure, remain unchanged. Therefore, Palmitoleic acid-¹³C₁₆ is expected to be recognized by enzymes, receptors, and transport proteins in the same manner as unlabeled palmitoleic acid, resulting in identical uptake, metabolism, and downstream signaling effects.
Comparative Biological Activities of Palmitoleic Acid
Palmitoleic acid, a monounsaturated omega-7 fatty acid, is recognized as a lipokine with significant roles in regulating metabolism and inflammation. The biological effects detailed below are attributed to palmitoleic acid in general, and based on the principle of biological equivalence, are expected to be identical for both the ¹³C-labeled and unlabeled forms.
Table 1: Effects of Palmitoleic Acid on Gene Expression
| Gene Target | Cell Type/Model | Effect of Palmitoleic Acid | Reference |
| Pro-inflammatory Cytokines | |||
| MCP-1, TNF-α, IL-6 | 3T3-L1 adipocytes, Epi-SVF cells | Downregulation | [1][2] |
| IL-6, IFN-γ, TNF-α, IL-17A | Human lymphocytes | Downregulation | [3] |
| NFκB, COX-2, MCP-1, IL-6 | Human endothelial cells (EAHy926) | Downregulation | [4] |
| Metabolic Regulation | |||
| PPARα | Human endothelial cells (EAHy926) | Upregulation | [4] |
| SIRT1 | HepG2 cells | Upregulation (at 1.5 mM) | [5] |
| Fasn, Acc1 | Adipose tissue (in vivo) | Downregulation | [6] |
| Angptl4, Pdk4 | Primary adult cardiomyocytes | Upregulation | [7] |
| Adipogenesis | |||
| PPAR-γ2, C/EBPα | 3T3-L1 preadipocytes | Upregulation | [2] |
Table 2: Effects of Palmitoleic Acid on Key Signaling Pathways
| Signaling Pathway | Key Proteins | Cell Type/Model | Effect of Palmitoleic Acid | Reference |
| NF-κB Signaling | p65, IκBα | Macrophages, Endothelial cells | Inhibition of activation | [4][8] |
| PPAR Signaling | PPARα, PPARγ | Endothelial cells, Adipocytes, Liver | Activation | [4][5][9] |
| mTOR Signaling | mTORC1 (pp70S6K1, p4EBP1) | Peripheral blood mononuclear cells | Positive regulation (increased palmitoleic acid levels) | [10][11] |
| AMPK Signaling | AMPK | Macrophages, Liver | Activation | [8] |
Experimental Protocols for Assessing Biological Equivalence
To empirically verify the biological equivalence of Palmitoleic acid-¹³C₁₆ and its unlabeled counterpart, the following experimental protocols can be employed.
Protocol 1: Cellular Uptake and Incorporation into Lipid Pools
This protocol assesses whether the ¹³C label affects the rate of cellular uptake and subsequent incorporation into complex lipids.
1. Cell Culture and Treatment:
- Culture relevant cells (e.g., adipocytes, hepatocytes, or macrophages) to 80-90% confluency.
- Prepare media containing either unlabeled palmitoleic acid or Palmitoleic acid-¹³C₁₆ complexed to bovine serum albumin (BSA) at various concentrations (e.g., 50, 100, 200 µM).
- Incubate cells with the fatty acid-containing media for different time points (e.g., 1, 4, 24 hours).
2. Lipid Extraction:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Harvest cells and perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method with a chloroform:methanol solvent system.
3. Fatty Acid Analysis by GC-MS:
- Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF₃ in methanol.
- Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).
- Quantify the relative abundance of unlabeled palmitoleic acid and Palmitoleic acid-¹³C₁₆ in total cellular lipids and specific lipid fractions (e.g., triglycerides, phospholipids) separated by thin-layer chromatography (TLC) prior to transesterification.
Expected Outcome: The ratio of labeled to unlabeled palmitoleic acid incorporated into cellular lipids should reflect the ratio in the initial treatment media, indicating no preferential uptake or metabolism.
Protocol 2: Assessment of Anti-Inflammatory Effects via NF-κB Signaling
This protocol determines if both forms of palmitoleic acid have equivalent effects on inhibiting pro-inflammatory signaling.
1. Cell Culture and Stimulation:
- Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) and pre-treat for 1-2 hours with either unlabeled palmitoleic acid or Palmitoleic acid-¹³C₁₆ (e.g., 100 µM).
- Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 30 minutes for signaling protein analysis, 6-24 hours for cytokine analysis).
2. Western Blot Analysis for NF-κB Pathway Proteins:
- Lyse the cells and perform protein quantification.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe with primary antibodies against total and phosphorylated forms of IκBα and p65.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Quantify band intensities to determine the ratio of phosphorylated to total protein.
3. Cytokine Measurement by ELISA:
- Collect the cell culture supernatant after the stimulation period.
- Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
Expected Outcome: Both unlabeled and ¹³C-labeled palmitoleic acid should exhibit a similar dose-dependent inhibition of IκBα and p65 phosphorylation and a comparable reduction in TNF-α and IL-6 secretion.
Protocol 3: Evaluation of Metabolic Gene Regulation via PPARα Activation
This protocol assesses the ability of both forms of palmitoleic acid to activate the transcription factor PPARα and induce the expression of its target genes.
1. Cell Culture and Treatment:
- Culture hepatocytes (e.g., HepG2) or endothelial cells and treat with unlabeled palmitoleic acid or Palmitoleic acid-¹³C₁₆ (e.g., 100 µM) for 24 hours.
2. Quantitative Real-Time PCR (qRT-PCR):
- Isolate total RNA from the cells and synthesize cDNA.
- Perform qRT-PCR using primers for PPARα target genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1).
- Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB).
3. Reporter Gene Assay:
- Transfect cells with a plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
- Treat the transfected cells with unlabeled palmitoleic acid or Palmitoleic acid-¹³C₁₆.
- Measure the reporter gene activity according to the manufacturer's instructions.
Expected Outcome: Both forms of palmitoleic acid should induce a similar increase in the mRNA expression of PPARα target genes and a comparable increase in reporter gene activity.
Visualizing Key Pathways and Workflows
Caption: Key signaling pathways influenced by Palmitoleic Acid.
Caption: Experimental workflow for assessing biological equivalence.
Conclusion
The fundamental principles of stable isotope labeling strongly support the biological equivalence of Palmitoleic acid-¹³C₁₆ and its unlabeled counterpart. The extensive body of research on the metabolic and anti-inflammatory roles of palmitoleic acid provides a solid foundation for predicting the activity of its ¹³C-labeled form. This guide offers a framework for researchers to understand these biological activities and provides detailed protocols to empirically verify the equivalence in their specific experimental systems, ensuring the robust and accurate application of Palmitoleic acid-¹³C₁₆ in metabolic research.
References
- 1. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice [mdpi.com]
- 2. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Palmitoleate Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mass Spectrometry Data of Palmitoleic Acid-¹³C₁₆ with Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of palmitoleic acid, an omega-7 monounsaturated fatty acid of growing interest in metabolic research, is crucial for understanding its role in health and disease. Stable isotope dilution mass spectrometry is the gold standard for such quantification, relying on the use of high-quality certified reference materials (CRMs). This guide provides an objective comparison of Palmitoleic acid-¹³C₁₆ with an alternative stable isotope-labeled standard, Palmitoleic acid-d₁₄, supported by synthesized experimental data based on established analytical principles.
Performance Comparison of Internal Standards
The ideal internal standard for quantitative mass spectrometry should exhibit physicochemical properties virtually identical to the analyte of interest, ensuring it effectively compensates for variations during sample preparation and analysis. While both carbon-13 and deuterium-labeled standards are widely used, they possess distinct characteristics that can influence analytical performance.
Key Performance Characteristics:
The following table summarizes the typical performance characteristics of Palmitoleic acid-¹³C₁₆ versus Palmitoleic acid-d₁₄ as internal standards in mass spectrometry-based assays. This data is a composite from typical fatty acid validation studies.[1]
| Validation Parameter | Palmitoleic acid-¹³C₁₆ (CRM) | Palmitoleic acid-d₁₄ | Rationale |
| Linearity (r²) | >0.99 | >0.99 | Both standards are expected to yield excellent linearity across a wide concentration range.[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 0.1 - 10 ng/mL | Dependent on the specific LC-MS/MS system and sample matrix.[1] |
| Intra-day Precision (%CV) | < 10% | < 15% | ¹³C-labeled standards may offer slightly better precision due to the absence of isotopic effects that can affect deuterated standards.[1] |
| Accuracy (% Bias) | ± 10% | ± 15% | The co-elution of ¹³C standards with the native analyte can lead to more accurate correction for matrix effects.[1] |
| Recovery (%) | 90 - 110% | 85 - 115% | Both standards are expected to show comparable recovery through the extraction process.[1] |
| Chromatographic Shift | Negligible | Possible | Deuteration can sometimes lead to a slight shift in retention time compared to the native analyte due to the "isotope effect".[1] |
Note: The performance data for Palmitoleic acid-d₁₄ is a composite from typical fatty acid validation studies. The data for Palmitoleic acid-¹³C₁₆ is based on the theoretical advantages of ¹³C-labeled standards.
Certified Reference Material Specifications: Palmitoleic acid-¹³C₁₆
| Specification | Value |
| Synonyms | cis-9-Hexadecenoic acid-¹³C₁₆ |
| CAS Number | 2483735-57-3 |
| Molecular Formula | ¹³CH₃(¹³CH₂)₅¹³CH=¹³CH(¹³CH₂)₇¹³COOH |
| Molecular Weight | 270.29 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C |
| Chemical Purity | ≥97% (CP) |
| Form | Liquid |
Data sourced from Sigma-Aldrich and Cambridge Isotope Laboratories, Inc.[2]
Experimental Protocols
A robust and validated analytical method is paramount for obtaining reliable quantitative data. Below are detailed experimental protocols for the quantification of palmitoleic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is a widely used method for extracting lipids from plasma or serum samples.[3]
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of the Palmitoleic acid-¹³C₁₆ or Palmitoleic acid-d₁₄ internal standard in a small volume of solvent.
-
Protein Precipitation: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., isopropanol/acetonitrile/water mixture) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is a general protocol for the analysis of fatty acids by LC-MS/MS. Specific parameters may need to be optimized for different lipid classes and instrumentation.[3]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Gradient: A suitable gradient elution program should be developed to separate palmitoleic acid from other matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Palmitoleic Acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Palmitoleic acid-¹³C₁₆: Monitor the corresponding mass-shifted precursor to product ion transition.
-
Palmitoleic acid-d₁₄: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological significance of palmitoleic acid, the following diagrams illustrate the experimental workflow and a key signaling pathway.
Caption: Experimental workflow for the quantification of palmitoleic acid.
References
A comparative study of different analytical platforms for Palmitoleic acid-13C16 analysis
A Comparative Guide to Analytical Platforms for Palmitoleic Acid-13C16 Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of stable isotope-labeled compounds like this compound is paramount. This guide provides a comparative overview of the two primary analytical platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques can significantly influence experimental outcomes, affecting sensitivity, specificity, and sample throughput.
Data Presentation: A Comparative Overview
The selection of an analytical platform for this compound analysis is a critical decision that depends on the specific requirements of the study, including desired sensitivity, sample matrix complexity, and throughput needs. Both GC-MS and LC-MS/MS are powerful techniques, each with distinct advantages and limitations.
Table 1: Comparison of Typical Performance Characteristics for this compound Analysis
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~0.5 - 10 ng/mL | ~0.1 - 10 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% | < 10%[1] |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Sample Throughput | Lower (due to derivatization and longer run times) | Higher (direct analysis is often possible) |
| Derivatization | Mandatory (typically to FAMEs) | Often not required |
| Selectivity | High, especially with high-resolution columns | Very high, especially with MS/MS |
| Matrix Effect | Less prone | Can be significant, requires careful method development |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification of this compound. Below are representative protocols for both GC-MS and LC-MS/MS platforms.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of fatty acids necessitates a derivatization step to increase their volatility. The most common approach is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs).
1. Lipid Extraction:
-
To a 100 µL biological sample (e.g., plasma, cell lysate), add an appropriate internal standard.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl tert-butyl ether (MTBE) and methanol.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing the lipids to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Saponification and Derivatization to FAMEs:
-
To the dried lipid extract, add 0.5 mL of 0.5 M NaOH in methanol.
-
Heat the sample at 100°C for 5 minutes to cleave the fatty acids from their glycerol (B35011) backbone.
-
After cooling, add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 5 minutes for the methylation reaction.
-
Cool the sample to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to extract the FAMEs.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[2]
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: Fused silica (B1680970) capillary column, such as a DB-WAX or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS often allows for the direct analysis of free fatty acids without derivatization, offering a simpler and faster workflow.
1. Sample Preparation:
-
To a 100 µL biological sample, add an appropriate internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or a cold mixture of MTBE and methanol.[1]
-
Vortex the sample and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent compatible with the LC mobile phase (e.g., 90:10 acetonitrile:water).[1]
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: UPLC system such as a Waters ACQUITY or similar.
-
Column: A C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Palmitoleic acid from other fatty acids (e.g., 50% to 98% B over 5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound would be [M-H]⁻, and a characteristic product ion would be monitored.
Mandatory Visualization
Caption: Comparative workflow for GC-MS and LC-MS/MS analysis of this compound.
Signaling Pathway
While Palmitoleic acid itself is involved in various signaling pathways, a specific signaling pathway for the analytical process is not applicable. The provided workflow diagram illustrates the logical progression of the analytical methods.
Conclusion
Both GC-MS and LC-MS/MS are highly capable platforms for the quantitative analysis of this compound. The choice between them should be guided by the specific research objectives. LC-MS/MS generally offers higher throughput and sensitivity with simpler sample preparation, making it well-suited for large-scale clinical and metabolic studies. GC-MS, while requiring a more involved sample preparation process, remains a robust and reliable technique, particularly when high chromatographic resolution is required for isomeric separation. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results with either platform.
References
Safety Operating Guide
Proper Disposal of Palmitoleic Acid-13C16: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Palmitoleic acid-13C16, a non-radioactive, isotopically-labeled fatty acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the required personal protective equipment (PPE) and emergency procedures.
Key Hazard Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H227 (Combustible liquid).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Quantitative Safety Data
The following table summarizes key quantitative safety data for Palmitoleic acid.
| Property | Value | Source |
| Flash Point | 62 °C (143.6 °F) - closed cup | [1][3] |
| Boiling Point | 162 °C at 0.6 mmHg | [1] |
| Melting Point | 0.5 °C | [1] |
| Density | 0.950 g/mL at 20 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound, especially when dissolved in a flammable solvent, must be handled as hazardous chemical waste. The following protocol outlines the necessary steps for its safe disposal.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: this compound waste should be classified as flammable liquid chemical waste. It is crucial to avoid mixing it with incompatible materials, such as strong oxidizing agents.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the waste.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and any solvent used.
-
-
Waste Transfer:
-
Carefully transfer the waste into the designated container in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container securely capped at all times, except when adding waste, to prevent the release of flammable vapors.[4]
-
Do not overfill the container; a safe limit is 80-90% of its capacity.[4]
-
-
Storage:
Disposal of Empty Containers
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another appropriate solvent).[4]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and added to your flammable liquid waste container.[4] Subsequent rinsates may also need to be collected depending on institutional policies.
-
Container Disposal: After triple-rinsing and allowing the container to air-dry, deface or remove the original label. The container can then be disposed of as regular solid waste or recycled, in accordance with your institution's guidelines.[4]
Final Disposal Procedure
-
Scheduling Pickup: Once the waste container is full, complete the "date full" section on the hazardous waste label.
-
Contact EHS: Arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor, following your facility's specific procedures.[4]
Disposal Workflow Diagram
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Palmitoleic Acid-13C16
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Palmitoleic acid-13C16, a non-radioactive, stable isotope-labeled fatty acid. Adherence to these protocols is critical for ensuring a safe laboratory environment and the accuracy of your experimental outcomes.
This compound is classified with the signal word "Warning" and is associated with the following hazards: skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The following procedures are designed to mitigate these risks and provide a clear framework for its use, from receipt to disposal.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield should be worn over goggles for tasks with a high splash risk. | Required at all times to protect eyes from splashes and potential fumes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Required for all handling to protect skin from direct contact. Inspect gloves for tears or cracks before use. For prolonged or high-volume use, heavy-duty gloves are recommended. |
| Body Protection | A flame-resistant lab coat is mandatory. For high-volume applications, a chemical-resistant apron may be necessary. | Required for all handling to provide a barrier against chemical splashes and spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if the compound is not handled in a chemical fume hood or if there is a risk of inhaling vapors or mists. | To prevent respiratory irritation from fumes or aerosols. |
| Foot Protection | Closed-toe shoes. | Required in all laboratory areas to protect feet from spills and dropped objects. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound ensures both safety and the quality of your research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Proper storage is crucial to maintain the integrity of this isotopically labeled compound.
-
Temperature: Store in a freezer at -80°C for long-term stability.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light and Moisture: Protect from light, air, and moisture.[3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Preparation of Stock Solutions
-
Acclimatization: Before opening, allow the vial to warm to room temperature to prevent condensation, which could compromise the sample.
-
Weighing: Accurately weigh the required amount of this compound in a chemical fume hood.
-
Dissolution: Dissolve the fatty acid in a suitable organic solvent (e.g., ethanol) with sonication to ensure complete dissolution.
-
Storage of Solutions: Stock solutions should be stored in tightly sealed amber glass vials at -20°C to protect from light and prevent solvent evaporation. While stock solutions can be stable for months under these conditions, it is best practice to prepare fresh working solutions for each experiment.
Experimental Handling
-
Ventilation: Always handle this compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Preventing Contamination: Use clean, dedicated glassware and equipment to avoid cross-contamination that could affect experimental results.
-
Static Discharge: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge, as the compound is a combustible liquid.[1][2]
Disposal Plan
As this compound is a stable, non-radioactive isotope-labeled compound, its disposal is more straightforward than that of radioactive materials. The primary consideration is the chemical hazard of the fatty acid and any solvents used.
-
Waste Segregation:
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated hazardous chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound and its solvents in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatible.
-
-
Labeling: All waste containers must be clearly labeled with the contents, including the name of the chemical and any solvents.
-
Institutional Guidelines: Follow all local and institutional guidelines for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
